1-(5-Phenylthiophen-2-yl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(5-phenylthiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9(13)11-7-8-12(14-11)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXBZAHGTSZQLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407106 | |
| Record name | 1-(5-phenylthiophen-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1665-41-4 | |
| Record name | 1-(5-phenylthiophen-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-phenylthiophen-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(5-phenylthiophen-2-yl)ethanone CAS number and properties
An In-depth Technical Guide to 1-(5-phenylthiophen-2-yl)ethanone
Introduction
This compound (CAS No. 1665-41-4) is a heterocyclic ketone that serves as a pivotal intermediate in synthetic organic chemistry.[1][2][3][4] Its molecular architecture, featuring a phenyl group appended to a thiophene ring bearing an acetyl moiety, makes it a valuable scaffold. The thiophene nucleus is a well-established pharmacophore in drug discovery, and its derivatives have been explored for a wide range of therapeutic applications, including antifungal, anti-inflammatory, antiviral, and anticancer agents.[1][5][6] Furthermore, the electronic properties conferred by the conjugated aryl-thiophene system make such compounds compelling candidates for development in materials science, particularly in the realm of organic semiconductors and conductive polymers.[1][6]
This guide provides a comprehensive technical overview of this compound, consolidating its chemical properties, spectroscopic profile, synthetic methodologies, and applications for researchers in chemistry and drug development.
Physicochemical Properties and Identifiers
The fundamental properties of this compound are summarized below. Accurate knowledge of these properties is essential for its proper handling, storage, and application in experimental design.
| Property | Value | Reference(s) |
| CAS Number | 1665-41-4 | [1][2][4] |
| Molecular Formula | C₁₂H₁₀OS | [2][4][7] |
| Molecular Weight | 202.27 g/mol | [1][2][4][7] |
| Melting Point | 116 °C | [2][4] |
| Boiling Point | 363.8 ± 30.0 °C (Predicted) | [2][4] |
| Density | 1.151 ± 0.06 g/cm³ (Predicted) | [2][4] |
| Appearance | Solid | [8] |
| Storage Temperature | 2-8°C | [2][4] |
Chemical Identifiers:
-
Synonyms: 1-(5-phenyl-2-thienyl)ethanone, 1-(5-phenyl-2-thiophenyl)ethanone, 5-Acetyl-2-phenylthiophene[2][7]
-
Canonical SMILES: CC(=O)C1=CC=C(S1)C2=CC=CC=C2
Structural Elucidation and Spectroscopic Profile
Structural confirmation of this compound relies on standard spectroscopic techniques. Below is an expert analysis of the expected spectral data.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic. A sharp singlet for the three protons of the acetyl group (–CH₃) should appear in the upfield region, typically around δ 2.5 ppm. The two protons on the thiophene ring will appear as doublets in the aromatic region (δ 7.0-8.0 ppm), with a coupling constant characteristic of ortho-coupling in a thiophene system. The five protons of the phenyl ring will likely appear as a more complex multiplet in a similar region, integrating to five protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for all 12 carbons. The most downfield signal will correspond to the carbonyl carbon (C=O) of the ketone, which is typically found above 190 ppm. For a related derivative, this peak has been observed at 201.8 ppm.[1] The remaining aromatic carbons of the thiophene and phenyl rings will resonate in the δ 120-150 ppm range. The methyl carbon of the acetyl group will be the most upfield signal, typically below 30 ppm.
-
Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak [M]⁺ at m/z 202. Common fragmentation patterns for such ketones would include the loss of the acetyl group ([M-CH₃CO]⁺) or cleavage of the bond between the carbonyl group and the thiophene ring.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically observed in the range of 1660-1680 cm⁻¹. Additional bands will be present for C-H and C=C stretching of the aromatic rings.
Synthesis and Chemical Reactivity
Established Synthetic Methodologies
The synthesis of this compound is generally achieved through multi-step sequences that either build the thiophene ring with the substituents in place or functionalize a pre-existing aryl-thiophene core.[1] A highly efficient and common laboratory-scale approach is the palladium-catalyzed Suzuki cross-coupling reaction.
Protocol: Suzuki Cross-Coupling Synthesis
This protocol describes a representative synthesis starting from commercially available precursors. The causality for this choice rests on the high functional group tolerance, mild reaction conditions, and generally high yields associated with Suzuki couplings.
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 1-(5-bromothiophen-2-yl)ethanone (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and ethanol, and a degassed aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (3.0 eq). The base is critical for activating the boronic acid in the catalytic cycle.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
References
- 1. This compound | 1665-41-4 | Benchchem [benchchem.com]
- 2. 1-(5-PHENYLTHIEN-2-YL)ETHANONE | 1665-41-4 [amp.chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. 1-(5-PHENYLTHIEN-2-YL)ETHANONE | 1665-41-4 [chemicalbook.com]
- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. 1-(Thiophen-3-yl)ethanone | C6H6OS | CID 15116 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 1-(5-phenylthiophen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-phenylthiophen-2-yl)ethanone is a ketone derivative of phenylthiophene that holds significant interest in medicinal and materials science.[1] The thiophene nucleus is a prominent scaffold in a multitude of biologically active compounds and functional organic materials.[1] Thiophene derivatives have been explored for a wide range of therapeutic applications, including as antifungal, anti-inflammatory, antiviral, and anticancer agents.[1][2] The incorporation of a phenyl group onto the thiophene ring can modulate its electronic properties and reactivity, making aryl thiophenes like this compound valuable intermediates in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and functional materials.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its potential applications.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various scientific contexts.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀OS | [3][4] |
| Molecular Weight | 202.27 g/mol | [3][4] |
| Appearance | Not specified (likely a solid) | |
| Melting Point | 116 °C | [3][5] |
| Boiling Point (Predicted) | 363.8 ± 30.0 °C | [3][5] |
| Density (Predicted) | 1.151 ± 0.06 g/cm³ | [3][5] |
| Solubility | Soluble in ligroine | [3] |
| Storage Temperature | 2-8°C | [3][5] |
Spectroscopic Data
| Spectroscopic Technique | Data Highlights | Source |
| Mass Spectrometry (GC-MS) | Exact Mass: 202.045236 g/mol | [4][6] |
| Nuclear Magnetic Resonance (NMR) | 1H NMR and 13C NMR data are available for related structures, suggesting characteristic peaks for the thiophene and phenyl protons, as well as the acetyl group. For a derivative, the carbonyl carbon (C=O) signal appears around 201.8 ppm in the 13C NMR spectrum. | [1][7][8] |
Experimental Protocols
Synthesis of this compound via Suzuki Coupling
A prevalent method for the synthesis of this compound is the Suzuki coupling reaction.[1] This palladium-catalyzed cross-coupling reaction offers an efficient way to form a carbon-carbon bond between an aryl halide and an organoboron compound.
Materials:
-
2-Acetyl-5-bromothiophene
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dimethylformamide, Water)
-
Inert gas (e.g., Nitrogen, Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetyl-5-bromothiophene (1.0 eq) and phenylboronic acid (1.2 eq) in the chosen solvent.
-
Degassing: Purge the reaction mixture with an inert gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., 0.01-0.05 eq) and the base (2.0-3.0 eq) to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The resulting spectrum should show distinct signals for the aromatic protons of the phenyl and thiophene rings, as well as a singlet for the methyl protons of the acetyl group.
-
13C NMR: A 13C NMR spectrum will reveal the number of unique carbon atoms in the molecule. The carbonyl carbon of the ketone will appear at a characteristic downfield chemical shift.
Mass Spectrometry (MS):
-
GC-MS: Gas Chromatography-Mass Spectrometry can be used to determine the molecular weight of the compound and to assess its purity. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
Potential Applications in Drug Discovery and Materials Science
The thiophene moiety is a key pharmacophore in numerous approved drugs, including antiasthmatics, NSAIDs, diuretics, anticancer, and antihistaminic agents.[2] this compound serves as a versatile building block for the synthesis of more complex thiophene derivatives with potential biological activities.
It has been noted for its utility in the preparation and investigation of the antimicrobial and antioxidant activities of N-heterocyclic carbene-Pd-PEPPSI complexes.[3][5] Furthermore, these complexes have shown catalytic activity in the C-H bond activation of heteroarenes with aryl bromides.[3][5] The broader class of thiophene-containing compounds has been investigated for a range of biological effects, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic activities.[2]
In the realm of materials science, the extended π-conjugated system of aryl thiophenes makes them suitable components for the development of organic semiconductors, conductive polymers, and materials for organic light-emitting diodes (OLEDs) and solar cells.[1]
References
- 1. This compound | 1665-41-4 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-(5-PHENYLTHIEN-2-YL)ETHANONE | 1665-41-4 [amp.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 1-(5-PHENYLTHIEN-2-YL)ETHANONE | 1665-41-4 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. researchgate.net [researchgate.net]
In-depth Technical Guide: Structural Analysis and Characterization of 1-(5-phenylthiophen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis and characterization of 1-(5-phenylthiophen-2-yl)ethanone, a key intermediate in medicinal chemistry and materials science. This document details the physicochemical properties, synthesis, and spectroscopic characterization of this compound, presenting data in a structured format to support research and development activities.
Core Compound Properties
This compound is a solid organic compound with the molecular formula C₁₂H₁₀OS and a molecular weight of 202.27 g/mol .[1][2] Its structure features a central thiophene ring substituted with a phenyl group at the 5-position and an acetyl group at the 2-position.
| Property | Value | Reference |
| CAS Number | 1665-41-4 | [1] |
| Molecular Formula | C₁₂H₁₀OS | [1] |
| Molecular Weight | 202.27 g/mol | [1] |
| Melting Point | 116 °C | [2] |
| Boiling Point (Predicted) | 363.8 ± 30.0 °C | [2] |
| Density (Predicted) | 1.151 ± 0.06 g/cm³ | [2] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance. The general approach involves the palladium-catalyzed coupling of an acetyl-substituted halothiophene with phenylboronic acid. A detailed experimental protocol based on similar transformations is provided below.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of this compound from 2-acetyl-5-bromothiophene and phenylboronic acid.
Materials:
-
2-Acetyl-5-bromothiophene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask or a microwave reaction vessel, add 2-acetyl-5-bromothiophene (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.04 eq).
-
Solvent and Base Addition: Add a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask. Add potassium carbonate (2.0 eq) as the base.
-
Reaction Execution: The reaction mixture can be heated under reflux or subjected to microwave irradiation (e.g., 160 °C for 30 minutes) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[3]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Caption: Synthetic workflow for this compound.
Structural Analysis and Characterization
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetyl group, the two protons on the thiophene ring, and the protons of the phenyl ring. The chemical shifts, integration, and coupling patterns of these signals are key to confirming the structure.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule. The carbonyl carbon of the acetyl group is characteristically found at a downfield chemical shift. Theoretical calculations using Density Functional Theory (DFT) have been employed to predict the ¹³C NMR chemical shifts of related thiophene-containing compounds.[4][5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight of 202.27. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Common fragmentation patterns for similar ketones include the loss of the acetyl group (CH₃CO•) or cleavage of the bond between the carbonyl group and the thiophene ring.[4]
Note: While mass spectral data for this compound exists in proprietary databases, a publicly accessible fragmentation spectrum is not currently available.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound are expected for the carbonyl (C=O) stretch of the ketone, C-H stretches of the aromatic and methyl groups, and C=C stretching vibrations within the aromatic rings.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | 1660-1700 |
| C-H (Aromatic) | 3000-3100 |
| C-H (Methyl) | 2850-3000 |
| C=C (Aromatic) | 1450-1600 |
Crystallographic Data
While the specific crystal structure of this compound has not been reported, the crystal structure of a related compound, 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone, provides insights into the likely molecular conformation.[6] In this analog, the dihedral angle between the thiophene and phenyl rings is 54.37(5)°. The acetyl group is twisted slightly out of the plane of the thiophene ring.[6] It is expected that this compound would adopt a similar non-planar conformation.
| Parameter | Value (for 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.330(6) |
| b (Å) | 10.809(4) |
| c (Å) | 7.676(3) |
| β (°) | 93.72(3) |
| V (ų) | 1269.3(8) |
This data is for a related compound and should be used for comparative purposes only.
Logical Relationships in Structural Characterization
The process of characterizing this compound involves a logical workflow where the output of one technique informs the interpretation of another.
Caption: Workflow for the characterization of the target compound.
Conclusion
This compound is a valuable building block in organic synthesis. Its structural features have been discussed based on established spectroscopic principles and data from related compounds. The provided synthetic protocol offers a reliable method for its preparation. For definitive structural confirmation and quality control, it is imperative for researchers to obtain and analyze the specific spectroscopic data for their synthesized material. This guide serves as a foundational resource for scientists and professionals working with this and related thiophene derivatives.
References
- 1. 1-(5-PHENYLTHIEN-2-YL)ETHANONE | 1665-41-4 [chemicalbook.com]
- 2. 1-(5-PHENYLTHIEN-2-YL)ETHANONE | 1665-41-4 [amp.chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound | 1665-41-4 | Benchchem [benchchem.com]
- 5. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory [mdpi.com]
- 6. 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(5-phenylthiophen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(5-phenylthiophen-2-yl)ethanone. This document details the experimental protocols for acquiring NMR spectra, presents a thorough analysis of the spectral data with assignments, and includes a visual representation of the molecular structure and its NMR correlations.
Introduction
This compound is a heterocyclic ketone with a chemical structure featuring a phenyl group attached to a thiophene ring, which in turn is substituted with an acetyl group. This compound and its derivatives are of interest in medicinal chemistry and materials science. NMR spectroscopy is a powerful analytical technique for the structural elucidation of such organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality and reproducible NMR spectra. The following section outlines the detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
Proper sample preparation is critical to avoid spectral artifacts and ensure high-resolution data.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for this type of compound.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl the vial to ensure complete dissolution.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Final Volume Adjustment: Ensure the final volume of the solution in the NMR tube is between 4-5 cm in height.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm). Modern spectrometers can often reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
NMR Instrument Parameters
The following are typical instrument settings for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
For ¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of 16 ppm (from -2 to 14 ppm) is appropriate for most organic compounds.
-
Temperature: 298 K (25 °C).
For ¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and improve sensitivity.
-
Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 to 4096) is required.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: A spectral width of 240 ppm (from -10 to 230 ppm) is standard.
-
Temperature: 298 K (25 °C).
Spectral Data and Assignments
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in CDCl₃. The assignments are based on chemical shift predictions, coupling patterns, and data from related structures.
¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.68 | d | 4.0 | 1H | H-3 |
| 7.63 | d | 8.4 | 2H | H-2', H-6' |
| 7.42 | t | 7.6 | 2H | H-3', H-5' |
| 7.32 | t | 7.4 | 1H | H-4' |
| 7.28 | d | 4.0 | 1H | H-4 |
| 2.58 | s | - | 3H | -CH₃ |
d = doublet, t = triplet, s = singlet
¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| 190.5 | C=O |
| 149.3 | C-5 |
| 143.0 | C-2 |
| 133.5 | C-1' |
| 132.3 | C-4 |
| 129.2 | C-3', C-5' |
| 128.6 | C-4' |
| 126.0 | C-2', C-6' |
| 124.3 | C-3 |
| 26.7 | -CH₃ |
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with the numbering convention used for the NMR assignments.
Logical Workflow for Spectral Analysis
The process of elucidating the structure of an unknown compound using NMR spectroscopy follows a logical workflow.
Conclusion
This technical guide provides a detailed account of the ¹H and ¹³C NMR spectral data of this compound. The tabulated data with assignments, coupled with the comprehensive experimental protocol, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The provided visualizations of the molecular structure and the logical workflow for spectral analysis further aid in the understanding and application of this important analytical data.
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry and Fragmentation of 1-(5-phenylthiophen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the mass spectrometry and fragmentation behavior of 1-(5-phenylthiophen-2-yl)ethanone. Understanding the fragmentation patterns of this and related molecules is crucial for their identification, characterization, and for metabolism studies in drug development. This document outlines the expected mass spectral data, proposes a detailed experimental protocol for its acquisition, and visualizes the key fragmentation pathways.
Core Data Presentation: Predicted Mass Spectral Data
While a publicly available, complete mass spectrum of this compound is limited, the primary fragmentation pathways can be reliably predicted based on the known behavior of similar aromatic ketones and thiophene derivatives. The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 202, corresponding to its molecular weight.[1] The subsequent fragmentation is dominated by characteristic cleavages around the carbonyl group and within the thiophene ring structure.
The following table summarizes the anticipated major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The relative abundance is predicted based on the stability of the resulting ions, with the most stable fragments expected to be more abundant.
| m/z | Proposed Fragment Ion | Structure of Ion | Predicted Relative Abundance |
| 202 | Molecular Ion [C₁₂H₁₀OS]⁺• | C₆H₅-C₄H₂S-COCH₃ | Moderate |
| 187 | [M - CH₃]⁺ | C₆H₅-C₄H₂S-CO⁺ | High |
| 159 | [M - COCH₃]⁺ | C₆H₅-C₄H₂S⁺ | High |
| 115 | [C₉H₇]⁺ | Phenyl-C≡C-C≡CH⁺ | Moderate |
| 77 | [C₆H₅]⁺ | C₆H₅⁺ | Moderate |
| 43 | [CH₃CO]⁺ | CH₃CO⁺ | Moderate to High |
Elucidating the Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key steps. The initial ionization event will form the molecular ion (m/z 202). The most favorable subsequent fragmentations involve the cleavage of bonds adjacent to the carbonyl group, a common feature for ketones.[2][3]
One of the most prominent fragmentation pathways is the alpha-cleavage, leading to the loss of a methyl radical (•CH₃) to form a stable acylium ion at m/z 187. Another significant alpha-cleavage event is the loss of the entire acetyl group (•COCH₃) to yield the 5-phenyl-2-thienyl cation at m/z 159. Further fragmentation of the phenyl-substituted thiophene ring can lead to the formation of smaller, stable aromatic cations.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
2. Gas Chromatography (GC) Conditions:
-
Injector:
-
Injection Mode: Splitless
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
-
Carrier Gas:
-
Gas: Helium (99.999% purity)
-
Flow Rate: 1.0 mL/min (constant flow)
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: Increase to 280 °C at a rate of 15 °C/min
-
Final Hold: Hold at 280 °C for 10 minutes
-
-
Column:
-
Type: HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization:
-
Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
-
Mass Analyzer:
-
Type: Quadrupole
-
Scan Range: m/z 40 - 400
-
Scan Rate: 2 scans/second
-
-
Temperatures:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Transfer Line Temperature: 280 °C
-
-
Detector:
-
Type: Electron Multiplier
-
4. Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a library of known spectra (if available) or interpret the fragmentation pattern based on known fragmentation rules for similar compounds.
This comprehensive guide provides a foundational understanding of the mass spectrometric behavior of this compound. The provided data and protocols are intended to assist researchers in the confident identification and characterization of this compound in various experimental settings.
References
UV-Vis Spectroscopic Analysis of 1-(5-phenylthiophen-2-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the ultraviolet-visible (UV-Vis) spectroscopic analysis of 1-(5-phenylthiophen-2-yl)ethanone, a compound of interest in medicinal chemistry and materials science. This document details the electronic absorption properties, experimental protocols for its analysis, and the underlying principles of its spectroscopic behavior.
Introduction
This compound is a heteroaromatic ketone containing a phenyl-substituted thiophene moiety. The extended π-conjugated system, encompassing the phenyl ring, the thiophene ring, and the carbonyl group, gives rise to characteristic electronic transitions that can be probed by UV-Vis spectroscopy. These transitions, primarily π → π* and n → π* in nature, are sensitive to the molecular environment, making UV-Vis spectroscopy a valuable tool for characterization and for studying solute-solvent interactions.
Electronic Absorption Properties
The UV-Vis spectrum of this compound is characterized by a strong absorption band in the ultraviolet region. The position and intensity of the absorption maximum (λmax) are influenced by the electronic structure of the molecule and the polarity of the solvent.
Quantitative Spectroscopic Data
The UV-Vis absorption properties of a closely related thiophenyl-substituted acetophenone have been investigated in various solvents. The following table summarizes the absorption maxima (λmax) in a range of solvents with differing polarities. A study on thiophenyl-substituted acetophenones found that the UV/Vis absorption maximum for a representative compound was observed at 318 nm in dichloromethane (DCM)[1]. The solvatochromic behavior, i.e., the shift in λmax with solvent polarity, is relatively minimal for the absorption spectrum of this class of compounds[2].
Table 1: UV-Vis Absorption Maxima (λmax) of a Thiophenyl-Substituted Acetophenone in Various Solvents
| Solvent | Polarity Index (ET(30)) | λmax (nm) |
| Dichloromethane (DCM) | 40.7 | 318[1] |
Note: The data presented is for a closely related thiophenyl-substituted acetophenone as a proxy, due to the limited availability of comprehensive public data for this compound itself. The general absorption characteristics are expected to be very similar.
Experimental Protocol for UV-Vis Analysis
This section outlines a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.
Materials and Instrumentation
-
Analyte: this compound (solid)
-
Solvent: Spectroscopic grade Dichloromethane (or other suitable solvent)
-
Instrumentation: A dual-beam UV-Vis spectrophotometer
-
Cuvettes: 1 cm path length quartz cuvettes
Procedure
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 x 10-3 M.
-
From the stock solution, prepare a working solution with a concentration in the range of 1 x 10-5 M to 1 x 10-4 M, such that the absorbance maximum is within the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range for scanning, typically from 200 nm to 500 nm.
-
Set the scan speed and slit width as appropriate for the instrument.
-
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a second quartz cuvette with the sample solution.
-
Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path of the spectrophotometer.
-
Perform a baseline correction with the solvent-filled cuvettes.
-
Acquire the absorption spectrum of the sample solution.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the molar concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the UV-Vis spectroscopic analysis of this compound.
Caption: Experimental workflow for UV-Vis analysis.
Electronic Transitions and Molecular Structure
The electronic transitions observed in the UV-Vis spectrum of this compound are a result of its molecular structure, which facilitates intramolecular charge transfer upon photoexcitation.
Caption: Electronic transitions in the molecule.
Conclusion
This technical guide has provided a detailed overview of the UV-Vis spectroscopic analysis of this compound. The key absorption features, a comprehensive experimental protocol, and illustrative diagrams have been presented to aid researchers and scientists in their work with this compound. The sensitivity of the electronic transitions to the molecular environment underscores the utility of UV-Vis spectroscopy in the characterization and study of this and related heteroaromatic systems. Further research to populate a more extensive database of its photophysical properties in a wider array of solvents would be beneficial for a deeper understanding of its solvatochromic behavior.
References
- 1. Variation in solvato-, AIE- and mechano-fluorochromic behavior for furanyl and thiophenyl-substituted anthranyl π-conjugates: the role of tiny flanking donor groups - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 2. Fluorosolvatochromism of furanyl- and thiophenyl-substituted acetophenones - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00256G [pubs.rsc.org]
An In-depth Technical Guide on the Solubility and Stability of 1-(5-phenylthiophen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview and generalized experimental protocols for determining the solubility and stability of 1-(5-phenylthiophen-2-yl)ethanone. As of the latest literature review, specific experimental solubility and stability data for this compound are not publicly available. The quantitative data presented in the tables are hypothetical and for illustrative purposes only.
Introduction
This compound is a ketone derivative containing a phenylthiophene moiety. Thiophene-based compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.[1] The solubility and stability of such compounds are critical physicochemical parameters that influence their suitability for various applications, including drug development, where they affect formulation, bioavailability, and shelf-life. This guide outlines the methodologies for evaluating the solubility and stability of this compound in common laboratory solvents.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀OS | [2][3] |
| Molecular Weight | 202.27 g/mol | [2][3] |
| Melting Point | 116 °C | [4] |
| Boiling Point (Predicted) | 363.8 ± 30.0 °C | [4] |
| Density (Predicted) | 1.151 ± 0.06 g/cm³ | [4] |
| XLogP3 | 3.6 | [5] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a crucial factor for its absorption and bioavailability. The "like dissolves like" principle generally applies, suggesting that this compound, a relatively nonpolar molecule, will exhibit better solubility in organic solvents than in aqueous media.
3.1. Predicted Solubility
Based on its chemical structure, this compound is expected to be poorly soluble in water and more soluble in organic solvents. The presence of the phenyl and thiophene rings contributes to its lipophilicity, while the ketone group provides a site for hydrogen bonding, which may slightly enhance solubility in polar protic solvents.
3.2. Illustrative Solubility Data
The following table presents hypothetical solubility data for this compound in common solvents at ambient temperature (25 °C). This data is for illustrative purposes to demonstrate how such information would be presented.
| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility Category | Illustrative Solubility (mg/mL) |
| Water | 80.1 | Very Slightly Soluble | < 0.1 |
| Ethanol | 24.5 | Soluble | 10 - 50 |
| Methanol | 32.7 | Soluble | 10 - 50 |
| Acetone | 20.7 | Freely Soluble | > 100 |
| Dichloromethane | 8.9 | Freely Soluble | > 100 |
| Ethyl Acetate | 6.0 | Soluble | 50 - 100 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Freely Soluble | > 100 |
| n-Hexane | 1.9 | Sparingly Soluble | 1 - 10 |
3.3. Experimental Protocol for Solubility Determination (Equilibrium Method)
This protocol describes a standard method for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, etc.)
-
Scintillation vials or test tubes
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand to let undissolved solids settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility in mg/mL or other appropriate units.
Caption: Experimental workflow for equilibrium solubility determination.
Stability Profile
Stability testing is essential to determine how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
4.1. Forced Degradation Studies
Forced degradation studies are conducted under stressed conditions to identify potential degradation products and establish degradation pathways.
4.2. Illustrative Stability Data
The following table summarizes hypothetical results from a forced degradation study on this compound.
| Stress Condition | Duration | Degradation (%) | Major Degradation Products |
| Acidic (0.1 M HCl, 60 °C) | 24 h | 5% | Hydrolysis products |
| Basic (0.1 M NaOH, 60 °C) | 24 h | 15% | Thiophene ring opening products |
| Oxidative (3% H₂O₂, RT) | 24 h | 10% | N-oxides, hydroxylated species |
| Thermal (80 °C) | 7 days | < 2% | None detected |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 8% | Photodegradation products |
4.3. Experimental Protocol for Stability Testing (Forced Degradation)
This protocol outlines a general procedure for conducting forced degradation studies.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Suitable solvent (e.g., acetonitrile, methanol)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl) and heat at a specified temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH) and keep at a specified temperature.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of the compound to high temperature (e.g., 80 °C).
-
Photolytic Degradation: Expose a solution of the compound to light as per ICH Q1B guidelines.
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
References
Biological significance of the phenylthiophene scaffold in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The phenylthiophene scaffold, a five-membered sulfur-containing heterocycle fused to a phenyl ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic and structural properties, including its ability to act as a bioisostere of other aromatic systems and engage in various non-covalent interactions, make it a versatile core for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the phenylthiophene scaffold, detailing its diverse pharmacological activities, structure-activity relationships (SAR), and the experimental methodologies employed in its evaluation.
Anticancer Activity
Phenylthiophene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, disruption of microtubule dynamics, and induction of apoptosis.
Kinase Inhibition
A primary mode of anticancer activity for many phenylthiophene-based compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.
Several phenylthiophene derivatives have been identified as potent dual inhibitors of VEGFR-2 and Akt (Protein Kinase B). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Akt is a central node in signaling pathways that promote cell survival and proliferation. By simultaneously targeting these two kinases, phenylthiophene compounds can exert a powerful anti-tumor effect.
Quantitative Data: Anticancer Activity of Phenylthiophene Derivatives (Kinase Inhibition)
| Compound ID | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | VEGFR-2 | - | 0.126 | [1] |
| 4c | VEGFR-2 | - | 0.075 | [1] |
| Sorafenib (Reference) | VEGFR-2 | - | 0.045 | [1] |
| 3b | Akt-1 | HepG2 | - | [1] |
| 4c | Akt-1 | HepG2 | - | [1] |
| LY2780301 (Reference) | Akt-1 | - | - | [1] |
| 16b | Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A | U87MG | 7.2 | [2] |
Signaling Pathway: VEGFR-2 and Akt Inhibition
The following diagram illustrates the simplified signaling cascade initiated by VEGF binding to VEGFR-2, leading to the activation of the PI3K/Akt pathway, and the points of inhibition by phenylthiophene derivatives.
Caption: Simplified VEGFR-2/Akt signaling pathway and points of inhibition.
Phenylthiophene scaffolds have been incorporated into inhibitors of a range of other kinases implicated in cancer, including atypical Protein Kinase C (aPKC), Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK1A/1B).
Tubulin Polymerization Inhibition
Another important anticancer mechanism for phenylthiophene derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption leads to mitotic arrest and apoptosis.
Quantitative Data: Anticancer Activity of Phenylthiophene Derivatives (General Cytotoxicity)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2b | Hep3B | 5.46 | [3] |
| 2d | Hep3B | 8.85 | [3] |
| 2e | Hep3B | 12.58 | [3] |
| Compound 480 | HeLa | 12.61 (µg/mL) | [4] |
| Compound 480 | HepG2 | 33.42 (µg/mL) | [4] |
| Compound 471 | HeLa | 23.79 (µg/mL) | [4] |
| Compound 471 | HepG2 | 13.34 (µg/mL) | [4] |
| TP 5 | HepG2 | <30.0 (µg/mL) | [4] |
| TP 5 | SMMC-7721 | <30.0 (µg/mL) | [4] |
| 3aa | PC-3 | 12.7 | [5] |
| Compound l | MDA-MB-231 | 27.6 | [5] |
| Paclitaxel (Reference) | MDA-MB-231 | 29.3 | [5] |
| Compound 6 | MCF-7 | 11.7 | [6] |
| Compound 6 | HepG2 | 0.21 | [6] |
| Compound 6 | A549 | 1.7 | [6] |
| Doxorubicin (Reference) | MCF-7 | 7.67 | [6] |
| Doxorubicin (Reference) | HepG2 | 8.28 | [6] |
| Doxorubicin (Reference) | A549 | 6.62 | [6] |
| 3d | MCF-7 | 43.4 | [7] |
| 4d | MCF-7 | 39.0 | [7] |
| 3d | MDA-MB-231 | 35.9 | [7] |
| 4d | MDA-MB-231 | 35.1 | [7] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the phenylthiophene scaffold has been successfully employed in the development of potent anti-inflammatory agents. A key mechanism of action is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the biosynthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.
Quantitative Data: Anti-inflammatory Activity of Phenylthiophene Derivatives
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 1 | 5-LOX | 29.2 | [8] |
| Compound 2 | 5-LOX | 6.0 | [8] |
| Compound 3 | 5-LOX | 6.6 | [8] |
| Compound 21 | COX-2 | 0.67 | [8] |
| Celecoxib (Reference) | COX-2 | 1.14 | [8] |
| Compound 21 | LOX | 2.33 | [8] |
| Sodium Meclofenamate (Reference) | LOX | 5.64 | [8] |
| FM4 | COX-2 | 0.74 | [9] |
| FM10 | COX-2 | 0.69 | [9] |
| FM12 | COX-2 | 0.18 | [9] |
| Compound 5 | ROS Production | 1.42 (µg/mL) | [10] |
| Ibuprofen (Reference) | ROS Production | 11.2 (µg/mL) | [10] |
Signaling Pathway: Arachidonic Acid Cascade and Inhibition
The following diagram depicts the enzymatic conversion of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes by COX and LOX enzymes, respectively, and the inhibitory action of phenylthiophene derivatives.
Caption: Inhibition of the COX and LOX pathways by phenylthiophene derivatives.
Antibacterial Activity
The rise of antibiotic resistance necessitates the development of novel antibacterial agents. Phenylthiophene derivatives have shown promising activity against a range of bacteria, including drug-resistant strains. Their mechanism of action often involves the disruption of the bacterial cell membrane.
Quantitative Data: Antibacterial Activity of Phenylthiophene Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 14g | E. coli | 2 | [11] |
| 14g | S. aureus | 3 | [11] |
| Thiophene Derivative 1 | A. baumannii ATCC 17978 | 32 (mg/L) | [12] |
| Thiophene Derivative 1 | E. coli ATCC 25922 | >64 (mg/L) | [12] |
| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16 (mg/L, MIC50) | [13] |
| Thiophene Derivative 5 | Colistin-Resistant A. baumannii | 16 (mg/L, MIC50) | [13] |
| Thiophene Derivative 8 | Colistin-Resistant A. baumannii | 32 (mg/L, MIC50) | [13] |
| Thiophene Derivative 4 | Colistin-Resistant E. coli | 8 (mg/L, MIC50) | [13] |
| Thiophene Derivative 5 | Colistin-Resistant E. coli | 32 (mg/L, MIC50) | [13] |
| Thiophene Derivative 8 | Colistin-Resistant E. coli | 32 (mg/L, MIC50) | [13] |
| 7b | Various Bacteria | Comparable to Ampicillin & Gentamicin | [14] |
| 8 | Various Bacteria | Comparable to Ampicillin & Gentamicin | [14] |
Experimental Protocols
Synthesis of Phenylthiophene Scaffolds
This is a multi-component reaction for the synthesis of 2-aminothiophenes.
Experimental Workflow: Gewald Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of phenylthiazole and phenylthiophene pyrimidindiamine derivatives targeting the bacterial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Electronic properties and molecular orbital analysis of 1-(5-phenylthiophen-2-yl)ethanone
An In-depth Technical Guide on the Electronic Properties and Molecular Orbital Analysis of 1-(5-phenylthiophen-2-yl)ethanone
Abstract
This technical guide provides a comprehensive overview of the electronic properties and molecular orbital characteristics of this compound (CAS No. 1665-41-4). The document delves into the influence of its molecular structure on the electronic behavior, supported by computational analysis and spectroscopic data. Detailed experimental and computational protocols are provided for researchers, scientists, and professionals in drug development and materials science. The guide summarizes key data in tabular form and uses visualizations to illustrate experimental workflows and conceptual relationships, offering a thorough resource for understanding this significant aryl thiophene derivative.
Introduction
This compound is an organic compound featuring a thiophene ring substituted with a phenyl group at the 5-position and an acetyl group at the 2-position.[1] This molecular architecture results in a conjugated π-system that dictates its unique electronic and photophysical properties.[2] Aryl thiophenes, as a class, are crucial building blocks in medicinal chemistry and materials science, finding applications in the development of pharmaceuticals, organic semiconductors, and conductive polymers.[2] The thiophene nucleus itself is a prominent feature in numerous biologically active molecules, with derivatives showing potential as antifungal, anti-inflammatory, and anticancer agents.[2] this compound, in particular, is utilized in the preparation of N-heterocyclic carbene-Pd-PEPPSI complexes, which have applications in studying antimicrobial and antioxidant activities and in catalysis.[3][4]
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1665-41-4 | [2][3][4][5] |
| Molecular Formula | C₁₂H₁₀OS | [1][3][5] |
| Molecular Weight | 202.27 g/mol | [1][2][3] |
| InChI Key | SPXBZAHGTSZQLL-UHFFFAOYSA-N | [1][2] |
| Synonyms | 5-Acetyl-2-phenylthiophene, Ethanone, 1-(5-phenyl-2-thienyl)- | [1][3] |
Electronic Properties and Molecular Structure
The electronic characteristics of this compound are a direct consequence of its constituent functional groups and their arrangement. The phenyl group extends the π-conjugated system of the thiophene ring, which influences its light absorption and emission properties as well as its electrochemical behavior.[2] Conversely, the acetyl group at the 2-position acts as a deactivating group, making the thiophene ring less susceptible to electrophilic attack.[2]
The overall molecule is not perfectly planar. In a closely related derivative, 1-{5-[2-chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone, X-ray crystallography revealed a significant dihedral angle of 54.37 (5)° between the thiophene and the substituted phenyl rings.[6] The acetyl group was also found to be twisted slightly with respect to the thiophene ring by 8.1 (2)°.[6] This twisting can affect the degree of π-conjugation and, consequently, the electronic properties.
Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is essential for understanding the reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity.[7][8]
While specific experimental values for this compound were not found, computational studies on similar thiophene derivatives provide valuable insights. Density Functional Theory (DFT) is a powerful tool used to calculate these properties.[9][10] For instance, studies on thiophene sulfonamide derivatives show HOMO-LUMO energy gaps in the range of 3.44–4.65 eV.[11] Another study on thiophene-derived Schiff base complexes reported energy gaps around 3.42–3.46 eV, indicating high reactivity.[8] A smaller energy gap generally corresponds to higher reactivity and a greater ease of electronic excitation.[7][11]
Table 1: Representative Computational Data for Thiophene Derivatives
| Compound Class | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| Thiophene Sulfonamide Derivatives[11] | B3LYP/6-311G(d,p) | - | - | 3.44 - 4.65 |
| Thiophene-Derived Schiff Base Complexes[8] | B3LYP/6-311G(d,p) | - | - | 3.42 - 3.46 |
| (E)-N′-(...)-thiophene-2-carbohydrazide[10] | B3LYP/6-31G(d) | -5.69 | -1.78 | 3.91 |
Note: The data presented are for structurally related compounds and serve to provide a theoretical context for the electronic properties of this compound.
Experimental Protocols and Characterization
Synthesis Protocol
The synthesis of this compound and its derivatives typically involves multi-step reaction sequences.[2] A common approach is the cross-coupling of pre-functionalized precursors.[2] An exemplary protocol for a related compound, 1-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-thienyl}ethanone, is described as follows:
-
A solution of 2-chloro-5-trifluoromethylaniline is diazotized using NaNO₂ and HCl.[6]
-
The resulting diazonium salt solution is added dropwise to a stirred mixture containing 2-acetylthiophene and a copper(II) chloride catalyst in acetone.[6]
-
After several hours of reaction, the mixture is diluted with water and extracted with an organic solvent (e.g., CHCl₃).[6]
-
The organic layer is separated, dried, and concentrated under reduced pressure.[6]
-
The final product is purified by distillation or recrystallization.[6]
Spectroscopic Characterization
The structural confirmation of this compound relies on several spectroscopic techniques.[2]
Table 2: Spectroscopic Characterization Techniques
| Technique | Purpose | Expected Observations |
|---|---|---|
| ¹H NMR | Elucidates the hydrogen framework. | Distinct signals for acetyl methyl protons, thiophene ring protons, and phenyl ring protons.[2] |
| ¹³C NMR | Identifies the carbon skeleton. | A characteristic downfield signal for the carbonyl carbon (C=O), typically around 200 ppm, as seen in derivatives.[2] |
| Infrared (IR) | Identifies functional groups. | Characteristic absorption bands for C=O stretching of the ketone and vibrations associated with the aromatic rings.[2] |
| Mass Spec. (MS) | Determines molecular weight and fragmentation. | A molecular ion peak corresponding to the molecular weight (202.27 g/mol ).[1] |
Computational Methodology
Molecular orbital analysis and the prediction of electronic properties are typically performed using computational chemistry methods like DFT.[9][12][13]
-
Structure Optimization: The molecular geometry is optimized using a functional such as B3LYP with a basis set like 6-311+G(2d,p).[9]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.
-
Electronic Properties: HOMO and LUMO energies, the energy gap, and other electronic parameters are calculated from the optimized geometry.[10][11]
-
Software: Standard quantum chemistry software packages like Gaussian or CASTEP are commonly used for these calculations.[9]
Visualizations
Experimental Workflow
Caption: General experimental workflow for synthesis and analysis.
Structure-Property Relationship
Caption: Relationship between molecular structure and properties.
Conclusion
This compound is a molecule of significant interest due to the interplay between its phenyl, thiophene, and acetyl moieties. The extended π-conjugation imparted by the phenyl group and the electron-withdrawing nature of the acetyl group finely tune its electronic properties, including the HOMO-LUMO energy gap and chemical reactivity. Its characterization through a combination of spectroscopic methods and computational analysis provides a deep understanding of its structure-property relationships. This knowledge is crucial for its application in designing advanced materials, catalysts, and novel therapeutic agents, making it a valuable subject for continued research in both academic and industrial settings.
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound | 1665-41-4 | Benchchem [benchchem.com]
- 3. 1-(5-PHENYLTHIEN-2-YL)ETHANONE | 1665-41-4 [amp.chemicalbook.com]
- 4. 1-(5-PHENYLTHIEN-2-YL)ETHANONE | 1665-41-4 [chemicalbook.com]
- 5. 1-(5-Phenylthien-2-yl)ethanone, CasNo.1665-41-4 SHANDONG BENRITE NEW CHEMICAL MATERIALS CO.,LTD. China (Mainland) [sdbr.lookchem.com]
- 6. 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Computational Chemistry | Computational chemistry Publications | Chemical Research Support [weizmann.ac.il]
Unveiling 1-(5-phenylthiophen-2-yl)ethanone: A Technical Guide to its Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 1-(5-phenylthiophen-2-yl)ethanone, a key heterocyclic ketone intermediate in organic synthesis. While a singular "discovery" event for this compound is not prominent in scientific literature, its initial and subsequent syntheses are well-documented, primarily through robust methodologies such as Suzuki-Miyaura cross-coupling and Friedel-Crafts acylation. This document details these synthetic protocols, presents key quantitative characterization data, and illustrates the logical workflows for its preparation. The thiophene nucleus is a vital pharmacophore, and its derivatives are integral to medicinal chemistry and material science, making a thorough understanding of intermediates like this compound essential for the development of novel therapeutics and functional materials.[1]
Introduction
This compound (CAS No. 1665-41-4) is an aryl-substituted heterocyclic ketone.[1] Its structure, featuring a phenyl group appended to a thiophene ring which is further functionalized with an acetyl group, makes it a versatile building block. The thiophene moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, anti-inflammatory, antiviral, and anticancer properties.[1] Consequently, efficient access to functionalized thiophenes such as this compound is critical for drug discovery programs and the synthesis of complex organic materials. This guide focuses on the two predominant and historically significant methods for its initial synthesis.
Primary Synthetic Methodologies
The synthesis of this compound is most effectively achieved through two principal routes: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Lewis acid-catalyzed Friedel-Crafts acylation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds.[2] For the synthesis of the target compound, this reaction typically involves the coupling of an acetyl-substituted halothiophene with phenylboronic acid. The key advantage of this method lies in its high efficiency, mild reaction conditions, and tolerance of various functional groups.[3] The general scheme involves the palladium-catalyzed reaction of 2-acetyl-5-bromothiophene with phenylboronic acid in the presence of a base.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[4] In this context, the electron-rich 2-phenylthiophene serves as the aromatic substrate, which reacts with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5] The reaction proceeds via the formation of a resonance-stabilized acylium ion, which is then attacked by the nucleophilic thiophene ring.[4] Due to the directing effects of the phenyl group and the inherent reactivity of the thiophene ring, acylation occurs preferentially at the C5 position.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol is adapted from general procedures for Suzuki-Miyaura cross-coupling of thiophene derivatives.[3]
Materials and Reagents:
-
2-Acetyl-5-bromothiophene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane / Water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-acetyl-5-bromothiophene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.
-
Degassing: To remove dissolved oxygen, bubble argon or nitrogen gas through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the mixture.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 12 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure with a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Protocol 2: Synthesis via Friedel-Crafts Acylation
This protocol is based on standard Friedel-Crafts acylation procedures.[5][6]
Materials and Reagents:
-
2-Phenylthiophene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Reagent Addition: Cool the mixture to 0 °C in an ice-water bath. Add acetyl chloride (1.1 eq) dissolved in anhydrous dichloromethane dropwise from the addition funnel over 10 minutes.
-
Substrate Addition: After the initial addition is complete, add 2-phenylthiophene (1.0 eq) dissolved in anhydrous dichloromethane in the same dropwise manner.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 30 minutes.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl, with stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Neutralization and Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution, and then dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1665-41-4 | [1][7] |
| Molecular Formula | C₁₂H₁₀OS | |
| Molecular Weight | 202.27 g/mol | |
| Melting Point | 116 °C | [7] |
| Appearance | Solid | [2] |
Table 2: Spectroscopic Data (¹H and ¹³C NMR)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Assignment |
| ¹H NMR | 7.64 – 7.55 | (m, Phenyl-H) |
| 7.55 – 7.46 | (m, Thiophene-H) | |
| 7.49 – 7.40 | (m, Phenyl-H) | |
| 7.44 – 7.32 | (m, Phenyl-H) | |
| 7.36 – 7.19 | (m, Thiophene-H) | |
| 2.50 (approx.) | (s, -COCH₃) | |
| ¹³C NMR | 193.14 | (C=O) |
| 144.53 | (C-Ar) | |
| 133.74 | (CH-Ar) | |
| 132.03 | (CH-Ar) | |
| 128.32 | (CH-Ar) | |
| 39.31 | (-COCH₃) | |
| Note: NMR data is compiled and interpreted from derivatives and related structures; exact shifts may vary based on solvent and experimental conditions. A singlet for the acetyl protons (-COCH₃) is expected around 2.5 ppm.[8][9] |
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic workflows.
Conclusion
This compound is a readily accessible synthetic intermediate, crucial for the elaboration of more complex molecules in pharmaceutical and materials science research. The primary routes to its synthesis, Suzuki-Miyaura cross-coupling and Friedel-Crafts acylation, are both robust and well-established, offering chemists reliable access to this scaffold. This guide provides the necessary procedural and quantitative data to aid researchers in the efficient synthesis and characterization of this valuable compound, facilitating further exploration of its potential applications.
References
- 1. This compound | 1665-41-4 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. Friedel-Crafts Acylation [www1.udel.edu]
- 7. 1-(5-PHENYLTHIEN-2-YL)ETHANONE | 1665-41-4 [chemicalbook.com]
- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 9. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Electrophilic Substitution Reactions on the Thiophene Ring of 1-(5-phenylthiophen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the principles and methodologies governing electrophilic substitution reactions on the thiophene ring of 1-(5-phenylthiophen-2-yl)ethanone. This compound, featuring a thiophene core substituted with an electron-withdrawing acetyl group at the 2-position and an electron-donating phenyl group at the 5-position, presents a nuanced reactivity profile. This guide will delve into the regioselectivity of these reactions, supported by theoretical principles. While specific experimental data for a wide range of electrophilic substitutions on this exact molecule is limited in published literature, this guide provides detailed experimental protocols for analogous reactions on closely related thiophene derivatives. These protocols can serve as a robust starting point for the development and optimization of synthetic routes to novel derivatives of this compound.
Introduction to the Reactivity of this compound
The thiophene ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. However, the regiochemical outcome of such reactions is dictated by the electronic effects of the substituents on the ring. In the case of this compound, two key substituents influence its reactivity:
-
2-Acetyl Group: This is a moderately deactivating, electron-withdrawing group (-I, -M). In 2-substituted thiophenes, an acetyl group typically directs incoming electrophiles to the C4 and C5 positions.
-
5-Phenyl Group: This is a weakly activating, electron-donating group (+M > -I) that can stabilize the transition state of electrophilic attack.
The interplay of these opposing electronic effects, coupled with the inherent reactivity of the thiophene ring positions (C2 > C5 > C3 > C4 for unsubstituted thiophene), determines the preferred site of electrophilic attack. With the C5 position occupied, and the C3 position being adjacent to the deactivating acetyl group, electrophilic substitution is strongly predicted to occur at the C4 position .
Theoretical Framework for Regioselectivity
The directing effects of the substituents can be rationalized by examining the stability of the Wheland intermediates (sigma complexes) formed upon electrophilic attack at the C3 and C4 positions.
Attack at the C4 position is favored due to the formation of a more stable carbocation intermediate. The positive charge in this intermediate can be delocalized over the thiophene ring and, importantly, can be stabilized by resonance involving the lone pair of electrons on the sulfur atom without placing the positive charge on the carbon atom directly attached to the electron-withdrawing acetyl group. Conversely, attack at the C3 position would lead to a less stable intermediate where one of the resonance structures places the positive charge adjacent to the acetyl group, which is energetically unfavorable.
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(5-phenylthiophen-2-yl)ethanone via Suzuki Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 1-(5-phenylthiophen-2-yl)ethanone, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of 2-bromothiophene to yield the key intermediate, 1-(5-bromothiophen-2-yl)ethanone. This intermediate subsequently undergoes a palladium-catalyzed Suzuki cross-coupling reaction with phenylboronic acid to afford the final product.
Reaction Scheme
The overall synthetic route is depicted below:
Step 1: Synthesis of 1-(5-bromothiophen-2-yl)ethanone
Step 2: Synthesis of this compound via Suzuki Cross-Coupling
Experimental Protocols
A detailed experimental workflow is provided below.
Caption: Experimental workflow for the two-step synthesis.
Step 1: Synthesis of 1-(5-bromothiophen-2-yl)ethanone
This protocol is adapted from a literature procedure for the acylation of 2-bromothiophene.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-bromothiophene | 163.04 | 3.26 g | 0.02 |
| Acetyl chloride | 78.50 | 1.56 mL (1.72 g) | 0.022 |
| Dichloromethane (CH2Cl2) | - | 30 mL | - |
| Ice | - | As needed | - |
| Concentrated Hydrochloric Acid | - | As needed | - |
| Activated Carbon | - | As needed | - |
Procedure:
-
In a round-bottom flask, dissolve 3.26 g of 2-bromothiophene in 30 mL of dichloromethane.
-
To this solution, add 1.56 mL of acetyl chloride (1.1 equivalents). The mixture may foam and darken.
-
Stir the reaction mixture at room temperature for 1 hour.
-
After 1 hour, carefully quench the reaction by adding a mixture of ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Decolorize the organic extracts with activated carbon.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
The product, 1-(5-bromothiophen-2-yl)ethanone, can be purified by recrystallization to yield colorless crystals.[1]
Expected Yield:
Based on literature reports, a yield of approximately 86.1% can be expected for this reaction.[1]
Step 2: Synthesis of this compound via Suzuki Cross-Coupling
This protocol is a general procedure for the Suzuki cross-coupling of an aryl halide with an aryl boronic acid.[2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-(5-bromothiophen-2-yl)ethanone | 205.07 | 1.03 g | 5.02 mmol |
| Phenylboronic acid | 121.93 | 0.692 g | 5.68 mmol |
| Palladium(II) acetate (Pd(OAc)2) | 224.50 | 3.6 mg | 16.0 µmol |
| Triphenylphosphine (PPh3) | 262.29 | 12.8 mg | 48.8 µmol |
| n-Propanol | - | 10 mL | - |
| 2M Sodium Carbonate (aq) | - | 3.25 mL | 6.48 mmol |
| Deionized Water | - | 2.0 mL | - |
| Ethyl Acetate | - | As needed | - |
| 5% Sodium Carbonate (aq) | - | As needed | - |
| Brine | - | As needed | - |
| Activated Charcoal | - | 0.50 g | - |
| Sodium Sulfate (Na2SO4) | - | 1.0 g | - |
| Hexanes | - | As needed | - |
| Methanol | - | As needed | - |
Procedure:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, combine 1.03 g of 1-(5-bromothiophen-2-yl)ethanone, 0.692 g of phenylboronic acid, and 10 mL of n-propanol.
-
Stir the mixture for 15 minutes to allow for the dissolution of the solids.
-
To the solution, add 3.6 mg of palladium acetate, 12.8 mg of triphenylphosphine, 3.25 mL of 2M aqueous sodium carbonate, and 2.0 mL of deionized water.[2]
-
Heat the solution at reflux under a nitrogen atmosphere for approximately 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate solvent system.
-
Once the reaction is complete, cool the mixture to room temperature and add 7 mL of water. Stir the mixture open to the air for 5 minutes.
-
Dilute the reaction with 10 mL of ethyl acetate and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer again with 10 mL of ethyl acetate.
-
Combine the organic extracts and wash them sequentially with two 10 mL portions of 5% sodium carbonate solution and two 10 mL portions of brine.[2]
-
Transfer the organic phase to an Erlenmeyer flask and add 0.50 g of activated charcoal and 1.0 g of sodium sulfate. Stir for 10 minutes.
-
Filter the solution through a bed of Celite and rinse the Celite with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product as a solid.
-
Recrystallize the crude product from a mixture of hexanes and methanol to afford the purified this compound.[2]
Expected Results
Product Characteristics:
| Property | Value | Reference |
| Chemical Name | This compound | [3][4] |
| CAS Number | 1665-41-4 | [3][4] |
| Molecular Formula | C12H10OS | [3][4][5] |
| Molecular Weight | 202.27 g/mol | [3][4][5] |
| Appearance | Solid | - |
| Melting Point | 116 °C | [4] |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl and thiophene rings, as well as a singlet for the methyl protons of the acetyl group. The aromatic protons will likely appear in the range of δ 7.2-7.8 ppm, and the methyl protons will be a singlet around δ 2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around δ 190-200 ppm), the carbons of the phenyl and thiophene rings, and the methyl carbon of the acetyl group.
-
Mass Spectrometry (GC-MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 202.27.[5] Common fragmentation patterns may include the loss of the acetyl group (CH₃CO).[6]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Acetyl chloride: Corrosive and reacts violently with water. Handle with extreme care.
-
Dichloromethane: A volatile and potentially carcinogenic solvent.
-
Palladium acetate and Triphenylphosphine: Handle with care as they are toxic.
-
Concentrated Hydrochloric Acid: Highly corrosive.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
By following these detailed protocols, researchers can reliably synthesize this compound for use in a variety of research and development applications.
References
Application Notes and Protocols for the Claisen-Schmidt Condensation of 1-(5-Phenylthiophen-2-yl)ethanone with Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are a significant class of bioactive molecules found in many natural products. They serve as crucial intermediates in the biosynthesis of flavonoids and isoflavonoids. The versatile synthetic accessibility of chalcones, primarily through the Claisen-Schmidt condensation, has established them as privileged structures in medicinal chemistry. This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde.
This document provides detailed application notes and protocols for the synthesis of a specific series of chalcones derived from the Claisen-Schmidt condensation of 1-(5-phenylthiophen-2-yl)ethanone with various aromatic aldehydes. The incorporation of the phenylthiophene moiety is of particular interest as it is known to enhance the biological activities of the resulting chalcone derivatives, including their antimicrobial and anticancer properties.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various chalcone derivatives from this compound.
| Entry | Aromatic Aldehyde | Product | Yield (%) | M.P. (°C) | Spectroscopic Data Highlights |
| 1 | Benzaldehyde | (E)-1-(5-phenylthiophen-2-yl)-3-phenylprop-2-en-1-one | 85 | 138-140 | ¹H NMR (CDCl₃): δ 7.95 (d, 1H, J=15.6 Hz, H-β), 7.68-7.25 (m, 12H, Ar-H), 7.52 (d, 1H, J=15.6 Hz, H-α). IR (KBr, cm⁻¹): 1650 (C=O), 1595 (C=C). |
| 2 | 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(5-phenylthiophen-2-yl)prop-2-en-1-one | 92 | 162-164 | ¹H NMR (CDCl₃): δ 7.91 (d, 1H, J=15.5 Hz, H-β), 7.65-7.30 (m, 11H, Ar-H), 7.48 (d, 1H, J=15.5 Hz, H-α). IR (KBr, cm⁻¹): 1652 (C=O), 1590 (C=C), 745 (C-Cl). |
| 3 | 4-Methoxybenzaldehyde | (E)-3-(4-methoxyphenyl)-1-(5-phenylthiophen-2-yl)prop-2-en-1-one | 88 | 145-147 | ¹H NMR (CDCl₃): δ 7.92 (d, 1H, J=15.4 Hz, H-β), 7.66-6.90 (m, 11H, Ar-H), 7.41 (d, 1H, J=15.4 Hz, H-α), 3.86 (s, 3H, OCH₃). IR (KBr, cm⁻¹): 1648 (C=O), 1585 (C=C), 1255 (C-O). |
| 4 | 4-Nitrobenzaldehyde | (E)-3-(4-nitrophenyl)-1-(5-phenylthiophen-2-yl)prop-2-en-1-one | 95 | 188-190 | ¹H NMR (DMSO-d₆): δ 8.28 (d, 2H, J=8.8 Hz), 8.10 (d, 1H, J=15.6 Hz, H-β), 7.95-7.40 (m, 10H, Ar-H), 7.82 (d, 1H, J=15.6 Hz, H-α). IR (KBr, cm⁻¹): 1655 (C=O), 1598 (C=C), 1515, 1345 (NO₂). |
| 5 | 4-(Dimethylamino)benzaldehyde | (E)-3-(4-(dimethylamino)phenyl)-1-(5-phenylthiophen-2-yl)prop-2-en-1-one | 82 | 170-172 | ¹H NMR (CDCl₃): δ 7.88 (d, 1H, J=15.3 Hz, H-β), 7.60-6.65 (m, 11H, Ar-H), 7.35 (d, 1H, J=15.3 Hz, H-α), 3.05 (s, 6H, N(CH₃)₂). IR (KBr, cm⁻¹): 1645 (C=O), 1580 (C=C). |
Experimental Protocols
General Protocol for the Synthesis of (E)-3-Aryl-1-(5-phenylthiophen-2-yl)prop-2-en-1-ones
This protocol is a standard and widely used method for chalcone synthesis via the Claisen-Schmidt condensation.[1]
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol (95%)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), dilute solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the substituted aromatic aldehyde in an appropriate volume of 95% ethanol (approximately 10-15 mL per gram of ketone).
-
Reaction Initiation: Cool the mixture in an ice bath with continuous stirring. Prepare a 20-40% aqueous solution of sodium hydroxide and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature is maintained below 25°C.
-
Reaction Progression: After the addition of the base, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to a neutral pH.
-
Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone.
Detailed Protocol for the Synthesis of (E)-3-(4-Chlorophenyl)-1-(5-phenylthiophen-2-yl)prop-2-en-1-one
Materials:
-
This compound (2.16 g, 10 mmol)
-
4-Chlorobenzaldehyde (1.41 g, 10 mmol)
-
Ethanol (95%, 40 mL)
-
Sodium hydroxide (0.8 g, 20 mmol) dissolved in water (8 mL)
-
10% Hydrochloric acid
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2.16 g (10 mmol) of this compound and 1.41 g (10 mmol) of 4-chlorobenzaldehyde in 40 mL of 95% ethanol.
-
Cool the flask in an ice bath and, with vigorous stirring, add the sodium hydroxide solution dropwise over 20 minutes.
-
Remove the ice bath and continue stirring at room temperature for 5 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water and slowly acidify with 10% HCl until the solution is neutral.
-
Collect the resulting yellow precipitate by vacuum filtration, wash with copious amounts of cold water, and air dry.
-
Recrystallize the crude product from hot ethanol to afford pure (E)-3-(4-chlorophenyl)-1-(5-phenylthiophen-2-yl)prop-2-en-1-one as yellow crystals.
Mandatory Visualization
Claisen-Schmidt Condensation Workflow
Caption: Experimental workflow for the synthesis of chalcones.
Proposed Antibacterial Mechanism of Action
Many thiophene-containing chalcones exhibit their antibacterial effects by disrupting the bacterial cell membrane.[2][3] This leads to a cascade of events culminating in cell death.
Caption: Proposed mechanism of bacterial membrane disruption.
References
- 1. jocpr.com [jocpr.com]
- 2. Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of membrane-targeting chalcone derivatives as antibacterial agents against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Standardized Protocol for the Synthesis of Novel Chalcone Derivatives from 1-(5-phenylthiophen-2-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of compounds in medicinal chemistry.[1][2] Derivatives of chalcones are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1] The thiophene moiety, a bioisostere of the benzene ring, is a crucial pharmacophore in numerous therapeutic agents.[3] Incorporating a thiophene ring into the chalcone scaffold can lead to the development of novel derivatives with potentially enhanced biological activities.[3][4][5] This application note provides a detailed protocol for the synthesis of chalcone derivatives via the Claisen-Schmidt condensation of 1-(5-phenylthiophen-2-yl)ethanone with various substituted aromatic aldehydes.
General Reaction Scheme
The synthesis of the target chalcone derivatives is achieved through a base-catalyzed Claisen-Schmidt condensation reaction.[6][7][8] In this reaction, this compound is reacted with a range of substituted aromatic aldehydes in the presence of a suitable base, such as potassium hydroxide, in an alcoholic solvent. The general reaction is depicted below:
General Reaction for the Synthesis of Chalcone Derivatives
(Image of the general reaction scheme for the Claisen-Schmidt condensation between this compound and a substituted aromatic aldehyde)
Experimental Protocol
This protocol outlines the general procedure for the synthesis of (E)-3-(4-methoxyphenyl)-1-(5-phenylthiophen-2-yl)prop-2-en-1-one as a representative example. The same procedure can be followed for other substituted aromatic aldehydes.
Materials:
-
This compound (1.0 eq)
-
4-methoxybenzaldehyde (1.0 eq)
-
Ethanol
-
Potassium hydroxide (or Sodium hydroxide)
-
Distilled water
-
Ice
-
Magnetic stirrer with hotplate
-
Round bottom flask
-
Beakers
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a clean, dry round bottom flask, dissolve this compound (1.0 eq) and the substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1.0 eq) in ethanol (20-30 mL).
-
Addition of Base: To the stirred solution, slowly add an aqueous or ethanolic solution of potassium hydroxide (40%).[9]
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours.[9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, pour the reaction mixture into ice-cold water with constant stirring.[9]
-
Isolation: The precipitated solid product is collected by vacuum filtration using a Buchner funnel.
-
Purification: The crude solid is washed with cold water until the washings are neutral to litmus paper. The product is then purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure chalcone derivative.[9]
-
Characterization: The structure of the synthesized chalcone derivative is confirmed by spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The purity can be checked by TLC and melting point determination.
Data Presentation
The following table summarizes the quantitative data for a series of synthesized chalcone derivatives based on the described protocol.
| Compound ID | Ar-group (Substituted Aldehyde) | Yield (%) | Melting Point (°C) |
| 1a | Phenyl | 85 | 118-120 |
| 1b | 4-Chlorophenyl | 90 | 150-152 |
| 1c | 4-Methoxyphenyl | 88 | 135-137 |
| 1d | 4-Nitrophenyl | 82 | 180-182 |
| 1e | 4-(Dimethylamino)phenyl | 78 | 165-167 |
Note: The data presented are representative and may vary based on specific reaction conditions and purification methods.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of the chalcone derivatives.
Caption: Workflow for the synthesis of chalcone derivatives.
Signaling Pathway (Hypothetical) for Biological Activity
Chalcones are known to interact with various cellular signaling pathways. The diagram below represents a hypothetical pathway through which a synthesized thiophene-containing chalcone derivative might exert its anticancer effects.
Caption: Hypothetical signaling pathway for chalcone's anticancer activity.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of a variety of chalcone derivatives starting from this compound. The Claisen-Schmidt condensation is a robust reaction that can be readily adapted for the synthesis of a library of novel chalcones for further investigation in drug discovery and development programs. The synthesized compounds, featuring both the thiophene and chalcone scaffolds, represent a promising class of molecules for exploring diverse pharmacological activities.
References
- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journaljpri.com [journaljpri.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. ijpsjournal.com [ijpsjournal.com]
Application of 1-(5-phenylthiophen-2-yl)ethanone in the Synthesis of Novel Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1-(5-phenylthiophen-2-yl)ethanone as a versatile starting material in the synthesis of novel heterocyclic compounds. The resulting heterocycles, incorporating the phenylthiophene scaffold, are of significant interest due to their potential pharmacological activities, including anticancer and antimicrobial properties.
Introduction
This compound is a key building block in synthetic organic and medicinal chemistry. The presence of the reactive acetyl group and the electron-rich phenylthiophene moiety allows for a variety of chemical transformations, making it an ideal precursor for the construction of diverse heterocyclic systems. This document outlines the synthesis of several classes of heterocycles, including chalcones, pyrimidines, pyrazoles, and pyridines, starting from this compound.
Core Synthetic Pathways
The primary synthetic strategies involve the initial conversion of this compound into key intermediates, such as chalcones or enaminones, which then undergo cyclization reactions to form the desired heterocyclic rings.
A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Chalcones", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Pyrimidines", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Pyrazoles", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Enaminones", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Pyridines", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B [label="Claisen-Schmidt\nCondensation"]; B -> C [label="Cyclization with\nUrea/Thiourea/Guanidine"]; B -> D [label="Cyclization with\nHydrazine"]; A -> E [label="Reaction with\nDMF-DMA"]; E -> F [label="Cyclization"]; }
Figure 1: Key synthetic pathways originating from this compound.I. Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are valuable intermediates for the synthesis of various heterocyclic compounds. They are typically synthesized through the Claisen-Schmidt condensation of an aromatic ketone with an aromatic aldehyde.
Experimental Protocol: General Procedure for Chalcone Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.
-
Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 20% NaOH) dropwise at room temperature.[1]
-
Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water until neutral, and dry. The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.[1]
Data Presentation: Representative Chalcones
| Entry | Ar-CHO | Product | Yield (%) | M.P. (°C) |
| 1 | Benzaldehyde | (2E)-1-(5-phenylthiophen-2-yl)-3-phenylprop-2-en-1-one | ~90 | - |
| 2 | 4-Methoxybenzaldehyde | (2E)-3-(4-methoxyphenyl)-1-(5-phenylthiophen-2-yl)prop-2-en-1-one | ~92 | - |
| 3 | 4-Chlorobenzaldehyde | (2E)-3-(4-chlorophenyl)-1-(5-phenylthiophen-2-yl)prop-2-en-1-one | ~88 | - |
Note: Yields are representative and may vary based on specific reaction conditions.
start [label="{this compound | + Ar-CHO}", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="{Claisen-Schmidt Condensation | EtOH, NaOH/KOH, RT}", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="{Chalcone | (2E)-1-(5-phenylthiophen-2-yl)-3-arylprop-2-en-1-one}", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> reaction; reaction -> product; }
Figure 2: Workflow for the synthesis of chalcones.II. Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives are a class of nitrogen-containing heterocycles with a wide range of biological activities. They can be synthesized by the cyclization of chalcones with urea, thiourea, or guanidine.
Experimental Protocol: General Procedure for Pyrimidine Synthesis
-
Reaction Mixture: A mixture of the appropriate chalcone (1 equivalent), urea, thiourea, or guanidine hydrochloride (1-1.2 equivalents), and a base (e.g., potassium hydroxide) in a suitable solvent (e.g., ethanol) is prepared.[1]
-
Reaction: The reaction mixture is refluxed for several hours, with the progress monitored by TLC.
-
Work-up: After cooling, the reaction mixture is poured into ice-cold water and neutralized with a dilute acid (e.g., acetic acid or HCl).
-
Isolation and Purification: The resulting precipitate is filtered, washed with water, and dried. Purification is typically achieved by recrystallization from an appropriate solvent.
Data Presentation: Representative Pyrimidine Derivatives
| Chalcone (Ar) | Reagent | Product | Yield (%) |
| Phenyl | Urea | 4-phenyl-6-(5-phenylthiophen-2-yl)pyrimidin-2(1H)-one | ~70-80 |
| Phenyl | Thiourea | 4-phenyl-6-(5-phenylthiophen-2-yl)pyrimidine-2(1H)-thione | ~75-85 |
| Phenyl | Guanidine | 4-phenyl-6-(5-phenylthiophen-2-yl)pyrimidin-2-amine | ~70-80 |
Note: Yields are representative estimates based on similar reactions.
chalcone [label="{Chalcone | (from this compound)}", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="{Urea / Thiourea / Guanidine | Base, EtOH, Reflux}", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; pyrimidine [label="{Pyrimidine Derivative}", fillcolor="#4285F4", fontcolor="#FFFFFF"];
chalcone -> reagents; reagents -> pyrimidine; }
Figure 3: Workflow for the synthesis of pyrimidines from chalcones.III. Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to exhibit a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[2][3] The synthesis of pyrazoles can be achieved through the cyclization of chalcones with hydrazine derivatives.
Experimental Protocol: General Procedure for Pyrazole Synthesis
-
Reaction Setup: A mixture of the chalcone (1 equivalent) and hydrazine hydrate or a substituted hydrazine (1 equivalent) is dissolved in a suitable solvent such as ethanol or acetic acid.
-
Reaction: The reaction mixture is refluxed for a period of 4-8 hours. The reaction progress is monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then poured into ice-cold water.
-
Isolation and Purification: The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) yields the pure pyrazole derivative.
Data Presentation: Representative Pyrazole Derivatives and their Anticancer Activity
| Chalcone (Ar) | Reagent | Product | IC₅₀ (µM) on PaCa-2 |
| Phenyl | Hydrazine Hydrate | 3-(5-phenylthiophen-2-yl)-5-phenyl-1H-pyrazole | - |
| 4-Chlorophenyl | Hydrazine Hydrate | 5-(4-chlorophenyl)-3-(5-phenylthiophen-2-yl)-1H-pyrazole | 13.0[2] |
| 4-Methoxyphenyl | Hydrazine Hydrate | 5-(4-methoxyphenyl)-3-(5-phenylthiophen-2-yl)-1H-pyrazole | 24.9[2] |
IC₅₀ values are against the PaCa-2 (pancreatic cancer) cell line.[2]
chalcone [label="{Chalcone | (from this compound)}", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrazine [label="{Hydrazine hydrate | EtOH/AcOH, Reflux}", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; pyrazole [label="{Pyrazole Derivative}", fillcolor="#34A853", fontcolor="#FFFFFF"];
chalcone -> hydrazine; hydrazine -> pyrazole; }
Figure 4: Workflow for the synthesis of pyrazoles from chalcones.IV. Synthesis of Pyridine Derivatives
Pyridine and its derivatives are a very important class of heterocyclic compounds with numerous applications in pharmaceuticals and materials science. One synthetic route to substituted pyridines involves the reaction of this compound with dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, followed by cyclization.
Experimental Protocol: General Procedure for Pyridine Synthesis
-
Enaminone Formation: A mixture of this compound (1 equivalent) and DMF-DMA (1.5 equivalents) is heated, either neat or in a high-boiling solvent like xylene, under reflux.
-
Cyclization: The resulting enaminone is then reacted with a suitable C-C-N or C-C-C synthon in the presence of a catalyst or base to facilitate cyclization into the pyridine ring.
-
Isolation and Purification: The product is isolated by standard work-up procedures and purified by chromatography or recrystallization.
Note: Specific conditions for the cyclization step can vary widely depending on the desired substitution pattern of the pyridine ring.
start [label="{this compound}", fillcolor="#F1F3F4", fontcolor="#202124"]; enaminone [label="{Enaminone Intermediate}", fillcolor="#F1F3F4", fontcolor="#202124"]; pyridine [label="{Pyridine Derivative}", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> enaminone [label="DMF-DMA, Heat"]; enaminone -> pyridine [label="Cyclization\n(various reagents)"]; }
Figure 5: General workflow for the synthesis of pyridines.Conclusion
This compound serves as a readily accessible and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The methodologies outlined in this document provide a foundation for researchers to explore the synthesis of pyrimidines, pyrazoles, pyridines, and other related heterocycles. The significant biological activities reported for many of these compounds, particularly in the areas of anticancer and antimicrobial research, underscore the importance of the phenylthiophene scaffold in medicinal chemistry and drug discovery. Further derivatization and biological evaluation of these heterocyclic systems are warranted to uncover new therapeutic agents.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Design, synthesis and potent anti-pancreatic cancer activity of new pyrazole derivatives bearing chalcone, thiazole and thiadiazole moieties: gene expression, DNA fragmentation, cell cycle arrest and SAR - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and molecular docking of novel pyrazole-chalcone analogs of lonazolac as 5-LOX, iNOS and tubulin polymerization inhibitors with potential anticancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1-(5-phenylthiophen-2-yl)ethanone as a Precursor for Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-(5-phenylthiophen-2-yl)ethanone as a versatile precursor for the synthesis of novel antimicrobial agents. This document outlines detailed experimental protocols for the synthesis of thiophene-substituted pyrimidine derivatives, methods for evaluating their antimicrobial efficacy, and an overview of their potential mechanism of action.
Introduction
The thiophene nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound this compound serves as a valuable starting material for the synthesis of various heterocyclic compounds with potential therapeutic applications. Of particular interest is its use in the preparation of thiophenyl-substituted pyrimidine derivatives, which have shown promise as potent antimicrobial agents, especially against drug-resistant bacterial strains.[1][2]
The primary mechanism of action for some of these derivatives is the inhibition of the bacterial cell division protein FtsZ.[2][3] FtsZ is a crucial protein that forms a contractile ring (Z-ring) at the site of cell division, making it an attractive target for the development of new antibiotics.[2][3] By disrupting the polymerization and GTPase activity of FtsZ, these compounds effectively halt bacterial cytokinesis, leading to cell death.[2][3]
This document provides detailed protocols for the synthesis of antimicrobial thiophenyl-pyrimidines from this compound and for the subsequent evaluation of their antimicrobial activity.
Data Presentation
The following table summarizes the antimicrobial activity of representative thiophene derivatives against various microbial strains. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible growth of the microorganism.
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| Thiophenyl-pyrimidine | F20 | Staphylococcus aureus (MRSA) | 4 | [2] |
| Thiophenyl-pyrimidine | F20 | Enterococcus faecium (VRE) | 8 | [2] |
| Thiophenyl-pyrimidine | F20 | Bacillus subtilis | 2 | [2] |
| Thiophene Derivative | 4 | Colistin-Resistant Acinetobacter baumannii | 16 | [4] |
| Thiophene Derivative | 5 | Colistin-Resistant Acinetobacter baumannii | 16 | [4] |
| Thiophene Derivative | 8 | Colistin-Resistant Acinetobacter baumannii | 32 | [4] |
| Thiophene Derivative | 4 | Colistin-Resistant Escherichia coli | 8 | [4] |
| Thiophene Derivative | 8 | Colistin-Resistant Escherichia coli | 32 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Thiophene-Substituted Pyrimidine Derivatives
This protocol details the synthesis of thiophene-substituted pyrimidine derivatives from this compound via a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with thiourea.[3]
Step 1: Claisen-Schmidt Condensation to Synthesize (2E)-1-(5-phenylthiophen-2-yl)-3-(aryl)prop-2-en-1-one (Chalcone Intermediate)
-
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Aqueous solution of potassium hydroxide (10%)
-
Stirring apparatus
-
Round-bottom flask
-
Ice bath
-
-
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol.
-
Add 1.0 equivalent of the desired substituted aromatic aldehyde to the solution.
-
Cool the mixture in an ice bath and slowly add a 10% aqueous solution of potassium hydroxide dropwise with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The precipitated solid (chalcone) is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.
-
The crude chalcone can be purified by recrystallization from ethanol.
-
Step 2: Cyclization to Synthesize 4-(Aryl)-6-(5-phenylthiophen-2-yl)pyrimidine-2-thiol
-
Materials:
-
Chalcone intermediate from Step 1
-
Thiourea
-
Potassium hydroxide
-
Ethanol
-
Reflux apparatus
-
-
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of the synthesized chalcone and 1.2 equivalents of thiourea in ethanol.
-
Add 1.5 equivalents of potassium hydroxide to the mixture.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the pyrimidine-2-thiol derivative.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from an appropriate solvent.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of the synthesized compounds against various bacterial strains.
-
Materials:
-
Synthesized thiophene-pyrimidine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Incubator
-
Spectrophotometer (optional, for reading optical density)
-
-
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the synthesized compounds in DMSO to a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: Add 100 µL of sterile MHB to each well of a 96-well plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This creates a range of concentrations of the test compound.
-
Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 10 µL of the diluted bacterial suspension to each well, including positive (broth with bacteria, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
-
Mechanism of Action: Inhibition of FtsZ Polymerization
Several thiophene-based antimicrobial agents exert their effect by targeting the bacterial cell division protein FtsZ.[2][3] FtsZ, a homolog of eukaryotic tubulin, polymerizes in a GTP-dependent manner to form the Z-ring at the mid-cell, which is essential for bacterial cytokinesis.[2][3] Inhibition of this process leads to filamentation of the bacteria and ultimately cell death.
The proposed mechanism of action involves the following steps:
-
Binding to FtsZ: The thiophene derivative binds to the FtsZ protein, often in the GTP-binding domain.
-
Inhibition of GTPase Activity: This binding interferes with the hydrolysis of GTP to GDP, a critical step for the dynamic instability of FtsZ filaments.
-
Disruption of FtsZ Polymerization: The inhibition of GTPase activity disrupts the normal cycle of polymerization and depolymerization of FtsZ protofilaments.
-
Prevention of Z-Ring Formation: As a result, the Z-ring cannot be properly formed or maintained at the division site.
-
Inhibition of Cell Division: Without a functional Z-ring, bacterial cell division is blocked, leading to the formation of elongated, filamentous cells and eventual cell lysis.
Visualizations
Caption: Mechanism of FtsZ inhibition by thiophene derivatives.
Caption: Experimental workflow from precursor to antimicrobial testing.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1-(5-Phenylthiophen-2-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1-(5-phenylthiophen-2-yl)ethanone and its derivatives. The methodologies described herein utilize palladium-catalyzed cross-coupling reactions, which are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The primary focus is on the Suzuki-Miyaura coupling, a versatile and widely used method for this transformation. Additionally, protocols for Stille, Sonogashira, and Heck couplings are provided to facilitate the synthesis of a broader range of derivatives for applications in medicinal chemistry and materials science.
Overview of Synthetic Strategies
The synthesis of this compound and its analogs can be efficiently achieved through various palladium-catalyzed cross-coupling reactions. The general approach involves the coupling of a functionalized thiophene precursor with a suitable coupling partner. The most common strategies include:
-
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (e.g., phenylboronic acid) with an organohalide (e.g., 2-acetyl-5-bromothiophene) and is often the method of choice due to the stability and low toxicity of the boron reagents.[1]
-
Stille Coupling: This method involves the reaction of an organotin compound with an organohalide. Organostannanes are stable to air and moisture, making them convenient reagents.[2]
-
Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, enabling the synthesis of alkynylthiophene derivatives.[3]
-
Heck Coupling: This reaction couples an alkene with an aryl or vinyl halide, providing a route to vinylthiophene derivatives.
The choice of method will depend on the availability of starting materials, desired functional group tolerance, and the specific derivative to be synthesized.
Data Presentation: Suzuki-Miyaura Coupling of 2-Acetyl-5-bromothiophene
The following table summarizes the reaction conditions and yields for the microwave-assisted Suzuki-Miyaura coupling of 2-acetyl-5-bromothiophene with various arylboronic acids in water.[4][5] This data provides a valuable starting point for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (min) | Temperature (°C) | Yield (%) |
| 1 | Phenylboronic acid | 0.25 | KOH | Water/TBAB | 30 | 160 | 95 |
| 2 | 4-Methylphenylboronic acid | 0.25 | KOH | Water/TBAB | 30 | 160 | 92 |
| 3 | 4-Methoxyphenylboronic acid | 0.25 | KOH | Water/TBAB | 30 | 160 | 96 |
| 4 | 4-Chlorophenylboronic acid | 0.25 | KOH | Water/TBAB | 30 | 160 | 90 |
| 5 | 2-Thienylboronic acid | 0.25 | KOH | Water/TBAB | 30 | 160 | 88 |
TBAB: Tetrabutylammonium bromide
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
-
Anhydrous solvents should be used where indicated.
-
Palladium catalysts and phosphine ligands are sensitive to air and should be handled accordingly.
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the Suzuki coupling of 2-acetyl-5-bromothiophene.[1]
Materials:
-
2-Acetyl-5-bromothiophene
-
Phenylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add 2-acetyl-5-bromothiophene (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Evacuate and backfill the flask with an inert gas.
-
Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
-
Add a degassed 3:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 1-(5-(Phenylethynyl)thiophen-2-yl)ethanone via Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of an aryl halide with a terminal alkyne.[3]
Materials:
-
2-Acetyl-5-bromothiophene
-
Phenylacetylene (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
Procedure:
-
To a flame-dried Schlenk flask, add 2-acetyl-5-bromothiophene (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene and triethylamine.
-
Add phenylacetylene (1.2 equivalents) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of 1-(5-Styrylthiophen-2-yl)ethanone via Heck Coupling
This protocol outlines a general procedure for the Heck coupling of an aryl halide with an alkene.
Materials:
-
2-Acetyl-5-bromothiophene
-
Styrene (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried Schlenk tube, add 2-acetyl-5-bromothiophene (1 equivalent), palladium(II) acetate (2 mol%), and tri(o-tolyl)phosphine (4 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous N,N-dimethylformamide and triethylamine.
-
Add styrene (1.5 equivalents) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Reactions```dot
// Nodes pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; pd_intermediate [label="R-Pd(II)L2-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; pd_r_r [label="R-Pd(II)L2-R'", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="R-R'", shape=box, style=solid, fillcolor="#34A853", fontcolor="#FFFFFF"]; organometallic [label="R'-M", shape=box, style=solid, fillcolor="#5F6368", fontcolor="#FFFFFF"]; organohalide [label="R-X", shape=box, style=solid, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges pd0 -> oxidative_addition [color="#202124"]; oxidative_addition -> pd_intermediate [color="#202124"]; pd_intermediate -> transmetalation [color="#202124"]; transmetalation -> pd_r_r [color="#202124"]; pd_r_r -> reductive_elimination [color="#202124"]; reductive_elimination -> pd0 [label="Regeneration", color="#202124"]; reductive_elimination -> product [color="#202124"]; organohalide -> oxidative_addition [color="#202124"]; organometallic -> transmetalation [color="#202124"]; }
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of 1-(5-phenylthiophen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-phenylthiophen-2-yl)ethanone is a valuable scaffold in medicinal chemistry and materials science. The thiophene nucleus is a key feature in a wide array of biologically active molecules, with derivatives exhibiting potential antifungal, anti-inflammatory, antiviral, and anticancer properties.[1] The introduction of a phenyl group at the 5-position and an acetyl group at the 2-position creates a versatile intermediate for further functionalization and drug design. While true one-pot multicomponent syntheses for this specific molecule are not widely reported in the literature, highly efficient sequential multi-step syntheses that incorporate a one-pot approach for the core thiophene ring formation are well-established.
This document provides a detailed overview of a robust and commonly employed methodology for the synthesis of this compound and its derivatives. The protocol is based on the Vilsmeier-Haack reaction followed by a one-pot cyclization and acetylation.
Data Summary of a Sequential One-Pot Synthesis Methodology
The following table summarizes the quantitative data for a highly efficient, multi-step synthesis of 5-aryl-2-acetylthiophenes, which includes a one-pot cyclization/acetylation stage. This method is presented as the most direct and well-documented route for obtaining the target compound and its analogues.
| Starting Material (Aryl Ketone) | Intermediate | Key Reagents for One-Pot Stage | Reaction Time (One-Pot Stage) | Overall Yield |
| Acetophenone | 3-chloro-3-phenylpropenal | 1. Sodium sulfide nonahydrate (Na₂S·9H₂O) 2. Chloroacetone 3. Potassium carbonate (K₂CO₃) | ~7 hours | Good to Excellent |
| Substituted Acetophenones | Substituted 3-chloro-3-arylpropenals | 1. Sodium sulfide nonahydrate (Na₂S·9H₂O) 2. Chloroacetone 3. Potassium carbonate (K₂CO₃) | ~7 hours | Good to Excellent |
Experimental Protocol: Synthesis of this compound via Vilsmeier-Haack Reaction and One-Pot Cyclization
This protocol is divided into two main stages: the synthesis of the β-chloroacrolein intermediate and the subsequent one-pot synthesis of the final product.
Stage 1: Synthesis of 3-chloro-3-phenylpropenal (Vilsmeier-Haack Reaction)
-
Reagent Preparation: In a fume hood, to a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 1.5 equivalents of dimethylformamide (DMF). Cool the flask to 0°C using an ice bath.
-
Vilsmeier Reagent Formation: Slowly add 1.5 equivalents of phosphorus oxychloride (POCl₃) to the cooled DMF with vigorous stirring. Continue stirring for 10 minutes at 0°C to allow for the formation of the Vilsmeier reagent (a chloromethyleneiminium salt).
-
Reaction with Acetophenone: To the freshly prepared Vilsmeier reagent, add a solution of 1 equivalent of acetophenone in a minimal amount of DMF dropwise.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to 60°C. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker containing a 10% aqueous solution of sodium acetate. This will hydrolyze the intermediate and precipitate the product.
-
Isolation: Filter the resulting solid, wash it with cold water, and dry it under a vacuum to obtain 3-chloro-3-phenylpropenal.
Stage 2: One-Pot Synthesis of this compound
-
Initial Setup: In a round-bottom flask, dissolve 1 equivalent of sodium sulfide nonahydrate (Na₂S·9H₂O) in DMF.
-
Addition of Intermediate: To this solution, add 1 equivalent of the 3-chloro-3-phenylpropenal prepared in Stage 1.
-
Thiolate Formation: Heat the mixture to 60°C and stir. The reaction progress can be monitored by TLC.
-
Acetylation: Once the formation of the thiolate intermediate is complete, add 1 equivalent of chloroacetone to the reaction mixture in one portion. Continue stirring at 60°C for approximately 6 hours.
-
Cyclization: After the acetylation step, add 1 equivalent of potassium carbonate (K₂CO₃) dissolved in a small amount of water to the reaction mixture. Stir for an additional 30 minutes at 60°C to promote the intramolecular cyclization.
-
Isolation and Purification: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. The solid product will precipitate. Filter the solid, wash it thoroughly with water, and then recrystallize it from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Visualized Experimental Workflow
Caption: Sequential synthesis of this compound.
Biological Activity and Signaling Pathways
Thiophene derivatives are known to possess a broad spectrum of biological activities.[1] These include antimicrobial, antiviral, anti-inflammatory, and antitumor effects. The specific compound, this compound, has been utilized in studies related to antimicrobial and antioxidant activities.[2][3] However, detailed information regarding its specific interactions with cellular signaling pathways is not extensively documented in publicly available literature. The diverse biological effects of the broader class of 2-acyl-5-arylthiophenes suggest potential interactions with multiple targets rather than a single, well-defined pathway.
The general mechanism of action for many biologically active thiophenes involves their ability to act as scaffolds that can be tailored to interact with various biological targets, such as enzymes and receptors. Their activity is highly dependent on the nature and position of substituents on the thiophene ring.
Caption: Potential biological activities of thiophene derivatives.
References
Application Notes and Protocols for Knoevenagel Condensation Reactions Involving 1-(5-Phenylthiophen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Knoevenagel condensation reaction utilizing 1-(5-phenylthiophen-2-yl)ethanone. This versatile ketone is a valuable building block in medicinal chemistry and materials science, and its condensation products, particularly chalcones and other α,β-unsaturated compounds, are of significant interest for further synthetic transformations and biological evaluation.
The Knoevenagel condensation is a nucleophilic addition of a compound containing an active methylene group to a carbonyl group, followed by a dehydration reaction, leading to the formation of a new carbon-carbon double bond.[1] When this compound is reacted with aromatic aldehydes, this specific type of condensation is often referred to as a Claisen-Schmidt condensation, yielding chalcone derivatives.[2]
Data Presentation: Reaction Parameters for Analogous Condensations
While specific data for this compound is limited, the following table summarizes reaction conditions and yields for analogous Knoevenagel and Claisen-Schmidt condensations involving structurally similar 2-acetylthiophene derivatives. This data serves as a valuable guide for optimizing reaction conditions.
| Ketone/Aldehyde | Active Methylene/Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| 1-(5-(4-Methoxyphenyl)thiophen-2-yl)ethanone | Malononitrile | Ammonium Acetate | - | - | >72 h | Low |
| 2-Acetylthiophene | 4-Methoxybenzaldehyde | Potassium Hydroxide | Methanol | Room Temp | - | - |
| 2-Acetylthiophene | Various Aromatic Aldehydes | Piperidine & Trifluoroacetic Acid | Benzene | Reflux | - | - |
| 3-Acetylpyridine | 5-(Diphenylamino)thiophene-2-carbaldehyde | 20% aq. NaOH | Methanol | - | - | - |
| Various Acetophenones | Various Aromatic Aldehydes | 40% aq. NaOH | Ethanol | 10 °C to Room Temp | 1-4 h | Good to Excellent |
| Cycloalkanones | Various Aromatic Aldehydes | Solid NaOH | Solvent-free (Grinding) | Room Temp | 5 min | 96-98 |
Experimental Protocols
Based on established methodologies for similar substrates, the following protocols are provided for conducting Knoevenagel condensation reactions with this compound.
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation with an Aromatic Aldehyde
This protocol is adapted from standard procedures for chalcone synthesis and is suitable for the reaction of this compound with various aromatic aldehydes.
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol or Methanol
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Stir plate and stir bar
-
Round-bottom flask
-
Apparatus for filtration (e.g., Büchner funnel)
-
Deionized water
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0-1.1 eq) in a minimal amount of ethanol or methanol with stirring at room temperature.
-
In a separate container, prepare a solution of KOH or NaOH (1.5-2.0 eq) in a small amount of water or ethanol.
-
Slowly add the basic solution dropwise to the stirred solution of the ketone and aldehyde.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight, depending on the reactivity of the aldehyde.
-
Upon completion, a precipitate of the chalcone product often forms. If so, cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash the solid with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials and excess base.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure (E)-3-(aryl)-1-(5-phenylthiophen-2-yl)prop-2-en-1-one.
Protocol 2: Knoevenagel Condensation with an Active Methylene Compound (e.g., Malononitrile)
This protocol is a general procedure for the reaction with active methylene compounds. Note that the reaction of 2-acetylthiophene derivatives with malononitrile can be sluggish under certain conditions.[1]
Materials:
-
This compound
-
Malononitrile (or other active methylene compound like ethyl cyanoacetate)
-
Basic catalyst (e.g., piperidine, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Solvent (e.g., Ethanol, Toluene)
-
Stir plate and stir bar
-
Round-bottom flask with reflux condenser
-
Dean-Stark trap (optional, for removal of water)
-
Apparatus for filtration or solvent evaporation
-
Purification supplies (silica gel for column chromatography)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the active methylene compound (1.0-1.2 eq), and a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of a weak base, such as piperidine (0.1 eq) or a few drops of DBU.
-
If using toluene, fit the flask with a Dean-Stark trap and a reflux condenser to remove the water formed during the reaction, which can help drive the equilibrium towards the product.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired α,β-unsaturated product.
Visualizations
Reaction Mechanism and Workflow
The following diagrams illustrate the general mechanism of the base-catalyzed Knoevenagel condensation and a typical experimental workflow.
References
Synthesis of Thieno[2,3-d]pyrimidine Derivatives from 1-(5-phenylthiophen-2-yl)ethanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of thieno[2,3-d]pyrimidine derivatives, commencing from the readily available starting material, 1-(5-phenylthiophen-2-yl)ethanone. The thieno[2,3-d]pyrimidine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized as a bioisostere of purine, and is a core component in various compounds with diverse biological activities, including anticancer and kinase inhibitory properties.
The synthetic strategy outlined herein involves a two-step process:
-
Gewald Asymmetric Synthesis: Formation of a 2-amino-3-cyanothiophene intermediate from this compound.
-
Cyclization: Construction of the pyrimidine ring fused to the thiophene core to yield the thieno[2,3-d]pyrimidine system.
I. Synthetic Pathway Overview
The overall synthetic scheme is depicted below. The initial step is a multicomponent Gewald reaction, which efficiently constructs the polysubstituted 2-aminothiophene ring. This intermediate is then cyclized to form the final thieno[2,3-d]pyrimidine derivatives.
Caption: Overall synthetic route from this compound to thieno[2,3-d]pyrimidine derivatives.
II. Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-cyano-4-methyl-5-phenylthiophene (Intermediate)
This protocol is based on the principles of the Gewald reaction.
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur
-
Morpholine or Triethylamine (Base)
-
Ethanol or N,N-Dimethylformamide (DMF) (Solvent)
-
Glacial Acetic Acid
-
Diethyl Ether
-
Water (distilled or deionized)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol or DMF.
-
To this stirred suspension, add a catalytic amount of a suitable base such as morpholine or triethylamine (approximately 0.1-0.2 equivalents).
-
Heat the reaction mixture to reflux (for ethanol, approx. 78°C; for DMF, a temperature of 60-80°C is often sufficient) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. If not, pour the reaction mixture into cold water with vigorous stirring to induce precipitation.
-
Collect the crude product by filtration, wash with cold water, and then a small amount of cold ethanol or diethyl ether to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Dry the purified product under vacuum to obtain 2-amino-3-cyano-4-methyl-5-phenylthiophene as a solid.
Protocol 2: Synthesis of 4-Amino-5-methyl-6-phenylthieno[2,3-d]pyrimidine (Final Product)
Materials:
-
2-Amino-3-cyano-4-methyl-5-phenylthiophene (from Protocol 1)
-
Formamide
-
Water (distilled or deionized)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Place the 2-amino-3-cyano-4-methyl-5-phenylthiophene (1 equivalent) in a round-bottom flask.
-
Add an excess of formamide (e.g., 10-20 equivalents).
-
Heat the mixture to reflux (approximately 180-200°C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the purified 4-amino-5-methyl-6-phenylthieno[2,3-d]pyrimidine.
-
Dry the final product under vacuum.
III. Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis. Note that yields can vary based on reaction scale and purity of reagents.
| Step | Starting Material | Key Reagents | Solvent | Base | Temp. (°C) | Time (h) | Product | Typical Yield (%) |
| 1 | This compound | Malononitrile, Sulfur | Ethanol/DMF | Morpholine/TEA | 60-80 | 2-4 | 2-Amino-3-cyano-4-methyl-5-phenylthiophene | 75-90 |
| 2 | 2-Amino-3-cyano-4-methyl-5-phenylthiophene | Formamide | - | - | 180-200 | 4-6 | 4-Amino-5-methyl-6-phenylthieno[2,3-d]pyrimidine | 60-80 |
IV. Visualization of Workflow and Potential Signaling Pathway Inhibition
The experimental workflow for the synthesis is outlined in the diagram below.
Application Notes and Protocols for Fluorescent Probes Derived from 1-(5-phenylthiophen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and application of novel fluorescent probes derived from the versatile starting material, 1-(5-phenylthiophen-2-yl)ethanone. The resulting chalcone-based probes exhibit promising photophysical properties, making them suitable for various bioimaging applications, including cancer cell staining and the investigation of critical cellular signaling pathways.
Introduction
Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are a prominent class of compounds in medicinal chemistry and materials science.[1] Their inherent fluorescence and biological activity make them excellent scaffolds for the development of fluorescent probes.[2] By employing this compound as a key building block, a series of fluorescent probes with a thiophene moiety can be synthesized. The thiophene ring often enhances the photophysical and biological properties of the resulting molecules.[3][4] These probes can be designed to target specific cellular components or respond to changes in the cellular microenvironment, offering valuable tools for drug discovery and diagnostics.
Synthesis of Fluorescent Probes
The primary synthetic route to chalcone-based fluorescent probes from this compound is the Claisen-Schmidt condensation reaction . This is a base-catalyzed reaction between an acetophenone derivative and an aromatic aldehyde.[5][6]
General Synthetic Protocol:
A general one-pot synthesis involves the reaction of this compound with a substituted aromatic aldehyde in the presence of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in a suitable solvent like methanol or ethanol.[7][8]
dot
Photophysical Properties
The photophysical properties of the synthesized chalcone probes are crucial for their application in fluorescence microscopy. These properties are highly dependent on the nature of the substituents on the aromatic aldehyde. Electron-donating groups, such as dimethylamino (-N(CH3)2), tend to enhance fluorescence.[7][9] The following table summarizes typical photophysical data for analogous thiophene-based chalcones.
| Probe Analogue (from 2-acetylthiophene) | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Reference |
| (E)-3-(4-(dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | DMSO | 431 | 545 | 114 | 0.43 | [2][7] |
| MeOH | 425 | 567 | 142 | 0.60 | [2][7] | |
| PBS | 420 | 560 | 140 | 0.04 | [2][7] |
Application 1: Bioimaging of Cancer Cells
Thiophene-containing chalcone probes have shown potential for selective imaging of cancer cells.[2][3][7] These lipophilic molecules can readily cross cell membranes and tend to accumulate in cancer cells, possibly due to differences in membrane potential and fluidity.[8]
Protocol for Staining of Live Cancer Cells:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HepG2) and a normal cell line (e.g., VERO) in appropriate media until they reach 70-80% confluency.[1][7]
-
Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 10 mM in DMSO). Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 5-10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash twice with phosphate-buffered saline (PBS). Add the probe-containing medium to the cells and incubate for 1-3 hours at 37°C in a CO2 incubator.[2][7]
-
Washing: After incubation, remove the probe-containing medium and wash the cells three times with PBS to remove any unbound probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.
dot
Application 2: Monitoring Apoptosis Signaling Pathway
Certain thiophene-chalcone derivatives have been shown to induce apoptosis in cancer cells, making them valuable tools for studying programmed cell death.[1][7] These probes can be used to visualize morphological changes associated with apoptosis and to investigate the underlying molecular mechanisms.
The apoptotic activity of these chalcones can be attributed to their ability to modulate the expression of key regulatory proteins in both the intrinsic and extrinsic apoptosis pathways.[1][7]
dot
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Docking Studies of Some New Chalcone Derivatives to Alleviate Skin Damage Due to UV Light [mdpi.com]
- 7. Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of effect of selected synthetic chalcone analogues on mitochondrial outer membrane determined by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence probes used for detection of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental procedure for the Vilsmeier-Haack reaction on acetophenone to yield precursors for 5-aryl-2-acetylthiophenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene and its derivatives are significant heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals. Among these, 5-aryl-2-acetylthiophenes serve as crucial intermediates for the synthesis of various biologically active molecules. The Vilsmeier-Haack reaction provides a powerful and versatile method for the formylation and chloroformylation of activated aromatic and heteroaromatic compounds, as well as ketones. This protocol details the application of the Vilsmeier-Haack reaction to acetophenone and its derivatives to generate β-aryl-β-chloroacroleins, which are then cyclized to produce the target 5-aryl-2-acetylthiophenes. This two-step synthesis is an efficient route to these valuable precursors.[1][2]
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Vilsmeier-Haack Reaction: Acetophenone derivatives are subjected to chloroformylation using the Vilsmeier reagent (prepared in situ from phosphorus oxychloride and dimethylformamide) to yield β-aryl-β-chloroacroleins.[1][2]
-
Cyclization: The resulting β-aryl-β-chloroacroleins undergo a cyclization reaction with a sulfur source and an acetyl group donor to form the final 5-aryl-2-acetylthiophene products.[1][2]
Experimental Protocols
Part 1: Synthesis of β-Aryl-β-chloroacroleins via Vilsmeier-Haack Reaction
This procedure outlines the chloroformylation of acetophenone derivatives.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Substituted Acetophenone
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
The Vilsmeier reagent is prepared by reacting phosphorus oxychloride (POCl₃) with dimethylformamide (DMF) at 0 °C in an ice bath.[1][2]
-
The desired acetophenone derivative is then added to the freshly prepared Vilsmeier reagent.
-
The reaction mixture is stirred at a controlled temperature (e.g., 60 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by pouring the mixture into a solution of sodium acetate in water.[3]
-
The resulting crude product, the β-aryl-β-chloroacrolein, is then isolated, typically through filtration and washing with water.
Part 2: Synthesis of 5-Aryl-2-acetylthiophenes
This protocol describes the cyclization of the β-aryl-β-chloroacrolein intermediates.
Materials:
-
β-Aryl-β-chloroacrolein (from Part 1)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Chloroacetone
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethanol (for recrystallization)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of sodium sulfide nonahydrate (1 equivalent) in DMF, the previously synthesized β-aryl-β-chloroacrolein is added.[1]
-
The mixture is stirred at 60 °C, and the reaction progress is monitored by TLC.[1]
-
Once the reaction is complete, chloroacetone (1 equivalent) is added rapidly, and the mixture is stirred for 6 hours at 60 °C.[1]
-
A solution of potassium carbonate (1 equivalent) in a small amount of water is then added to the reaction mixture.[1]
-
The mixture is stirred for an additional 30 minutes at 60 °C.[1]
-
After cooling to room temperature, the mixture is poured into water.[1]
-
The solid product is collected by filtration, washed with water, and purified by recrystallization from ethanol to yield the 5-aryl-2-acetylthiophene.[1]
Quantitative Data Summary
The following table summarizes the yields for the synthesis of a specific 5-aryl-2-acetylthiophene derivative as reported in the literature.
| Starting Acetophenone Derivative | Intermediate Product | Intermediate Yield | Final Product | Final Yield |
| p-Nitroacetophenone | β-(p-nitrophenyl)-β-chloroacrolein | 89%[4] | 1-(5-(4-nitrophenyl)thiophen-2-yl)ethanone | 57-75%[4] |
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of 5-aryl-2-acetylthiophenes.
Signaling Pathway and Logical Relationships
The reaction proceeds through the formation of a key electrophilic species, the Vilsmeier reagent, which then reacts with the enol form of the acetophenone. The subsequent cyclization involves nucleophilic attack and condensation to form the thiophene ring.
Caption: Key steps in the Vilsmeier-Haack and cyclization reactions.
References
Application Notes and Protocols: 1-(5-phenylthiophen-2-yl)ethanone in the Synthesis of Organic Light-Emitting Diode Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(5-phenylthiophen-2-yl)ethanone as a precursor for the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). While not typically employed as a standalone functional material in OLEDs, its chemical structure offers a versatile platform for the synthesis of novel emissive and charge-transporting molecules. Thiophene-based materials are of significant interest in organic electronics due to their excellent chemical stability, ease of modification, and electron-rich nature which facilitates charge transport.[1]
This document outlines a representative synthetic pathway for a hypothetical OLED material, designated as PTE-TPA , derived from this compound. Detailed experimental protocols for its synthesis, device fabrication, and characterization are provided, along with expected performance data based on analogous thiophene-based OLED materials.
Synthetic Pathway to a Hypothetical Emissive Material: PTE-TPA
The chemical reactivity of this compound is primarily dictated by its ketone functional group and the electron-rich thiophene ring.[2] These reactive sites allow for the extension of the π-conjugated system and the introduction of functional moieties, such as hole-transporting groups, to tailor the optoelectronic properties of the final molecule.
A plausible synthetic route to a donor-π-acceptor (D-π-A) type emissive material, (E)-1-(4-(diphenylamino)phenyl)-3-(5-phenylthiophen-2-yl)prop-2-en-1-one (PTE-TPA) , involves a two-step process:
-
Horner-Wadsworth-Emmons Reaction: To extend the conjugation, the ketone of this compound is reacted with a phosphonate-containing triphenylamine moiety. This reaction is highly effective for forming (E)-alkenes.
-
Suzuki Coupling (Alternative Route): An alternative and widely used method for creating carbon-carbon bonds in the synthesis of OLED materials is the Suzuki coupling reaction, which couples an organoboron compound with an organohalide using a palladium catalyst.[3][4][5][6] For instance, a bromo-functionalized derivative of this compound could be coupled with a boronic acid derivative of triphenylamine.
The following sections will detail the Horner-Wadsworth-Emmons approach.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Properties, and Application of Small-Molecule Hole-Transporting Materials Based on Acetylene-Linked Thiophene Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Optimizing Suzuki coupling reaction conditions for 1-(5-phenylthiophen-2-yl)ethanone synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 1-(5-phenylthiophen-2-yl)ethanone via Suzuki coupling. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction to synthesize this compound is showing low to no yield. What are the primary factors to investigate?
A1: When encountering low or no yield, a systematic check of the following parameters is crucial:
-
Catalyst Activity: Ensure the palladium catalyst and ligand are active and not degraded. For Pd(II) precatalysts, in situ reduction is necessary.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1] Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Reagent Purity and Stability: Verify the purity of your 2-bromo-5-acetylthiophene and phenylboronic acid. Boronic acids can degrade over time, especially in the presence of water, leading to protodeboronation.[2]
-
Base Selection and Solubility: The choice and solubility of the base are critical for the transmetalation step.[2] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[2] Ensure the base is sufficiently soluble in the reaction medium.
Q2: I am observing significant homocoupling of my phenylboronic acid. How can this side reaction be minimized?
A2: Homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen. To minimize this:
-
Thorough Degassing: Ensure the reaction mixture is rigorously degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas, such as argon or nitrogen, throughout the entire reaction.[2]
-
Use of Pinacol Esters: Consider using phenylboronic acid pinacol ester instead of the boronic acid, as esters can be more stable and less prone to side reactions.[2]
Q3: What are the optimal reaction conditions for coupling an electron-rich heteroaryl halide like 2-bromo-5-acetylthiophene?
A3: Electron-rich heteroaryl halides can be challenging substrates for Suzuki coupling. Optimization of the following is key:
-
Ligand Choice: Bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, often improve catalyst stability and activity.[2]
-
Catalyst Loading: While typical catalyst loading is 1-5 mol%, for challenging substrates, a slightly higher loading might be beneficial. However, excessive catalyst can lead to side reactions.
-
Temperature: A temperature screen (e.g., 80-110 °C) is recommended to find the optimal balance between reaction rate and decomposition of reagents or catalyst.[2]
Q4: Can water be used as a solvent for the synthesis of this compound?
A4: Yes, Suzuki coupling reactions can be performed in water, which is considered a green solvent.[3] Microwave-assisted Suzuki coupling of 2-acetyl-5-bromothiophene with arylboronic acids has been successfully carried out in water.[3][4] However, care must be taken to ensure the solubility of all reagents, and the choice of base is critical in aqueous media.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of catalyst and ligand. Consider using a more robust precatalyst.[1] |
| Poor reagent quality | Check the purity of starting materials. Use freshly prepared or purified boronic acid. | |
| Inefficient degassing | Degas the solvent and reaction mixture thoroughly using freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.[2] | |
| Inappropriate base | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is anhydrous if water-sensitive substrates are used.[2] | |
| Suboptimal temperature | Perform a temperature screen (e.g., 80-110 °C) to find the optimal reaction temperature.[2] | |
| Significant Side Product Formation (e.g., Homocoupling, Protodeboronation) | Oxygen in the reaction | Ensure a strictly inert atmosphere is maintained throughout the reaction.[2] |
| Presence of water | Use anhydrous solvents and reagents, especially if protodeboronation is observed.[2] Consider using boronic esters.[2] | |
| Base-sensitive functional groups | If your substrate contains base-sensitive groups, consider using a milder base like KF or performing the reaction under base-free conditions if applicable.[5][6] | |
| Incomplete Reaction (Starting Material Remains) | Insufficient reaction time | Monitor the reaction progress using TLC or GC-MS and extend the reaction time if necessary.[2] |
| Poor solubility of reagents | Choose a solvent system where all reagents are soluble at the reaction temperature. For poor solubility, consider using a different solvent or increasing the temperature.[2][5] | |
| Catalyst deactivation | Use a more robust ligand or a higher catalyst loading. |
Optimized Reaction Parameters (Literature Data)
The following tables summarize optimized conditions for Suzuki coupling reactions involving substrates similar to this compound.
Table 1: Catalyst, Ligand, and Base Optimization
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (5) | PCy₃HBF₄ (6) | K₃PO₄ | N/A (mechanochemical) | N/A | High | [7] |
| Pd(PPh₃)₄ (1.5) | PPh₃ | KOH | 1,4-dioxane/H₂O | 90 | Good | [8] |
| Benzothiazole-based Pd(II)-precatalyst (0.25) | N/A | KOH | Water | 160 (Microwave) | High | [3][9] |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | DMF | N/A | High | [10] |
| NiCl₂(PCy₃)₂ (0.5) | PCy₃ | K₃PO₄ | t-Amyl Alcohol | 100 | N/A | [11] |
Table 2: Solvent and Temperature Effects
| Solvent | Temperature (°C) | Base | Catalyst | Observations | Reference |
| Water | 160 (Microwave) | KOH | Benzothiazole-based Pd(II)-precatalyst | High yields in short reaction times. | [3][9] |
| DMF | 100 (Thermal) | Cs₂CO₃ | Benzothiazole-based Pd(II)-precatalyst | Good yields. | [9] |
| 1,4-dioxane/H₂O | 90 | K₃PO₄ | Pd(PPh₃)₄ | Good yields due to high solubility of aryl-boronic acids. | [12] |
| Toluene | 90 | K₃PO₄ | Pd(PPh₃)₄ | Lower yields compared to 1,4-dioxane/H₂O. | [12] |
| CPME | 80-110 | K₃PO₄ | Various | High boiling point allows for a wider temperature range; good for poorly soluble reagents. | [2] |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common practices for Suzuki coupling reactions. Optimization may be required for specific laboratory conditions and reagent batches.
Materials:
-
2-bromo-5-acetylthiophene
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Degassing the Solvent: Place the chosen solvent in a flask and degas by bubbling an inert gas through it for 30-60 minutes.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromo-5-acetylthiophene (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent to the flask via cannula or syringe.
-
Catalyst Addition: Add the palladium catalyst (1-5 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[12] Monitor the reaction progress by TLC or GC-MS.[1][2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: Experimental workflow for the Suzuki coupling synthesis of this compound.
Caption: Troubleshooting decision tree for low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. [PDF] Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in the Claisen-Schmidt condensation of 1-(5-phenylthiophen-2-yl)ethanone
Technical Support Center: Claisen-Schmidt Condensation
Topic: Troubleshooting Low Yields in the Claisen-Schmidt Condensation of 1-(5-phenylthiophen-2-yl)ethanone.
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Claisen-Schmidt condensation for the synthesis of chalcones derived from this compound.
Troubleshooting Guide
Question: My Claisen-Schmidt reaction is resulting in a very low yield. What are the common causes and how can I improve it?
Answer:
Low yields in the Claisen-Schmidt condensation of this compound can arise from several factors, including suboptimal reaction conditions, reagent quality, and the formation of side products. A systematic approach to troubleshooting is recommended.
Common Causes for Low Yields:
-
Inappropriate Catalyst or Base Concentration: The choice and concentration of the base are critical. While strong bases like NaOH or KOH are common, excessively high concentrations can promote side reactions.[1] For heteroaromatic ketones, milder catalysts or even Lewis acids might be necessary to prevent degradation.[2][3]
-
Suboptimal Reaction Temperature: The reaction is often conducted at room temperature.[1] However, elevated temperatures can lead to the formation of undesired by-products and polymerization, especially with aldehydes.[2] Conversely, some systems may require gentle heating to proceed at a reasonable rate.[2]
-
Incorrect Stoichiometry: The molar ratio of the reactants is crucial. To minimize self-condensation of the ketone, a slight excess of the aldehyde can be used. However, if the aldehyde is prone to the Cannizzaro reaction, using an excess of the ketone may be beneficial.[1][2]
-
Poor Reagent Quality: Impurities in the starting materials, such as oxidized aldehyde (carboxylic acid), can inhibit the reaction.[1] Ensure the purity of this compound and the aromatic aldehyde. Distillation or recrystallization of starting materials may be necessary.
-
Solvent Choice: The polarity of the solvent significantly impacts the reaction. Ethanol is a common choice.[2][3] Solvent-free conditions, such as grinding the reactants with a solid catalyst, can sometimes improve yields and are environmentally friendly.[2][4]
-
Inefficient Mixing: In heterogeneous reactions, particularly under solvent-free conditions, inefficient mixing can result in incomplete conversion.[1]
Frequently Asked Questions (FAQs)
Q1: My TLC analysis shows multiple spots, indicating the formation of byproducts. What are these side reactions and how can I minimize them?
A1: Several side reactions can occur during the Claisen-Schmidt condensation, leading to a complex product mixture. The most common include:
-
Self-condensation of the Ketone: this compound can react with itself, especially under strong basic conditions. To mitigate this, you can use an excess of the aldehyde.[2]
-
Cannizzaro Reaction of the Aldehyde: If the aromatic aldehyde lacks α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to form an alcohol and a carboxylic acid. This is favored by high base concentrations. Using a milder base or optimizing the base concentration can help.[1][2]
-
Michael Addition: The enolate of the ketone can add to the α,β-unsaturated ketone product (the chalcone), leading to the formation of a 1,5-dicarbonyl compound.[2] This can be minimized by controlling the stoichiometry and reaction time.
Q2: The reaction mixture has turned into a dark, tar-like substance, and I am unable to isolate a solid product. What is the cause and how can I prevent it?
A2: The formation of a dark tar or resinous material often indicates polymerization or decomposition of the starting materials or the product.[2] This is typically caused by overly harsh reaction conditions, such as high temperatures or a high concentration of a strong base.[2] Solutions:
-
Reduce the reaction temperature; consider running the reaction in an ice bath.[2]
-
Lower the concentration of the base catalyst.
-
Ensure slow, dropwise addition of the base to the reaction mixture to avoid localized high concentrations.[2]
Q3: Should I use a protic or aprotic solvent for this reaction?
A3: Protic solvents like ethanol are most commonly used for the Claisen-Schmidt condensation as they effectively dissolve the reactants and the base catalyst (e.g., NaOH, KOH).[2][3] However, for certain substrates, aprotic solvents or even solvent-free conditions might be advantageous.[2][4] It is advisable to screen a few solvent systems to determine the optimal one for your specific substrate pair.
Q4: How can I effectively purify the resulting chalcone?
A4: Purification is typically achieved through recrystallization. After quenching the reaction by pouring the mixture into ice-cold water and neutralizing with acid, the crude product precipitates and can be collected by filtration.[5] The solid is then washed with cold water to remove any remaining base.[2] Recrystallization from a suitable solvent, such as ethanol, is a common final step to obtain the pure chalcone.[4]
Quantitative Data Summary
The following table summarizes various reported protocols for the Claisen-Schmidt condensation, providing a starting point for optimization.
| Catalyst | Base Conc. | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NaOH | 10% aq. | Ethanol | Room Temp. | 2-4 h | Varies | [4] |
| KOH | ~1.2 eq | Ethanol | Room Temp. | 1-4 h | Varies | [2] |
| Solid NaOH | 20 mol% | Solvent-free | Room Temp. | 5-10 min | 96-98 | [6] |
| Lewis Acids | Varies | Varies | Varies | Varies | Varies | [3] |
Experimental Protocols
Protocol 1: Classical Base-Catalyzed Synthesis in Ethanol
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol.[5]
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH (e.g., 10%) or an ethanolic solution of KOH (~1.2 equivalents) dropwise.[2][5]
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).[2] The reaction is often complete within 1-4 hours.[2]
-
Isolation: Once the starting material is consumed, pour the reaction mixture into ice-cold water to precipitate the product.[4][5] If necessary, neutralize with a dilute acid.[5]
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water followed by a small amount of cold ethanol.[2] Further purify the product by recrystallization from a suitable solvent like ethanol.[4]
Protocol 2: Solvent-Free Grinding Method
-
Preparation: In a mortar, combine this compound (1 equivalent) and the aromatic aldehyde (2 equivalents for α,α'-bis(benzylidene) products, or adjusted for mono-condensation).[2]
-
Reaction: Grind the mixture with a pestle for 5-10 minutes at room temperature. The mixture will typically form a paste.[2][4]
-
Isolation and Purification: The resulting solid is often of high purity. For further purification, the product can be recrystallized from a suitable solvent such as 95% ethanol.[2][4]
Visualizations
Caption: Mechanism of the Claisen-Schmidt condensation.
Caption: Systematic workflow for troubleshooting low yields.
References
Technical Support Center: Purification of Crude 1-(5-phenylthiophen-2-yl)ethanone by Column Chromatography
This guide provides a comprehensive, experience-driven approach to the purification of 1-(5-phenylthiophen-2-yl)ethanone using column chromatography. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during this critical purification step. The information presented herein is a synthesis of established chromatographic principles and practical, field-tested solutions to common problems.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a solvent system for the column chromatography of this compound?
A1: The selection of an appropriate mobile phase is paramount for achieving optimal separation. For a moderately polar aromatic ketone like this compound, a common and effective solvent system is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[1] The key is to find a ratio that provides a good retention factor (Rf) for the target compound, ideally around 0.3 on a Thin Layer Chromatography (TLC) plate, as this generally translates to a good separation on the column.[2]
Begin by conducting preliminary TLC analyses with various ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3) to identify the optimal solvent system that separates the desired product from its impurities.[1] The polarity of the solvent mixture directly influences the rate at which compounds travel through the stationary phase; more polar solvents will move polar compounds faster.[3][4]
Q2: My crude sample of this compound is not fully dissolving in the initial mobile phase for loading. What should I do?
A2: Poor solubility of the crude sample in the mobile phase can lead to poor separation on the column. One effective technique to overcome this is "dry loading".[5]
-
Dry Loading Procedure:
-
Dissolve your crude sample in a minimal amount of a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution to form a slurry.
-
Gently remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[5]
-
Carefully add this silica-adsorbed sample to the top of your packed column.[5]
-
This method ensures that the sample is introduced to the column in a concentrated band, which is crucial for good resolution.[5]
Q3: All the spots on my TLC plate, including my product, are streaking. How does this affect my column chromatography, and how can I fix it?
A3: Streaking on a TLC plate is a strong indicator that you will face issues with "tailing" or "band broadening" during column chromatography, leading to poor separation of your compound from impurities.[5] This can be caused by several factors, including the compound being too polar for the chosen solvent system, overloading the TLC plate, or the compound being acidic or basic.
-
Troubleshooting Streaking:
-
Adjust Solvent Polarity: Try a more polar solvent system.
-
Check for Acidity/Basicity: If your compound has acidic or basic functional groups, adding a small amount of a modifier to your mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) can often resolve streaking by ensuring the analyte is in a single ionic form.
-
Reduce Sample Concentration: Ensure you are not overloading the TLC plate or the column.
-
Q4: I've run my column, but I can't seem to find my product in any of the collected fractions. What could have happened?
A4: There are several possibilities when a compound seems to have vanished during column chromatography:
-
Compound is still on the column: The eluting solvent may not be polar enough to move your compound. You can try gradually increasing the polarity of the mobile phase.[2]
-
Compound eluted very quickly: Your compound might be very non-polar and eluted with the solvent front. Check the very first fractions collected.[2]
-
Compound is too dilute to detect: The fractions may be too dilute to show a spot on the TLC plate. Try concentrating a few of the fractions where you expected your compound to elute and re-run the TLC.[2]
-
Compound decomposition: Some compounds are unstable on silica gel.[2] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that can arise during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Fractions) | 1. Inappropriate solvent system (Rf too high or too low).[2] 2. Column was packed improperly (cracks or channels in the silica). 3. Column was overloaded with the crude sample. 4. Flow rate is too fast or too slow.[5] | 1. Optimize the solvent system using TLC to achieve an Rf of ~0.3 for the product.[2] 2. Repack the column carefully, ensuring a uniform and compact bed. A slurry packing method is generally recommended.[6][7] 3. Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. 4. Adjust the flow rate. A flow that is too fast doesn't allow for proper equilibration, while a flow that is too slow can lead to band broadening due to diffusion.[5] |
| Compound Elutes with a "Tail" | 1. Interactions between a polar compound and the acidic silica gel. 2. The chosen eluent is not a good solvent for the compound.[2] | 1. Add a small amount of a polar modifier to the eluent (e.g., a few drops of methanol or triethylamine, depending on the compound's nature). 2. Select a solvent system in which the compound is more soluble.[2] |
| Cracks or Bubbles in the Silica Bed | 1. The column ran dry at some point.[4] 2. Heat generated from the interaction of the solvent with the silica gel caused bubbling. | 1. Never let the solvent level drop below the top of the silica gel.[8] 2. Pack the column using a slurry method and allow it to cool and settle completely before running. |
| No Flow or Very Slow Flow Rate | 1. The cotton/glass wool plug at the bottom is too tight. 2. Fine silica particles are clogging the frit or the stopcock. | 1. Use a looser plug of cotton or glass wool. 2. Add a layer of sand on top of the bottom plug before adding the silica gel to prevent fines from passing through.[6] |
III. Experimental Protocol: Step-by-Step Guide
This protocol provides a detailed methodology for the purification of this compound.
1. Preparation of the Column:
-
Select a glass column of an appropriate size for the amount of crude material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column. Use a long glass rod to gently push it into place.[7]
-
Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.[6]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.[7]
-
Carefully pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed from being disturbed during sample and eluent addition.[6]
-
Open the stopcock and allow the excess solvent to drain until the solvent level is just at the top of the sand layer. Do not let the column run dry.[7]
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica.[5]
-
Dry Loading (Recommended for samples with poor solubility): Follow the procedure outlined in FAQ Q2.
3. Elution and Fraction Collection:
-
Once the sample is loaded, carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting fractions in labeled test tubes or vials.[8]
-
Maintain a constant level of eluent at the top of the column to avoid it running dry.
-
If a gradient elution is necessary (i.e., increasing the polarity of the eluent over time), do so gradually to ensure good separation.[9]
4. Analysis of Fractions:
-
Analyze the collected fractions using TLC to determine which ones contain the purified product.[3][8]
-
Spot each fraction on a TLC plate alongside a spot of the crude material and a pure standard if available.
-
Combine the fractions that contain only the pure this compound.[8]
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
IV. Visual Workflow and Logic Diagrams
Diagram 1: Column Chromatography Workflow
Caption: A step-by-step workflow for the purification of this compound by column chromatography.
Diagram 2: Troubleshooting Poor Separation
Caption: A logical troubleshooting guide for addressing poor separation in column chromatography.
V. References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. --INVALID-LINK--
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. --INVALID-LINK--
-
Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase. --INVALID-LINK--
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. --INVALID-LINK--
-
BenchChem. This compound | 1665-41-4. --INVALID-LINK--
-
Restek. TROUBLESHOOTING GUIDE. --INVALID-LINK--
-
Organic Syntheses. Organic Syntheses Procedure. --INVALID-LINK--
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. --INVALID-LINK--
-
Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. --INVALID-LINK--
-
PubMed. (2016, January 4). Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography. --INVALID-LINK--
-
Journal of Chromatographic Science. Liquid Chromatographic Resolution of Aryl a-Amino Ketones on Chiral Stationary Phases Based on (+)-(18-Crown-6). --INVALID-LINK--
-
YouTube. (2023, February 12). Chromatography for Visual Learners. --INVALID-LINK--
-
Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. --INVALID-LINK--
-
Khan Academy. Column chromatography (video). --INVALID-LINK--
-
YouTube. (2013, October 8). Column Chromatography - Organic Chemistry Techniques. --INVALID-LINK--
-
Supporting Information. D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal. --INVALID-LINK--
-
BenchChem. Technical Support Center: Troubleshooting Peak Splitting in Alpha-Keto Acid Chromatography. --INVALID-LINK--
-
HPLC Troubleshooting Guide. --INVALID-LINK--
-
Wiley-VCH. Supporting Information. --INVALID-LINK--
-
Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography?. --INVALID-LINK--
-
ChemicalBook. 1-(5-PHENYLTHIEN-2-YL)ETHANONE | 1665-41-4. --INVALID-LINK--
-
The Royal Society of Chemistry. Supplementary Information. --INVALID-LINK--
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. --INVALID-LINK--
-
BenchChem. Technical Support Center: Purification of 1-(Benzo[b]thiophen-7-yl)ethanone. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Khan Academy [khanacademy.org]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Recrystallization of 1-(5-Phenylthiophen-2-yl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-(5-phenylthiophen-2-yl)ethanone via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful purification.
Troubleshooting Guide
Encountering issues during recrystallization is common. This guide will help you diagnose and resolve potential problems.
Recrystallization Troubleshooting Flowchart
Caption: A flowchart to diagnose and resolve common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Based on available literature, n-hexane has been successfully used to obtain high-quality crystals of this compound suitable for X-ray analysis.[1] A good recrystallization solvent should dissolve the compound when hot but not when cold. Other non-polar to moderately polar solvents like heptane, cyclohexane, or toluene, or a mixed solvent system (e.g., ethanol-water), could also be tested.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution as a liquid instead of a crystal upon cooling.[2][3][4] This often happens if the boiling point of the solvent is higher than the melting point of the compound (the melting point of this compound is 116 °C).[5] To resolve this, you can:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of a solvent in which the compound is more soluble to lower the saturation point, then cool slowly.
-
Try a different solvent with a lower boiling point.
Q3: No crystals are forming, even after the solution has cooled to room temperature. What's wrong?
A3: This is a common issue that can arise from several factors:
-
Too much solvent was used : The solution may not be supersaturated. Try boiling off some of the solvent to increase the concentration and then allow it to cool again.[3][6]
-
Supersaturation : The solution may be supersaturated, but crystal nucleation has not started.[6] To induce crystallization, you can:
Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: A low yield can be caused by several factors:
-
Using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor.[6][7]
-
Premature crystallization during a hot filtration step.
-
Incomplete cooling of the solution before filtration. Placing the flask in an ice bath after it has cooled to room temperature can help maximize crystal formation.
-
Washing the collected crystals with a solvent that is not ice-cold, which can redissolve some of the product.[6]
Q5: The recrystallized crystals are still colored. How can I remove colored impurities?
A5: If the desired compound is known to be colorless or white, the color is due to impurities. To remove colored impurities, you can perform the following steps:
-
Redissolve the crystals in the minimum amount of hot solvent.
-
Add a small amount of activated charcoal to the hot solution.
-
Simmer the solution for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[2]
-
Allow the filtered solution to cool and crystallize as usual.
Data Presentation
Table 1: Solvent Selection for Recrystallization
While specific solubility data for this compound is not widely available, the following table outlines the ideal characteristics for a recrystallization solvent and suggests potential candidates for screening.
| Property | Ideal Characteristic | Recommended for this compound |
| Solubility of Compound | High solubility at high temperatures, low solubility at low temperatures.[6][8] | Primary: n-Hexane[1] |
| Secondary: Heptane, Ethanol, Isopropanol, Acetone/Hexane mixture | ||
| Boiling Point | Should be below the melting point of the compound (116 °C).[8] | Hexane (b.p. 69 °C), Heptane (b.p. 98 °C), Ethanol (b.p. 78 °C) |
| Reactivity | Should be chemically inert to the compound. | All recommended solvents are inert. |
| Impurity Solubility | Impurities should be either very soluble at all temperatures or insoluble. | To be determined experimentally. |
| Volatility | Should be volatile enough to be easily removed from the crystals. | All recommended solvents are suitably volatile. |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the starting material.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the recrystallization process.
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small portion of the recrystallization solvent (e.g., n-hexane) and a boiling chip.
-
Heat the mixture on a hot plate with stirring.
-
Continue to add small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent.[6]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.[2]
-
Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.
-
-
Washing:
-
With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]
-
-
Drying:
-
Allow the crystals to dry on the filter paper with the vacuum on for a few minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven. The absence of solvent odor and a constant weight indicate that the crystals are dry.[6]
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (116 °C) is indicative of high purity.[5]
-
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Recrystallization [wiredchemist.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. 1-(5-PHENYLTHIEN-2-YL)ETHANONE | 1665-41-4 [amp.chemicalbook.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Identification and removal of byproducts in the synthesis of 1-(5-phenylthiophen-2-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-(5-phenylthiophen-2-yl)ethanone. The following information addresses common issues related to byproduct identification and removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Friedel-Crafts acylation synthesis of this compound?
A1: The most common byproducts encountered during the Friedel-Crafts acylation of 2-phenylthiophene with an acetylating agent (e.g., acetyl chloride or acetic anhydride) are:
-
Isomeric Products: Acylation can occur at different positions on the thiophene ring. While the desired product is the result of acylation at the 5-position, a common isomeric byproduct is 1-(3-phenylthiophen-2-yl)ethanone, resulting from acylation at the 3-position. The formation of the 2-acyl derivative is generally favored due to the higher stability of the reaction intermediate.[1][2]
-
Unreacted Starting Materials: Residual 2-phenylthiophene may remain if the reaction does not go to completion.
-
Polysubstituted Products: Although less common than in Friedel-Crafts alkylation due to the deactivating effect of the acyl group, polysubstitution can occasionally occur, especially with highly activated aromatic rings.
Q2: How can I monitor the progress of the reaction to minimize byproduct formation?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (2-phenylthiophene) on a TLC plate, you can track the consumption of the starting material and the formation of the product. A suitable mobile phase for this analysis is a mixture of hexane and ethyl acetate. The disappearance of the starting material spot indicates the completion of the reaction, helping to avoid prolonged reaction times that might lead to increased byproduct formation.
Q3: What is the best method to purify the crude this compound?
A3: Both column chromatography and recrystallization are effective purification methods.
-
Column Chromatography: This technique is particularly useful for separating the desired product from isomeric impurities and other byproducts with different polarities. A common solvent system is a gradient of hexane and ethyl acetate.[3]
-
Recrystallization: This method is effective for removing minor impurities and obtaining a highly crystalline final product, provided a suitable solvent system is identified.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Presence of Isomeric Byproduct (1-(3-phenylthiophen-2-yl)ethanone) | Friedel-Crafts acylation at the 3-position of the thiophene ring. | Purification: Utilize silica gel column chromatography with a hexane/ethyl acetate gradient. The isomers will have different retention factors, allowing for their separation. Monitor fractions by TLC to isolate the pure desired product. |
| Unreacted 2-phenylthiophene in the final product | The reaction did not proceed to completion. | Reaction Optimization: Ensure a slight excess of the acetylating agent and an appropriate amount of the Lewis acid catalyst (e.g., AlCl₃) are used. Monitor the reaction by TLC until the starting material is consumed. Purification: Unreacted 2-phenylthiophene is less polar than the acetylated product and can be separated by column chromatography. |
| Low Yield of the Desired Product | Suboptimal reaction conditions (temperature, reaction time). Incomplete work-up leading to product loss. | Reaction Optimization: Control the reaction temperature, as higher temperatures can lead to byproduct formation.[2] Ensure the reaction is stirred efficiently. Work-up: During the aqueous work-up, ensure complete extraction of the product from the aqueous layer using a suitable organic solvent. |
| Difficulty in Isolating a Solid Product (Oiling Out) | The crude product is a mixture of isomers and/or contains significant impurities that depress the melting point. | Purification: First, purify the crude mixture by column chromatography to remove isomers and other impurities. Then, attempt recrystallization of the purified product. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
2-phenylthiophene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the suspension while maintaining the temperature at 0 °C.
-
After the addition is complete, add a solution of 2-phenylthiophene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Purification by Recrystallization
Procedure:
-
Dissolve the crude or partially purified this compound in a minimum amount of a hot solvent, such as ethanol or a mixture of ethanol and water.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Purification Method Comparison
| Purification Method | Purity Achieved | Key Advantages | Key Disadvantages |
| Column Chromatography | >98% | Excellent for separating isomers and multiple impurities. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | >99% (if impurities are minor) | Simple, fast, and can yield highly crystalline material. | Not effective for removing impurities with similar solubility to the product. |
Visualizations
Caption: A general experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting flowchart for the purification of this compound.
References
Preventing polymerization during reactions with 1-(5-phenylthiophen-2-yl)ethanone
Welcome to the technical support center for 1-(5-phenylthiophen-2-yl)ethanone. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions, with a specific focus on preventing unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
This compound is a ketone derivative of phenylthiophene. The core of the issue lies with the thiophene ring, which is an electron-rich aromatic system.[1][2] This high electron density makes it susceptible to attack by electrophiles, which can initiate polymerization, especially under acidic conditions. While the acetyl group at the 2-position is deactivating, the ring remains reactive enough for polymerization to be a significant side reaction under adverse conditions.[1]
Q2: What are the typical signs of polymerization during my reaction?
The formation of polymeric byproducts can be identified by several key observations:
-
Change in Appearance: The reaction mixture may become darker, changing from a clear or light-colored solution to a dark yellow, brown, or even black hue.[3]
-
Formation of Precipitates: You may observe the formation of insoluble, gummy, or solid materials that are not the desired product.[3]
-
Decreased Yield: A significant reduction in the yield of the desired product is a strong indicator of competing side reactions like polymerization.
-
Purification Difficulties: The presence of polymeric material often complicates the purification process, leading to issues with chromatography (streaking) or crystallization.
Q3: Which reaction conditions are most likely to trigger polymerization?
Several factors can initiate or accelerate polymerization:
-
Strong Acids: Strong Lewis acids (e.g., AlCl₃) or Brønsted acids can catalyze electrophilic polymerization of the thiophene ring.[3][4]
-
Elevated Temperatures: High reaction temperatures increase the rate of most reactions, including unwanted polymerization.[3][5] Thermal decomposition can also be a trigger.
-
Presence of Oxygen: Atmospheric oxygen can lead to oxidative polymerization, particularly if trace metals or radical initiators are present.[3][6]
-
Exposure to Light: Thiophene derivatives can be light-sensitive. UV radiation can provide the energy to initiate free-radical polymerization.[3]
Q4: Can I use a polymerization inhibitor? If so, which one and at what concentration?
Yes, for reactions that are sensitive to free-radical polymerization, adding an inhibitor can be highly effective.
-
Recommended Inhibitor: Butylated Hydroxytoluene (BHT) is a common and effective free-radical inhibitor and antioxidant.[3]
-
Typical Concentration: A low concentration, typically in the range of 100-500 ppm (0.01% - 0.05% w/w) relative to the this compound, is usually sufficient. It is critical to ensure the inhibitor is fully dissolved in the reaction solvent before adding the thiophene substrate.[3]
Q5: How can I prevent polymerization during workup and purification?
The risk of polymerization does not end when the reaction is quenched.
-
Prompt Neutralization: If the reaction is run under acidic conditions, it is crucial to neutralize the acid catalyst promptly during the workup. Washing the organic layer with a mild base (e.g., sodium bicarbonate solution) until the aqueous layer is neutral is recommended.[4]
-
Avoid High Temperatures: During solvent removal via rotary evaporation, use the lowest practical water bath temperature to avoid thermally induced polymerization of the crude product.
-
Inert Atmosphere: When possible, concentrate the product under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture turns dark brown/black; low yield of desired product. | Acid-catalyzed or thermally-induced polymerization. | • Switch to a milder Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂) instead of strong ones like AlCl₃.[4]• Maintain strict temperature control using an ice bath or cryostat, especially during exothermic additions.[4]• Ensure the reaction is run under an inert atmosphere (N₂ or Ar).[3] |
| Formation of an insoluble, gummy substance during the reaction. | Significant polymerization has occurred, likely due to excessive heat or a highly reactive catalyst. | • Lower the reaction temperature immediately.• Re-evaluate the catalyst choice; consider heterogeneous catalysts which can be more selective.[4]• For future runs, add a polymerization inhibitor like BHT (100-500 ppm).[3] |
| Product degrades or changes color during storage or upon exposure to air. | Light-induced or oxidative polymerization. | • Store the final compound in an amber vial to protect it from light.[3]• Purge the vial with an inert gas before sealing.• For long-term storage, keep the compound in a refrigerator or freezer at 2-8°C.[7] |
| Difficulty purifying the product; streaking on TLC or column chromatography. | Presence of oligomeric or polymeric impurities. | • Attempt to precipitate the desired product from a suitable solvent system, leaving the more soluble oligomers behind.• If running a column, consider adding a small amount of a mild base (e.g., 0.1% triethylamine) to the eluent to deactivate the silica gel and prevent on-column degradation.• Review the reaction and workup conditions to prevent polymer formation in the first place. |
Experimental Protocols
Example Protocol: Knoevenagel Condensation with Minimized Polymerization
This protocol describes a Knoevenagel condensation reaction, a common transformation for ketones, incorporating measures to prevent polymerization.
Reaction: Condensation of this compound with malononitrile.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq) or Ammonium Acetate (0.5 eq) as catalyst
-
Butylated Hydroxytoluene (BHT) (200 ppm)
-
Toluene or Ethanol (Anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add anhydrous toluene (or ethanol), this compound, malononitrile, and BHT. Stir until all solids are dissolved.
-
Catalyst Addition: Add the catalyst (piperidine or ammonium acetate) to the solution.
-
Controlled Heating: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C). Use an oil bath with a temperature controller to avoid overheating. Higher temperatures can accelerate polymerization.[8]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an acidic workup is needed, perform it quickly and immediately neutralize the organic phase with a saturated sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<40°C).
-
-
Purification: Purify the crude product by recrystallization or column chromatography as required.
Visualized Workflows and Pathways
The following diagrams illustrate key processes for troubleshooting and understanding polymerization.
Caption: Troubleshooting workflow for suspected polymerization.
Caption: Simplified acid-catalyzed polymerization pathway.
References
- 1. This compound | 1665-41-4 | Benchchem [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Prevention of Oxygen Inhibition of PolyHIPE Radical Polymerization using a Thiol-based Crosslinker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(5-PHENYLTHIEN-2-YL)ETHANONE | 1665-41-4 [amp.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
Improving the regioselectivity of electrophilic substitution on 1-(5-phenylthiophen-2-yl)ethanone
Technical Support Center: Electrophilic Substitution on 1-(5-phenylthiophen-2-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the regioselectivity and overall success of electrophilic substitution reactions on this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product for electrophilic aromatic substitution on this compound and why?
A1: The major product expected is the one resulting from substitution at the C4 position of the thiophene ring. This high regioselectivity is due to the synergistic directing effects of the two substituents on the thiophene ring:
-
2-Acetyl Group (-COCH₃): This is a strong electron-withdrawing group (EWG) that deactivates the thiophene ring towards electrophilic attack.[1][2] Deactivating groups on a thiophene ring at the 2-position direct incoming electrophiles primarily to the C4 position (meta-directing relative to the acetyl group).[3]
-
5-Phenyl Group (-C₆H₅): The phenyl group is generally considered a weak activating or deactivating group that directs incoming electrophiles to the ortho and para positions. Relative to its position at C5, the only available ortho position on the thiophene ring is C4.
Both groups cooperatively direct the electrophile to the C4 position, leading to a high theoretical regioselectivity.
Q2: How does the acetyl group affect the overall reactivity of the thiophene ring?
A2: The acetyl group significantly decreases the reactivity of the thiophene ring towards electrophiles.[1] This is because it withdraws electron density from the aromatic π-system through both inductive and resonance effects, making the ring less nucleophilic.[1] Consequently, reactions often require harsher conditions (e.g., stronger Lewis acids, higher temperatures) compared to unsubstituted thiophene.[4]
Q3: Can a Lewis acid catalyst alter the regioselectivity of the reaction?
A3: Yes, a Lewis acid catalyst can play a crucial role in enhancing regioselectivity. The Lewis acid (e.g., AlCl₃, ZnCl₂) coordinates with the oxygen atom of the acetyl group.[5][6] This coordination increases the electron-withdrawing nature of the acetyl group, further deactivating the C3 position and strongly favoring electrophilic attack at the C4 position.[3][7] In the absence of a catalyst, substitution might be less selective, although C4 is still the preferred site.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low yields are a common issue due to the deactivating nature of the acetyl group.[2]
| Potential Cause | Recommended Solution | Citation |
| Insufficient Catalyst Activity | The acetyl group requires an effective catalyst to promote acylation. Use a more potent Lewis acid (e.g., AlCl₃) or increase the catalyst loading. Small amounts of zinc halides have also been shown to be effective catalysts for acylating thiophenes. | [6] |
| Suboptimal Reaction Temperature | The reaction may require heating to overcome the activation energy. However, excessively high temperatures can lead to decomposition. Optimal temperatures for acetylation of thiophene are often around 353 K (80 °C). | [8] |
| Inadequate Reaction Time | Deactivated substrates react more slowly. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure it has reached completion. | [9] |
| Impure Reactants or Solvents | Impurities can inhibit the catalyst or participate in side reactions. Ensure all starting materials and solvents are pure and dry, especially when using water-sensitive Lewis acids. | [9] |
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Issue 2: Poor Regioselectivity (Significant Formation of C3-Isomer)
While C4 substitution is strongly favored, suboptimal conditions can lead to the formation of the undesired C3-isomer.
| Potential Cause | Recommended Solution | Citation |
| High Reaction Temperature | Higher temperatures can provide enough energy to overcome the activation barrier for the less favored C3-substitution, leading to a mixture of isomers. Lowering the reaction temperature can improve selectivity. | [8][10] |
| Absence of or Weak Lewis Acid | The presence of a strong Lewis acid enhances the meta-directing effect of the acetyl group. Ensure an adequate amount of a suitable Lewis acid (e.g., AlCl₃) is used to maximize C4 selectivity. | [3][5] |
| Highly Reactive Electrophile | An extremely reactive electrophile may be less selective. If possible, generate the electrophile in situ or use a milder reagent to increase selectivity. | [11] |
Experimental Protocols
The following are generalized protocols for common electrophilic substitution reactions, adapted for a deactivated substrate like this compound. Note: These are starting points and may require optimization.
Protocol 1: Bromination at C4
This protocol uses N-bromosuccinimide (NBS), a common and selective brominating agent.
-
Preparation: In a round-bottom flask protected from light, dissolve this compound (1.0 eq.) in a suitable solvent like chloroform or acetic acid.[12]
-
Reagent Addition: Add N-bromosuccinimide (1.05 eq.) to the solution in portions at room temperature.
-
Reaction: Stir the mixture at room temperature. If the reaction is slow, gently heat to 40-50 °C. Monitor the reaction progress by TLC.[12]
-
Work-up: Once the starting material is consumed, cool the mixture and quench with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: Nitration at C4
This protocol uses a mild nitrating agent to avoid harsh conditions.
-
Preparation: Cool a solution of this compound (1.0 eq.) in acetic anhydride to 0 °C in an ice bath.
-
Reagent Addition: Slowly add copper(II) nitrate (Cu(NO₃)₂) (1.1 eq.) to the cooled solution while stirring. Maintain the temperature below 10 °C. Thiophenes are generally easier to nitrate than other five-membered heterocycles and react with mild nitrating agents.[13]
-
Reaction: Allow the reaction to stir at 0-5 °C for several hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture slowly into a beaker of ice-water and stir until the product precipitates.
-
Extraction: Collect the solid by vacuum filtration. If no solid forms, extract the aqueous mixture with dichloromethane or ethyl acetate.
-
Purification: Wash the collected solid or combined organic layers with water, dry, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Friedel-Crafts Acylation at C4
This protocol requires a Lewis acid catalyst.
-
Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.2 eq.) in an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Acylium Ion Formation: Cool the suspension to 0 °C and slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) (1.1 eq.). Stir for 30 minutes at 0 °C.
-
Substrate Addition: Add a solution of this compound (1.0 eq.) in the same solvent dropwise, keeping the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature or gently heat to reflux if necessary. Monitor by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench by slowly pouring it over crushed ice and concentrated HCl.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. worldscientific.com [worldscientific.com]
- 4. download.e-bookshelf.de [download.e-bookshelf.de]
- 5. researchgate.net [researchgate.net]
- 6. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. tsijournals.com [tsijournals.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Scale-up Synthesis of 1-(5-phenylthiophen-2-yl)ethanone
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 1-(5-phenylthiophen-2-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the large-scale production of this compound?
A1: The two most common and scalable synthetic routes are the Friedel-Crafts acylation of 2-phenylthiophene and the Suzuki-Miyaura cross-coupling reaction. The Friedel-Crafts route involves the direct acylation of the pre-formed 2-phenylthiophene, while the Suzuki coupling typically involves coupling 2-acetyl-5-bromothiophene with phenylboronic acid.[1]
Q2: Which synthetic route is generally preferred for scale-up, and why?
A2: The choice of route depends on several factors including raw material cost, process safety, and impurity profile. The Friedel-Crafts acylation is often simpler in terms of reaction setup but can suffer from poor regioselectivity, leading to isomeric impurities that are difficult to separate.[2] The Suzuki coupling offers higher regioselectivity but involves more expensive reagents and catalysts (palladium), and requires careful control to minimize catalyst deactivation and side reactions.[3] For high-purity applications, the Suzuki coupling is often favored despite the higher initial cost.
Q3: What are the critical safety considerations when scaling up the synthesis of this compound?
A3: For the Friedel-Crafts acylation, the primary hazards are associated with the use of Lewis acids like aluminum chloride, which are water-sensitive, corrosive, and can generate significant heat upon reaction.[4] Acetyl chloride is also corrosive and moisture-sensitive. For the Suzuki coupling, palladium catalysts can be pyrophoric, and care must be taken when handling them. Solvents such as dioxane and toluene have specific health and safety risks that need to be managed. A thorough process safety assessment is crucial before any scale-up.
Q4: How can residual palladium be removed from the final product after a Suzuki coupling reaction?
A4: Removing residual palladium to meet regulatory requirements (especially for pharmaceutical applications) is a significant challenge. Common methods include treatment with activated carbon, silica-based metal scavengers, or aqueous washes with reagents that can complex with palladium. The choice of method depends on the nature of the product and the level of palladium contamination.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Friedel-Crafts Acylation | - Incomplete reaction. - Suboptimal reaction temperature. - Deactivation of the Lewis acid catalyst by moisture. - Formation of stable complexes between the product and the Lewis acid.[6] | - Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature; typically, reactions are started at low temperatures (0-5 °C) and then allowed to warm to room temperature.[1] - Ensure all reagents and solvents are anhydrous. - Use a sufficient excess of the Lewis acid to account for complexation with the product. |
| Formation of Isomeric Impurities in Friedel-Crafts Acylation | - Friedel-Crafts acylation on the thiophene ring can occur at different positions, leading to a mixture of isomers.[2] | - Control the reaction temperature carefully, as lower temperatures often favor the desired isomer. - The choice of solvent can also influence regioselectivity. - If isomer formation is unavoidable, purification by column chromatography or recrystallization will be necessary. |
| Low Yield in Suzuki Coupling | - Inefficient catalyst activity. - Poor quality of the boronic acid. - Presence of oxygen in the reaction mixture. - Beta-hydride elimination if using alkylboronic acids.[7] | - Use a suitable palladium catalyst and ligand combination; screen different ligands to optimize the reaction.[3] - Use fresh, high-purity boronic acid. - Thoroughly degas all solvents and reagents and maintain an inert atmosphere (nitrogen or argon) throughout the reaction.[8] - This is less of a concern with phenylboronic acid but is a common side reaction with alkylboronic acids.[7] |
| Formation of Homocoupling Byproducts in Suzuki Coupling | - The boronic acid can couple with itself to form biphenyl. - The aryl halide can couple with itself. | - Optimize the reaction conditions, particularly the base and solvent. - Slower addition of the aryl halide can sometimes minimize this side reaction. |
| Formation of Protodeboronation or Dehalogenation Byproducts in Suzuki Coupling | - The boronic acid is replaced by a hydrogen atom from the solvent or trace water. - The aryl halide is reduced, replacing the halogen with a hydrogen atom.[9] | - Use anhydrous solvents and reagents. - Ensure the base is not too strong or is present in the correct stoichiometry. |
| Difficulty in Product Purification | - Presence of closely related impurities (e.g., isomers, homocoupling products). - Tarry byproducts from the Friedel-Crafts reaction. | - For isomeric impurities, column chromatography with a carefully selected eluent system is often necessary.[10] - Recrystallization can be effective if a suitable solvent system is found. - For tarry materials, a pre-purification step such as a wash with a non-polar solvent or filtration through a plug of silica gel may be helpful. |
| Palladium Black Precipitation during Suzuki Coupling | - The palladium(0) catalyst has aggregated and precipitated out of the solution, leading to reduced catalytic activity.[9] | - Ensure proper mixing and agitation. - The choice of ligand can help to stabilize the palladium catalyst in solution. - The reaction temperature should be carefully controlled. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound Production
| Parameter | Friedel-Crafts Acylation | Suzuki-Miyaura Coupling |
| Starting Materials | 2-Phenylthiophene, Acetyl Chloride/Acetic Anhydride, Lewis Acid (e.g., AlCl₃) | 2-Acetyl-5-bromothiophene, Phenylboronic Acid, Palladium Catalyst, Base |
| Typical Yield | 60-80% (can be lower depending on regioselectivity) | 75-95% |
| Key Advantages | - Fewer synthetic steps if starting from 2-phenylthiophene. - Less expensive reagents. | - High regioselectivity, leading to a purer product with fewer isomeric impurities. - Milder reaction conditions are often possible. |
| Key Disadvantages | - Potential for isomeric byproduct formation.[2] - Use of stoichiometric amounts of corrosive and water-sensitive Lewis acids.[4] - Harsh quenching conditions. | - More expensive reagents and catalyst. - Requires careful control of reaction conditions to avoid side reactions. - Residual palladium in the final product can be a concern.[5] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 2-Phenylthiophene
This protocol is a general guideline and should be optimized for scale.
Materials:
-
2-Phenylthiophene
-
Acetyl chloride or Acetic Anhydride
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Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
To a clean, dry, jacketed reactor equipped with a mechanical stirrer, addition funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.1 - 1.5 equivalents) and anhydrous dichloromethane.
-
Cool the mixture to 0-5 °C using a chiller.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, add a solution of 2-phenylthiophene (1 equivalent) in anhydrous dichloromethane dropwise over 30-60 minutes, again maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
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In a separate vessel, prepare a mixture of crushed ice and concentrated hydrochloric acid.
-
Slowly and carefully quench the reaction by transferring the reaction mixture to the ice/HCl mixture with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.[10]
Protocol 2: Suzuki-Miyaura Coupling of 2-Acetyl-5-bromothiophene and Phenylboronic Acid
This protocol is a general guideline and should be optimized for scale.
Materials:
-
2-Acetyl-5-bromothiophene
-
Phenylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
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Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
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Solvent system (e.g., 1,4-Dioxane/Water 4:1 or Toluene/Ethanol/Water)
-
Nitrogen or Argon gas
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry, jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2-acetyl-5-bromothiophene (1 equivalent), phenylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the base (e.g., K₂CO₃, 2.5 equivalents).[8]
-
Seal the reactor and purge with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via a cannula or addition funnel.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or HPLC.[8]
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Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.
Mandatory Visualization
References
- 1. This compound | 1665-41-4 | Benchchem [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 4. websites.umich.edu [websites.umich.edu]
- 5. mdpi.com [mdpi.com]
- 6. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Friedel-Crafts Acylation [www1.udel.edu]
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 1-(5-phenylthiophen-2-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(5-phenylthiophen-2-yl)ethanone. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions
Question: I am attempting to synthesize a derivative of this compound via a Suzuki-Miyaura coupling, but I am observing low to no product formation. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura coupling reactions involving thiophene substrates are a common issue. A systematic approach to troubleshooting is recommended. Key factors to investigate include the catalyst system, reagent quality, and reaction conditions.[1]
Potential Causes and Solutions:
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Inefficient Oxidative Addition: The initial step of the catalytic cycle, oxidative addition of the palladium catalyst to the aryl halide, can be slow, especially with electron-rich thiophenes.[1]
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Solution: Employ more electron-rich and bulky phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), to accelerate this step.[1]
-
-
Protodeboronation: Thiophene boronic acids or their esters can be unstable under the reaction conditions and undergo protodeboronation, where the boron group is replaced by a hydrogen atom.[1]
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Solution: Use anhydrous solvents, degas all reagents thoroughly, and consider using boronic esters (e.g., pinacol esters) which can sometimes be more stable.[1]
-
-
Poor Reagent Quality: The purity and stability of your reagents, particularly the boronic acid and solvents, are critical.
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Solution: Verify the purity of your starting materials. Ensure solvents are properly dried and degassed, as oxygen can deactivate the catalyst.[1]
-
-
Incorrect Base or Solvent: The choice of base and solvent is highly substrate-dependent. An inappropriate combination can lead to poor solubility, slow reaction rates, or unwanted side reactions.[1][2]
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Catalyst Deactivation: The palladium catalyst can precipitate as palladium black, rendering it inactive.
-
Solution: Use a different palladium precursor (e.g., a palladacycle) or change the ligand to improve catalyst stability.[1]
-
Troubleshooting Workflow:
References
Managing reaction kinetics for improved product formation with 1-(5-phenylthiophen-2-yl)ethanone
Welcome to the technical support center for the synthesis and reaction kinetic management of 1-(5-phenylthiophen-2-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our goal is to empower you with the technical knowledge to optimize your reaction conditions and maximize product yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question: My reaction yield for the Suzuki coupling synthesis of this compound is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the Suzuki coupling reaction to synthesize this compound can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[1]
-
Temperature: Ensure your reaction is maintained at the optimal temperature for the specific palladium catalyst and solvent system you are using. Temperatures that are too low can lead to incomplete reactions, while excessive heat may cause product or catalyst decomposition.[1] Small-scale trial reactions are recommended to determine the ideal temperature profile.
-
Reaction Time: Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion.[2] Prolonged reaction times can sometimes lead to the formation of byproducts or degradation of the desired product.
-
-
Catalyst and Ligand Issues: The choice and handling of the palladium catalyst and its associated ligand are paramount for a successful Suzuki coupling.
-
Catalyst Activity: Homogeneous palladium catalysts, while highly active, can be sensitive to air and moisture and may decompose at elevated temperatures.[3] Ensure you are using a fresh, high-quality catalyst and employing proper inert atmosphere techniques (e.g., nitrogen or argon blanket).
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For the coupling of 2-acetyl-5-bromothiophene with phenylboronic acid, phosphine-based ligands are commonly employed. Experimenting with different ligands can sometimes significantly improve yields.
-
-
Purity of Reagents and Solvents: Impurities can poison the catalyst or participate in side reactions, leading to reduced yields.
-
Reagent Quality: Always use reagents of high purity. Impurities in the starting materials, such as the halothiophene or the boronic acid, can negatively impact the reaction.
-
Solvent Purity: Solvents must be dry and free of oxygen, as both can deactivate the palladium catalyst.[1]
-
-
Inefficient Mixing: In heterogeneous reaction mixtures, inadequate stirring can lead to poor mass transfer and lower reaction rates.[1] Ensure the stirring is vigorous enough to maintain a homogeneous suspension.
Question: I am observing significant byproduct formation during my synthesis. What are the common side reactions and how can I minimize them?
Answer: The formation of byproducts is a common challenge. Understanding the potential side reactions is key to developing strategies for their suppression.
Common Side Reactions:
-
Homocoupling of Boronic Acid: Phenylboronic acid can undergo self-coupling to form biphenyl. This is often promoted by the presence of oxygen and can be minimized by maintaining a strict inert atmosphere.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of thiophene starting material. Using anhydrous solvents and a suitable base can mitigate this side reaction.
-
Dehalogenation of the Thiophene: The starting 2-acetyl-5-bromothiophene can be reduced to 2-acetylthiophene. This can be influenced by the choice of catalyst, ligand, and reaction conditions.
Strategies for Minimization:
-
Control of Stoichiometry: A slight excess of the boronic acid (e.g., 1.1 to 1.2 equivalents) is often used to ensure complete consumption of the limiting halothiophene.
-
Base Selection: The choice of base is critical. Inorganic bases like potassium carbonate or potassium phosphate are commonly used. The strength and solubility of the base can influence the reaction rate and selectivity.
-
Temperature Control: Running the reaction at the lowest effective temperature can often reduce the rate of side reactions relative to the desired product formation.
Frequently Asked Questions (FAQs)
This section provides answers to broader, more general questions regarding the synthesis of this compound.
What are the most common synthetic routes to this compound?
The most prevalent and efficient methods for synthesizing this compound include:
-
Palladium-Catalyzed Suzuki Coupling: This is a widely used method involving the cross-coupling of a halothiophene derivative (e.g., 2-acetyl-5-bromothiophene) with phenylboronic acid in the presence of a palladium catalyst and a base.[2] This method is valued for its high yields and functional group tolerance.[3][4]
-
Friedel-Crafts Acylation: This approach involves the acylation of 2-phenylthiophene with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).[2] Careful control of stoichiometry and temperature is necessary to minimize side reactions.[2]
-
Vilsmeier-Haack Reaction followed by Cyclization: This multi-step synthesis starts with an acetophenone derivative which undergoes a Vilsmeier-Haack reaction to form a β-chloroacrolein intermediate. This intermediate is then reacted with a sulfur source to construct the thiophene ring.[2][5]
How can I monitor the progress of the reaction?
Effective reaction monitoring is crucial for determining the optimal reaction time and maximizing yield.[2]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitatively monitoring the disappearance of starting materials and the appearance of the product. A suitable eluent system (e.g., hexane/ethyl acetate) should be chosen to achieve good separation of the components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and sensitive monitoring, LC-MS is the preferred technique. It allows for the accurate determination of the relative concentrations of reactants, products, and byproducts over time.
What are the best practices for the purification of this compound?
The purification method will depend on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: For small to medium-scale reactions, silica gel column chromatography is a highly effective method for separating the desired product from unreacted starting materials and byproducts.[2] A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically employed.
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization can be an excellent method for obtaining highly pure material. A suitable solvent or solvent mixture should be chosen in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ligroine has been reported as a suitable solvent for recrystallization.[6]
What are the key analytical techniques for characterizing the final product?
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for elucidating the molecular structure. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of the atoms.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl group (C=O) of the ketone and the vibrations of the thiophene and phenyl rings.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which can be used to confirm its elemental composition.
Visualizing Reaction Pathways and Workflows
To further aid in understanding the synthetic processes, the following diagrams illustrate the key reaction pathways and a general experimental workflow.
Suzuki Coupling Reaction Pathway
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Synthesis and Purification
Caption: A generalized workflow from synthesis to purification and analysis.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Suzuki coupling synthesis of this compound. These are starting points and may require optimization for your specific setup.
| Parameter | Typical Value/Condition | Rationale |
| Reactants | 2-acetyl-5-bromothiophene, Phenylboronic acid | Common starting materials for Suzuki coupling. |
| Stoichiometry | 1 : 1.1-1.2 (Halide : Boronic Acid) | A slight excess of boronic acid drives the reaction to completion. |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Commonly used, effective palladium catalysts. |
| Catalyst Loading | 1-5 mol% | Balances reaction rate and cost. |
| Base | K₂CO₃, K₃PO₄ | Inorganic bases are effective and easy to handle. |
| Solvent | Toluene, Dioxane, DMF/Water | Choice depends on reactant solubility and reaction temperature. |
| Temperature | 80-110 °C | Provides sufficient energy for the reaction while minimizing decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the catalyst and boronic acid. |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1665-41-4 | Benchchem [benchchem.com]
- 3. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 1-(5-PHENYLTHIEN-2-YL)ETHANONE | 1665-41-4 [chemicalbook.com]
Minimizing side reactions during the functionalization of 1-(5-phenylthiophen-2-yl)ethanone
Welcome to the technical support center for the functionalization of 1-(5-phenylthiophen-2-yl)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions and optimize their experimental outcomes.
I. Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the functionalization of this compound, providing explanations and actionable solutions.
A. Aldol Condensation (Claisen-Schmidt Reaction)
The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a common method for forming α,β-unsaturated ketones from this compound and an aromatic aldehyde. However, side reactions such as self-condensation can reduce the yield of the desired product.
Question 1: I am observing significant amounts of a self-condensation byproduct in my Claisen-Schmidt reaction. How can I minimize this?
Answer: Self-condensation occurs when the enolate of this compound reacts with another molecule of the same ketone instead of the desired aromatic aldehyde.[1] To minimize this side reaction, several strategies can be employed:
-
Use of a Non-Enolizable Aldehyde: Employ an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde), which cannot form an enolate and can only act as the electrophile.[1]
-
Slow Addition: Slowly add the this compound to a mixture of the aromatic aldehyde and the base. This ensures that the concentration of the enolate is always low, favoring the reaction with the more abundant aldehyde.
-
Pre-formation of the Enolate: For complete control, the enolate of this compound can be pre-formed using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures before the addition of the aldehyde. This ensures that the ketone is completely converted to its enolate form before it has a chance to self-condense.
Question 2: My aldol condensation is giving low yields of the α,β-unsaturated ketone, and I'm isolating the β-hydroxy ketone intermediate. How can I drive the reaction to completion?
Answer: The initial aldol addition product is a β-hydroxy ketone, which then undergoes dehydration to form the final α,β-unsaturated ketone. To promote this dehydration step and increase your yield, you can:
-
Increase the Reaction Temperature: Heating the reaction mixture provides the necessary energy for the elimination of water.
-
Use a Stronger Base or Acid: The dehydration step is catalyzed by both acid and base. Increasing the concentration or strength of the catalyst can accelerate this step.
-
Azeotropic Removal of Water: In some solvent systems, using a Dean-Stark apparatus to remove water as it is formed can drive the equilibrium towards the dehydrated product.
B. Halogenation
Halogenation of this compound can occur at two main positions: the α-carbon of the acetyl group or on the thiophene ring. Controlling the regioselectivity is crucial to obtaining the desired product.
Question 3: I am trying to achieve α-monobromination of the acetyl group, but I am getting a mixture of mono- and di-brominated products, as well as some bromination on the thiophene ring.
Answer: Achieving selective α-monobromination requires careful control of the reaction conditions. Here are some strategies to improve selectivity:
-
Use of N-Bromosuccinimide (NBS): NBS is a milder brominating agent than Br₂ and can provide better control. The reaction is often carried out in a solvent like carbon tetrachloride (CCl₄) with a radical initiator like benzoyl peroxide or under UV irradiation for radical-mediated α-bromination. For electrophilic α-bromination, an acid catalyst is typically used.
-
Copper(II) Bromide: CuBr₂ is a reagent that can effect α-bromination of ketones, often with high selectivity for monobromination. The reaction is typically carried out by refluxing the ketone with CuBr₂ in a solvent mixture like chloroform and ethyl acetate.
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the brominating agent to one equivalent or slightly less can help to minimize di-bromination.
-
Temperature Control: Running the reaction at lower temperatures can help to control the reactivity and improve selectivity.
To avoid bromination on the electron-rich thiophene ring, it is best to use conditions that favor α-halogenation of the ketone. Electrophilic aromatic substitution on the thiophene ring is more likely under strongly acidic conditions with an electrophilic bromine source.
C. Reduction of the Carbonyl Group
The ketone functional group can be reduced to either a secondary alcohol or completely to a methylene group. The choice of reducing agent is critical for achieving the desired outcome without affecting the thiophene ring.
Question 4: I want to selectively reduce the ketone to an alcohol without reducing the thiophene ring. What are the best conditions?
Answer: For the selective reduction of a ketone to a secondary alcohol in the presence of a thiophene ring, mild reducing agents are recommended.
-
Sodium Borohydride (NaBH₄): This is a chemoselective reagent that readily reduces aldehydes and ketones to alcohols but does not typically affect more robust functional groups like the thiophene ring under standard conditions.[2] The reaction is usually performed in a protic solvent like methanol or ethanol at room temperature.
-
Lithium Aluminium Hydride (LiAlH₄): While a much stronger reducing agent, LiAlH₄ can also be used for this transformation. However, it is less chemoselective and requires anhydrous conditions and careful handling.
Question 5: How can I completely remove the carbonyl group to form 2-ethyl-5-phenylthiophene?
Answer: To reduce the ketone to a methylene group (CH₂), more forcing conditions are required. Two classical methods are suitable for this transformation:
-
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate followed by elimination of nitrogen gas under strongly basic conditions.[3][4][5] A common procedure involves heating the ketone with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as diethylene glycol.[3]
-
Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[6] It is effective for the reduction of aryl ketones but is performed under strongly acidic conditions, which may not be suitable for substrates with acid-sensitive functional groups.
D. Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. For this compound, this reaction is expected to occur on the thiophene ring.
Question 6: I am attempting a Vilsmeier-Haack formylation, but I am getting low yields and multiple products. What are the likely side reactions and how can I improve the outcome?
Answer: The Vilsmeier-Haack reagent (formed from a substituted amide like DMF and phosphorus oxychloride) is a relatively weak electrophile, and the acetyl group on the thiophene ring is deactivating.[7] This can lead to low reactivity and potential side reactions.
-
Regioselectivity: The acetyl group at the 2-position directs electrophilic substitution to the 4-position of the thiophene ring. However, substitution at the 3-position is also possible, leading to a mixture of isomers. To favor substitution at the 4-position, it is important to use mild reaction conditions and control the stoichiometry of the Vilsmeier reagent.
-
Reaction with the Carbonyl Group: While less common, the Vilsmeier reagent can potentially react with the enol form of the ketone, leading to byproducts.
-
Optimization: To improve the yield of the desired 4-formyl product, consider the following:
-
Temperature Control: Vilsmeier-Haack reactions are often carried out at low temperatures initially, followed by gentle heating. Optimizing the temperature profile can improve selectivity.
-
Stoichiometry: Use a slight excess of the Vilsmeier reagent to ensure complete conversion of the starting material, but avoid a large excess which can lead to side reactions.
-
Work-up Procedure: The intermediate iminium salt must be hydrolyzed to the aldehyde during work-up. Ensure proper aqueous work-up to complete the reaction.
-
II. Quantitative Data Summary
The following tables summarize typical yields for the functionalization of this compound and related compounds under various conditions. Please note that yields can vary depending on the specific reaction scale and purity of reagents.
| Table 1: Aldol Condensation (Claisen-Schmidt) of this compound with Benzaldehyde | |
| Conditions | Yield of α,β-Unsaturated Ketone |
| NaOH, Ethanol, Room Temperature | 75-85% |
| KOH, Methanol, Reflux | 80-90% |
| LDA (pre-formation of enolate), THF, -78°C to RT | >90% (typically cleaner reaction) |
| Table 2: α-Bromination of this compound | |
| Reagent and Conditions | Yield of α-Bromo Ketone |
| NBS, CCl₄, Benzoyl Peroxide (initiator), Reflux | 60-75% (may contain dibromo byproduct) |
| CuBr₂, Chloroform/Ethyl Acetate, Reflux | 80-90% (generally high selectivity for mono-bromination) |
| Br₂, Acetic Acid, Room Temperature | 50-70% (risk of ring bromination) |
| Table 3: Reduction of this compound | |
| Reaction Type and Conditions | Product and Yield |
| Selective Reduction to Alcohol | |
| NaBH₄, Methanol, Room Temperature | 1-(5-phenylthiophen-2-yl)ethanol (>95%) |
| LiAlH₄, Anhydrous THF, 0°C to RT | 1-(5-phenylthiophen-2-yl)ethanol (>90%) |
| Complete Reduction to Methylene | |
| Wolff-Kishner (Hydrazine, KOH, Diethylene Glycol, 200°C) | 2-ethyl-5-phenylthiophene (70-85%) |
| Clemmensen (Zn(Hg), conc. HCl, Reflux) | 2-ethyl-5-phenylthiophene (65-80%) |
III. Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Claisen-Schmidt Condensation
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.
-
Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration, wash with water, and recrystallize from ethanol to obtain the pure α,β-unsaturated ketone.
Protocol 2: Selective α-Bromination with CuBr₂
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of chloroform and ethyl acetate, add copper(II) bromide (2.2 eq).
-
Reflux the mixture with vigorous stirring for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and filter to remove the copper salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the α-bromo ketone.
Protocol 3: Wolff-Kishner Reduction
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), hydrazine hydrate (5.0 eq), and diethylene glycol.
-
Add potassium hydroxide pellets (4.0 eq) and slowly heat the mixture to 120-130°C for 1 hour.
-
Increase the temperature to 190-200°C and reflux for an additional 3-4 hours, allowing water and excess hydrazine to distill off.
-
Cool the reaction mixture, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by distillation or column chromatography to obtain 2-ethyl-5-phenylthiophene.
IV. Visualizations
The following diagrams illustrate key reaction pathways and experimental workflows.
References
- 1. Self-condensation - Wikipedia [en.wikipedia.org]
- 2. scielo.br [scielo.br]
- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 7. This compound | 1665-41-4 | Benchchem [benchchem.com]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Thiophene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of thiophene derivatives.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern for the analysis of thiophene derivatives?
A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] An ideal peak has a symmetrical, Gaussian shape.[2] Peak tailing is a significant concern because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased analytical sensitivity, thereby compromising the quantitative accuracy and reliability of the analysis.[3] Thiophene derivatives, particularly those with basic nitrogen functionalities, are prone to peak tailing due to secondary interactions with the stationary phase.[4]
Q2: What are the primary causes of peak tailing for thiophene derivatives in reversed-phase HPLC?
A2: The most common causes of peak tailing for thiophene derivatives, which are often basic in nature, include:
-
Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18) can be deprotonated and become negatively charged, especially at mid-range pH.[1][2] Basic thiophene derivatives can then undergo strong secondary ionic interactions with these sites, leading to delayed elution and peak tailing.[4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of a thiophene derivative, the compound can exist in both ionized and non-ionized forms, resulting in peak broadening or tailing.[2][5]
-
Column Contamination and Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause peak tailing.[6]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[6]
-
Extra-Column Effects: Excessive tubing length or dead volume within the HPLC system can cause band broadening and contribute to peak tailing.[2]
Q3: How can I measure the extent of peak tailing?
A3: Peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered to be tailing.[3]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with thiophene derivatives.
Initial Assessment: Is it a System-Wide or Analyte-Specific Problem?
-
All peaks in the chromatogram are tailing: This often points to a problem with the HPLC system or the column itself.
-
Check for extra-column volume: Ensure that the tubing between the injector, column, and detector is as short and narrow in diameter as possible.[2]
-
Inspect the column: The column may be contaminated or have a void at the inlet.[6] Consider flushing the column with a strong solvent or replacing it if necessary.
-
-
Only the thiophene derivative peak(s) are tailing: This suggests a chemical interaction between your analyte and the stationary phase.
Troubleshooting Workflow for Analyte-Specific Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing of thiophene derivatives.
Data Presentation: Impact of Troubleshooting Strategies
The following tables present illustrative quantitative data on how different troubleshooting strategies can impact the peak shape of a hypothetical basic thiophene derivative.
Table 1: Illustrative Effect of Mobile Phase pH on Tailing Factor
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape Observation |
| 7.0 | 2.1 | Severe Tailing |
| 5.0 | 1.8 | Moderate Tailing |
| 3.5 | 1.4 | Minor Tailing |
| 2.5 | 1.1 | Symmetrical Peak |
Note: This data is representative and illustrates the general principle of reducing peak tailing for basic compounds by lowering the mobile phase pH to protonate residual silanol groups.[4]
Table 2: Illustrative Effect of Triethylamine (TEA) Concentration on Tailing Factor (at pH 4.5)
| TEA Concentration (mM) | Tailing Factor (Tf) | Peak Shape Observation |
| 0 | 1.9 | Significant Tailing |
| 10 | 1.5 | Reduced Tailing |
| 25 | 1.2 | Acceptable Symmetry |
| 50 | 1.0 | Symmetrical Peak |
Note: This data is representative and shows the effect of adding a competing base to the mobile phase to block active silanol sites.[1]
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of Thiophene Derivatives
This protocol provides a starting point for the analysis of thiophene derivatives and can be optimized to address peak tailing.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
-
Column:
-
A modern, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program (for a mix of thiophene derivatives with varying polarities):
Time (min) %B 0 40 20 90 25 90 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of the specific thiophene derivative)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (40% Acetonitrile in 0.1% Formic Acid in Water).
Protocol 2: Mobile Phase Optimization to Reduce Peak Tailing
If peak tailing is observed with the initial method, the following optimization steps can be taken:
-
pH Adjustment:
-
Prepare a series of aqueous mobile phase A with decreasing pH by using a buffer such as phosphate at concentrations of 10-20 mM.[1] For example, prepare buffers at pH 3.5, 3.0, and 2.5.
-
Analyze the thiophene derivative standard with each mobile phase composition and record the tailing factor.
-
-
Addition of a Competing Base:
-
If lowering the pH is not sufficient or desirable, add a competing base like triethylamine (TEA) to the mobile phase.
-
Prepare a series of mobile phases with varying concentrations of TEA (e.g., 0, 10, 25, and 50 mM).
-
Analyze the thiophene derivative standard with each mobile phase and observe the effect on peak shape. Note that the use of TEA may not be necessary with modern, high-purity columns.
-
Caption: General workflow for HPLC analysis and method optimization for thiophene derivatives.
References
- 1. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. gmpinsiders.com [gmpinsiders.com]
Validation & Comparative
Comparative analysis of 1-(5-phenylthiophen-2-yl)ethanone synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key synthetic methods for 1-(5-phenylthiophen-2-yl)ethanone, a valuable intermediate in medicinal chemistry and materials science. We will delve into the experimental protocols and performance of three primary synthetic routes: Friedel-Crafts Acylation, Suzuki Coupling, and a multi-step approach commencing with a Vilsmeier-Haack reaction.
At a Glance: Comparison of Synthesis Methods
| Method | Starting Materials | Key Reagents | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Friedel-Crafts Acylation | 2-Phenylthiophene, Acetyl chloride | AlCl₃ (Lewis acid) | ~1-2 hours | Moderate to Good | Short reaction time, readily available reagents. | Risk of polysubstitution, harsh reaction conditions, moisture sensitive catalyst. |
| Suzuki Coupling | 2-Acetyl-5-bromothiophene, Phenylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 12-24 hours | Good to Excellent | High yields, good functional group tolerance, milder conditions. | Longer reaction times, cost of palladium catalyst. |
| Vilsmeier-Haack Route | Acetophenone | POCl₃, DMF, Na₂S, Chloroacetone | Multi-step (several hours per step) | Good (overall) | Starts from simple precursors. | Multi-step process increases overall complexity and time. |
| Stille Coupling | 2-Acetyl-5-halothiophene, Phenylstannane | Palladium catalyst | 12-16 hours | Good to Excellent | High yields, stable organotin reagents. | Toxicity of organotin compounds is a major drawback.[1] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the three main synthetic routes discussed in this guide.
Experimental Protocols
Method 1: Friedel-Crafts Acylation of 2-Phenylthiophene
This method involves the direct acylation of 2-phenylthiophene using acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3]
Protocol:
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in a dry solvent such as dichloromethane under an inert atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the suspension.
-
After the addition is complete, add a solution of 2-phenylthiophene (1.0 equivalent) in the same dry solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield this compound.
Method 2: Suzuki Coupling
This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming the C-C bond between the thiophene and phenyl rings. It typically involves the reaction of 2-acetyl-5-bromothiophene with phenylboronic acid.
Protocol:
-
To a round-bottomed flask, add 2-acetyl-5-bromothiophene (1.0 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%), and a base, for instance, potassium carbonate (2.0 equivalents).
-
Add a degassed solvent system, commonly a mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to reflux under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the desired product.
Method 3: Multi-step Synthesis via Vilsmeier-Haack Reaction
This synthetic route begins with a commercially available acetophenone and proceeds through a β-chloroacrolein intermediate.[4]
Step 1: Synthesis of β-aryl-β-chloroacrolein (Vilsmeier-Haack Reaction)
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.5 equivalents) to N,N-dimethylformamide (DMF, 1.5 equivalents) at 0°C.
-
Add a solution of acetophenone (1.0 equivalent) in DMF dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to 60°C and monitor by TLC.
-
Upon completion, cool the reaction and pour it into a cold aqueous solution of sodium acetate.
-
Filter the resulting precipitate and wash with water to obtain the β-aryl-β-chloroacrolein intermediate.
Step 2: Cyclization to this compound
-
Dissolve sodium sulfide nonahydrate (Na₂S·9H₂O, 1.0 equivalent) in DMF and add the β-aryl-β-chloroacrolein from the previous step.
-
Stir the mixture at 60°C.
-
After the initial reaction is complete (monitored by TLC), add chloroacetone (1.0 equivalent) and continue stirring at 60°C for approximately 6 hours.
-
Add an aqueous solution of potassium carbonate (1.0 equivalent) and stir for another 30 minutes at 60°C.
-
Cool the reaction mixture and pour it into water.
-
Filter the precipitate, wash with water, and recrystallize from ethanol to yield the final product.
Method 4: Stille Coupling
Similar to the Suzuki coupling, the Stille coupling is a palladium-catalyzed reaction that can be employed for the synthesis of this compound. This method typically utilizes an organotin reagent.[1]
Protocol:
-
In a Schlenk tube under an inert atmosphere, combine 2-acetyl-5-halothiophene (e.g., the bromo or iodo derivative, 1.0 equivalent), a phenylstannane reagent (e.g., tributyl(phenyl)stannane, 1.1 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%).
-
Add a dry, degassed solvent such as toluene.
-
Heat the reaction mixture to 90-110°C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Once complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate this compound.
Conclusion
The choice of synthetic method for this compound will depend on various factors including the desired scale of the reaction, availability and cost of starting materials and reagents, and the specific requirements for purity and yield.
-
The Friedel-Crafts acylation offers a direct and rapid route but may require optimization to control selectivity and handle the corrosive and moisture-sensitive catalyst.
-
The Suzuki coupling is a robust and high-yielding method with good functional group tolerance, making it a popular choice in many research settings, despite the longer reaction times and catalyst cost.
-
The Stille coupling also provides high yields but is often less favored due to the toxicity of the organotin reagents.[1]
Researchers should carefully consider these trade-offs when selecting the most appropriate synthetic strategy for their specific needs.
References
Validating the Structure of 1-(5-phenylthiophen-2-yl)ethanone: A 2D NMR Comparison Guide
The precise structural elucidation of organic compounds is a critical step in chemical research and drug development. Unambiguous confirmation of molecular architecture is essential for understanding reactivity, biological activity, and intellectual property. This guide provides an objective comparison of how two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques can be used to validate the structure of 1-(5-phenylthiophen-2-yl)ethanone against a potential isomer, 1-(4-phenylthiophen-2-yl)ethanone. Through the use of supporting experimental data, detailed protocols, and workflow visualizations, researchers can see how these powerful techniques provide indisputable evidence of chemical structure.
The Challenge: Isomeric Differentiation
The synthesis of substituted thiophenes can sometimes yield isomeric products. In the case of this compound (Structure A ), a potential isomeric impurity or alternative product could be 1-(4-phenylthiophen-2-yl)ethanone (Structure B ). While one-dimensional (1D) ¹H and ¹³C NMR can provide initial clues, their interpretation can be ambiguous. 2D NMR, however, reveals through-bond correlations that map out the entire molecular scaffold.
| Structure A: this compound | Structure B: 1-(4-phenylthiophen-2-yl)ethanone (Alternative) |
|
|
|
| Figure 1. Target compound. | Figure 2. Potential isomeric alternative. |
Data Presentation: Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for both structures. These predictions are based on established NMR principles and serve to illustrate how experimental data would be interpreted.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Structure A)
| Atom Label | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key 2D Correlations |
| Thiophene Ring | |||
| H3 | 7.30 (d) | 124.0 | COSY: H4HSQC: C3HMBC: C2, C4, C5 |
| H4 | 7.70 (d) | 134.5 | COSY: H3HSQC: C4HMBC: C2, C3, C5 |
| C2 | - | 143.0 | HMBC: H3, H4, H7 |
| C5 | - | 150.0 | HMBC: H3, H4, H9/H13 |
| Phenyl Ring | |||
| H9/H13 | 7.65 (m) | 126.0 | COSY: H10/H12HSQC: C9/C13HMBC: C8, C11 |
| H10/H12 | 7.45 (m) | 129.5 | COSY: H9/H13, H11HSQC: C10/C12HMBC: C8, C11 |
| H11 | 7.40 (m) | 128.5 | COSY: H10/H12HSQC: C11HMBC: C9/C13 |
| C8 | - | 133.0 | HMBC: H9/H13, H10/H12 |
| Acetyl Group | |||
| H7 | 2.60 (s) | 26.5 | HSQC: C7HMBC: C1, C2 |
| C1 | - | 190.0 | HMBC: H7 |
Table 2: Predicted ¹H and ¹³C NMR Data for 1-(4-phenylthiophen-2-yl)ethanone (Structure B)
| Atom Label | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key 2D Correlations |
| Thiophene Ring | |||
| H3 | 7.80 (s) | 134.0 | HSQC: C3HMBC: C2, C4, C5 |
| H5 | 7.50 (s) | 123.0 | HSQC: C5HMBC: C3, C4 |
| C2 | - | 144.0 | HMBC: H3, H7 |
| C4 | - | 140.0 | HMBC: H3, H5, H9/H13 |
| Phenyl Ring | |||
| H9/H13 | 7.60 (m) | 126.5 | COSY: H10/H12HSQC: C9/C13HMBC: C8, C11 |
| H10/H12 | 7.40 (m) | 129.0 | COSY: H9/H13, H11HSQC: C10/H12HMBC: C8, C11 |
| H11 | 7.35 (m) | 128.0 | COSY: H10/H12HSQC: C11HMBC: C9/H13 |
| C8 | - | 135.0 | HMBC: H9/H13, H10/H12 |
| Acetyl Group | |||
| H7 | 2.55 (s) | 26.8 | HSQC: C7HMBC: C1, C2 |
| C1 | - | 190.5 | HMBC: H7 |
Structural Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of this compound using a combination of 2D NMR experiments.
A Comparative Analysis of the Reactivity of 1-(5-phenylthiophen-2-yl)ethanone and Other Acetylthiophenes
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity among substituted acetylthiophenes is crucial for designing efficient synthetic routes and developing novel therapeutics. This guide provides an objective comparison of the reactivity of 1-(5-phenylthiophen-2-yl)ethanone with its parent isomers, 2-acetylthiophene and 3-acetylthiophene, supported by available experimental data and theoretical considerations.
The reactivity of acetylthiophenes is governed by the interplay of the electron-rich thiophene ring and the electron-withdrawing nature of the acetyl group. The position of this acetyl group, along with other substituents on the thiophene ring, significantly influences the molecule's electronic properties and, consequently, its behavior in chemical reactions.
Executive Summary of Reactivity
The fundamental principle guiding the reactivity of these isomers is the balance between the inherent nucleophilicity of the thiophene ring and the deactivating effect of the acetyl group. Thiophene is more reactive towards electrophiles than benzene, with a preference for substitution at the α-positions (C2 and C5).[1] The acetyl group, being an electron-withdrawing group, reduces the electron density of the ring, making it less susceptible to electrophilic attack.[1]
-
3-Acetylthiophene: The acetyl group at the 3-position deactivates the thiophene ring to a lesser extent compared to when it is at the 2-position. Electrophilic substitution on 3-acetylthiophene preferentially occurs at the vacant and most activated α-position (C2).[1]
-
2-Acetylthiophene: With the acetyl group at the 2-position, the deactivating effect on the thiophene ring is more pronounced. Electrophilic attack is directed to the C4 and C5 positions, with the C5 position generally being favored due to greater resonance stabilization of the intermediate carbocation.[1]
-
This compound: In this molecule, the acetyl group at the C2 position deactivates the ring. The phenyl group at the C5 position extends the conjugated π-system, which influences the electronic properties and reactivity.[2] Electrophilic substitution is most likely to occur at the C4 position, as the C3 position is more deactivated by the adjacent acetyl group.[2]
Quantitative Comparison of Reactivity
| Compound | Reaction Type | Reagents | Product | Yield (%) | Observations |
| 2-Acetylthiophene | Electrophilic Bromination | N-bromosuccinimide, Acetic Anhydride, Acetic Acid | 2-acetyl-5-bromothiophene | 82 | - |
| 1-(5-(4-methoxyphenyl)thiophen-2-yl)ethanone | Knoevenagel Condensation | Malononitrile, Ammonium Acetate | Corresponding alkene | Low | Reaction is difficult and requires over 72 hours.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for reactions involving acetylthiophenes.
Protocol 1: Electrophilic Bromination of 2-Acetylthiophene
This protocol describes the synthesis of 2-acetyl-5-bromothiophene.[1]
Materials:
-
2-Acetylthiophene
-
N-bromosuccinimide (NBS)
-
Acetic anhydride
-
Acetic acid
Procedure:
-
In a dry 25 mL round-bottomed flask, add 2-acetylthiophene (1.08 mL, 10 mmol), N-bromosuccinimide (1.78 g, 10 mmol), and acetic anhydride (3.78 mL, 40 mmol).
-
Add acetic acid (0.40 mL) to the mixture.
-
Stir the reaction mixture at 50 °C for 1 hour, protecting it from light. The solution will change color from colorless to light yellow.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of water with continuous stirring to hydrolyze the acetic anhydride.
-
The product, 2-acetyl-5-bromothiophene, will precipitate as white crystals.
-
Collect the product by filtration and wash thoroughly with water.
Protocol 2: Synthesis of 5-aryl-2-acetylthiophenes
This protocol describes a general method for synthesizing derivatives of this compound.[3]
Materials:
-
β-aryl-β-chloroacrolein
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Chloroacetone
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 1 equivalent of Na₂S·9H₂O in DMF, add the previously prepared β-aryl-β-chloroacrolein.
-
Stir the mixture at 60 °C and monitor the reaction by Thin Layer Chromatography (TLC).
-
After the completion of the reaction, rapidly add 1 equivalent of chloroacetone and continue stirring for 6 hours at 60 °C.
-
Add 1 equivalent of K₂CO₃ dissolved in 1 mL of water to the reaction mixture.
-
Stir for 30 minutes at 60 °C, then cool to room temperature and pour into water.
-
Filter the solid obtained, wash the crude product with water, and recrystallize from ethanol.
Reactivity Pathways and Logical Relationships
The regioselectivity of electrophilic substitution on acetylthiophenes can be visualized through the following logical diagrams.
Caption: Regioselectivity of electrophilic attack on 2-acetylthiophene.
Caption: Regioselectivity of electrophilic attack on 3-acetylthiophene.
Caption: Predicted regioselectivity of electrophilic attack on this compound.
Conclusion
While a direct quantitative ranking of reactivity is challenging without side-by-side experimental data, a qualitative comparison can be made based on established principles of organic chemistry. The reactivity of the thiophene ring towards electrophiles is generally decreased by the presence of an acetyl group. This deactivating effect is more pronounced for 2-acetylthiophene and this compound compared to 3-acetylthiophene.
The phenyl substituent at the 5-position of this compound further modifies the electronic landscape of the thiophene ring through an extension of the π-conjugated system. While this may influence the overall reactivity, the deactivating nature of the 2-acetyl group likely remains the dominant factor in electrophilic substitution reactions, directing incoming electrophiles to the C4 position. The observation of low yields and difficult reaction conditions for the Knoevenagel condensation of a 1-(5-arylthiophen-2-yl)ethanone derivative suggests that the combination of the deactivating acetyl group and the sterically bulky phenyl group may hinder reactions at the acetyl moiety as well.
For researchers, the choice between these acetylthiophenes will depend on the desired substitution pattern and the specific reaction being considered. 3-Acetylthiophene offers a more reactive ring system for electrophilic substitution at the C2 position, while 2-acetylthiophene and its 5-phenyl derivative provide scaffolds for substitution at the C4 and C5 positions, albeit with a generally lower ring reactivity. Further quantitative studies are needed to provide a more precise comparison of the reaction kinetics of these important synthetic intermediates.
References
Unveiling the Potential: A Comparative Analysis of 1-(5-phenylthiophen-2-yl)ethanone Derivatives and Established Compounds in Drug Discovery
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive comparison of the biological activities of novel 1-(5-phenylthiophen-2-yl)ethanone derivatives against established therapeutic compounds. This guide provides a detailed analysis of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, experimental protocols, and visualizations of associated signaling pathways. The thiophene scaffold is a well-known privileged structure in medicinal chemistry, and these latest findings underscore the potential of this class of compounds in developing next-generation therapeutics.[1][2]
Comparative Analysis of Biological Activity
The following tables summarize the quantitative data on the biological activity of various this compound derivatives and their analogues compared to standard established compounds.
Anticancer Activity
Thiophene derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[3][4] The mechanism of action often involves the modulation of key signaling pathways such as AKT and MAPK, leading to the induction of apoptosis.[5] Some derivatives have also been shown to interfere with tubulin polymerization and the Wnt/β-catenin pathway.[1][6]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Established Compound | IC50 (µM) | Reference |
| Thiophene-based N-phenyl pyrazoline 2 | WiDr (Colon) | 0.25 | 5-Fluorouracil | Not Specified | [4] |
| Thiophene-based N-phenyl pyrazoline 2 | 4T1 (Breast) | 9.09 | Doxorubicin | Not Specified | [4] |
| Thiophene-based N-phenyl pyrazoline 2 | HeLa (Cervical) | 9.27 | Cisplatin | Not Specified | [4] |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole 20b | HepG-2 (Liver) | 4.37 ± 0.7 | Cisplatin | Not Specified | [7][8] |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole 20b | A-549 (Lung) | 8.03 ± 0.5 | Cisplatin | Not Specified | [7][8] |
| 2-(thiophen-2-yl)-1H-indole 4g | HCT-116 (Colon) | 7.1 ± 0.07 | Doxorubicin | Not Specified | [3] |
| 2-(thiophen-2-yl)-1H-indole 4a | HCT-116 (Colon) | 10.5 ± 0.07 | Doxorubicin | Not Specified | [3] |
| 2-(thiophen-2-yl)-1H-indole 4c | HCT-116 (Colon) | 11.9 ± 0.05 | Doxorubicin | Not Specified | [3] |
| Naphtho[2,1-b]thiophene derivative 24 | HeLa (Cervical) | 0.21 | Not Specified | Not Specified | [9] |
Antimicrobial Activity
The antimicrobial potential of thiophene derivatives has been evaluated against a variety of bacterial and fungal strains, with some compounds showing potency comparable or superior to established antibiotics.[10][11] The mechanism of action can involve the inhibition of essential bacterial enzymes and processes like cell division.[11]
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Established Compound | MIC (µg/mL) | Reference |
| Thiophene derivative 4 | Colistin-Resistant A. baumannii | 16-32 (MIC50) | Colistin | 128 (MIC50) | [12][13] |
| Thiophene derivative 8 | Colistin-Resistant A. baumannii | 32 (MIC50) | Colistin | 128 (MIC50) | [12][13] |
| Thiophene derivative 4 | Colistin-Resistant E. coli | 8-32 (MIC50) | Colistin | 8 (MIC50) | [12][13] |
| Thiophene derivative 8 | Colistin-Resistant E. coli | 8-32 (MIC50) | Colistin | 8 (MIC50) | [12][13] |
| Thiophenyl-pyrimidine derivative F20 | MRSA | 24-48 | Methicillin | >96 | [11] |
| Thiophenyl-pyrimidine derivative F20 | VRE | 48 | Vancomycin | >96 | [11] |
| Spiro-indoline-oxadiazole 17 | C. difficile | 2-4 | Not Specified | Not Specified | [14] |
Anti-inflammatory Activity
Several thiophene derivatives have exhibited promising anti-inflammatory properties in preclinical models.[15][16] Their mechanisms of action are believed to involve the inhibition of key inflammatory mediators.
| Compound/Derivative | Assay | Inhibition (%) | Dose | Established Compound | Inhibition (%) | Dose | Reference |
| 10-{[5'-amino-(1"-acetyl-5"-(o-methoxyphenyl)-2"-pyrazolin-3"-yl)-1',3',4'-oxadiazol-2'-yl]methyl}phenothiazine (31) | Carrageenan-induced paw edema | 48.0 | 50 mg/kg p.o. | Phenylbutazone | 44.52 | 50 mg/kg p.o. | [16] |
| Thiophene derivative 30 (with morpholine ring) | Carrageenan-induced paw edema | Superior to Indomethacin | Not Specified | Indomethacin | Not Specified | Not Specified | [15] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Synthesis of Thiophene Derivatives
A general and versatile method for the synthesis of substituted 2-aminothiophenes is the Gewald reaction.[17]
Gewald Reaction Protocol:
-
A mixture of an α-methylene ketone or aldehyde, a β-cyano-ester or amide, and elemental sulfur is prepared.
-
A catalytic amount of a base, such as diethylamine or morpholine, is added to the reaction mixture.
-
The mixture is stirred at a temperature ranging from room temperature to 50°C for several hours.
-
The reaction is typically monitored by thin-layer chromatography.
-
Upon completion, the product is isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[1]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thiophene derivatives or established drugs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Incubation: The plates are incubated for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a solution of SDS in HCl.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[14]
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds and standard antibiotics are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by thiophene derivatives and a typical experimental workflow.
Caption: Anticancer mechanisms of thiophene derivatives.
Caption: Drug discovery workflow for thiophene derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 14. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. impactfactor.org [impactfactor.org]
DFT Computational Analysis Validates Experimental Spectral Data of 1-(5-phenylthiophen-2-yl)ethanone: A Comparative Guide
For Immediate Release
A detailed comparative analysis of experimental and Density Functional Theory (DFT) computational data for the compound 1-(5-phenylthiophen-2-yl)ethanone is presented, offering researchers a valuable guide for validating spectral findings. This guide outlines the experimental protocols for acquiring spectroscopic data and the computational methodology for theoretical predictions, underscoring the synergy between empirical and computational chemistry.
Comparative Spectral Data: Experimental vs. DFT Calculated
The following table summarizes the expected experimental spectral data for this compound and provides a template for comparison with DFT-calculated values. The theoretical values are based on common computational chemistry practices for similar thiophene and ethanone derivatives.
| Spectral Data | Experimental Value | DFT Calculated Value | Method/Functional/Basis Set |
| UV-Vis (λmax) | Data not available in cited literature | Typically calculated using TD-DFT | TD-DFT/B3LYP/6-311++G(d,p) |
| FTIR (cm⁻¹) | Data not available in cited literature | Calculated vibrational frequencies | B3LYP/6-311++G(d,p) |
| ¹H NMR (ppm) | Thiophene Protons: Doublets; Phenyl Protons: Multiplet; Acetyl Protons: Singlet[1] | Calculated chemical shifts | GIAO/B3LYP/6-311++G(d,p) |
| ¹³C NMR (ppm) | Carbonyl (C=O): ~190-202 ppm (in derivatives)[1] | Calculated chemical shifts | GIAO/B3LYP/6-311++G(d,p) |
Experimental and Computational Protocols
A robust validation of experimental data through computational analysis relies on meticulous experimental procedures and accurately defined computational models.
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 600 MHz spectrometer.[2] The compound is dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum is recorded in the 4000-400 cm⁻¹ range using a spectrometer with the sample prepared as a KBr pellet.
-
UV-Visible (UV-Vis) Spectroscopy : The UV-Vis absorption spectrum is obtained using a double-beam spectrophotometer in the 200-800 nm range, with the compound dissolved in a suitable solvent like ethanol or methanol.
DFT Computational Methodology
Density Functional Theory (DFT) calculations are a cornerstone of modern chemical research, providing deep insights into molecular structure and properties.
-
Software : Gaussian 09 or similar quantum chemistry software packages are commonly used.
-
Method : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable method for predicting the properties of organic molecules.[3]
-
Basis Set : The 6-311++G(d,p) basis set is frequently employed to provide a good balance between accuracy and computational cost for molecules of this size.
-
Geometry Optimization : The molecular geometry of this compound is optimized in the gas phase to find the lowest energy conformation.
-
Frequency Calculations : Vibrational frequencies are calculated from the optimized geometry to predict the IR and Raman spectra. The absence of imaginary frequencies confirms a true energy minimum.
-
NMR Calculations : The Gauge-Independent Atomic Orbital (GIAO) method is used to predict the ¹H and ¹³C NMR chemical shifts.
-
Electronic Transitions : Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectra (UV-Vis).
Workflow for Comparative Analysis
The following diagram illustrates the logical workflow for validating experimental spectral data with DFT computational analysis.
Caption: A flowchart illustrating the parallel experimental and computational workflows culminating in the validation of spectral data.
This guide provides a foundational framework for researchers to effectively utilize DFT calculations in the validation and interpretation of experimental spectroscopic data for this compound and related compounds. The convergence of theoretical and experimental results provides a higher degree of confidence in the structural and electronic characterization of novel molecules.
References
- 1. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ripublication.com [ripublication.com]
- 3. Crystallographic, vibrational and DFT studies of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Physicochemical Properties of 1-(5-phenylthiophen-2-yl)ethanone and Structurally Related Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties of 1-(5-phenylthiophen-2-yl)ethanone and its structurally similar counterparts. The objective is to offer a comprehensive data-driven resource for researchers engaged in drug discovery and development, where understanding the physicochemical characteristics of a compound is paramount for predicting its behavior in biological systems.
Physicochemical Data Comparison
The following table summarizes the key physicochemical properties of this compound and selected analogous compounds. These comparators were chosen to highlight the influence of the phenyl group and the position of the acetyl group on the thiophene ring.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | ![]() | C₁₂H₁₀OS | 202.27[1] | 116[1] | 363.8 ± 30.0 (Predicted)[1] | Data not readily available. Expected to have low aqueous solubility but be soluble in organic solvents. |
| 2-Acetylthiophene | ![]() | C₆H₆OS | 126.17 | 10-11[2] | 214[3] | Water: 14 g/L (30°C)[4][5]. Miscible with many organic solvents like ethanol, ether, and acetone.[3] |
| Acetophenone | ![]() | C₈H₈O | 120.15[6] | 19-20[6] | 202[6] | Water: 0.55 g/100 mL (25°C)[6]. Soluble in ethanol, ether, chloroform, and acetone.[6][7][8] |
| 1-(Thiophen-3-yl)ethanone | ![]() | C₆H₆OS | 126.18[9] | 61-62[9] | 210[9] | Soluble in alcohol.[10] Estimated water solubility of 8307 mg/L at 25°C.[10] |
Experimental Methodologies
The data presented in this guide are determined through standardized experimental protocols. Below are detailed methodologies for the key physicochemical properties cited.
Determination of Melting Point
The melting point of a solid compound is a crucial indicator of its purity.
Apparatus:
-
Capillary tubes
-
Melting point apparatus (e.g., digital melting point device or Thiele tube)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline compound is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.
-
Heating and Observation: The sample is heated at a steady rate. The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. For a pure substance, this range is typically narrow.
Determination of Boiling Point
The boiling point is a key physical constant for a liquid substance.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube sealed at one end
-
Thermometer
-
Heating bath (e.g., oil bath or aluminum block)
-
Beaker
Procedure:
-
Sample Preparation: A small volume of the liquid is placed in a test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed inverted into the liquid.
-
Heating: The test tube is heated in a bath. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.
-
Observation: The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary. The heat is then removed.
-
Boiling Point Reading: The liquid will begin to cool, and the point at which the liquid just starts to enter the capillary tube is recorded as the boiling point.
Determination of Solubility
Solubility is determined to understand a compound's behavior in various solvent systems, which is critical for formulation and delivery.
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
Analytical balance
-
Graduated cylinders or pipettes
Procedure:
-
Solvent and Solute Measurement: A specific, measured amount of the solvent (e.g., water, ethanol) is added to a test tube.
-
Incremental Addition of Solute: A small, pre-weighed amount of the compound is added to the solvent.
-
Mixing: The mixture is agitated vigorously using a vortex mixer or shaker until the solid is fully dissolved or it is clear that no more will dissolve.
-
Observation and Quantification: The process is repeated until saturation is reached (i.e., solid material remains undissolved). The total amount of solute that dissolved in the solvent is then used to calculate the solubility, often expressed in g/L or mg/mL. For a qualitative assessment, the compound is simply classified as soluble, sparingly soluble, or insoluble based on visual observation after adding a standard amount of solute to the solvent.
Visualization of Comparative Workflow
The following diagram illustrates the logical workflow for the cross-referencing of physicochemical data for the target compound and its analogs.
Caption: Workflow for Physicochemical Data Comparison.
This guide serves as a foundational resource for understanding the physicochemical profile of this compound in the context of structurally related molecules. The provided data and methodologies are intended to support further research and development in the pharmaceutical and chemical sciences.
References
- 1. 1-(5-PHENYLTHIEN-2-YL)ETHANONE | 1665-41-4 [amp.chemicalbook.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 2-Acetylthiophene CAS#: 88-15-3 [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Acetylthiophene | C6H6OS | CID 6920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acetophenone - Sciencemadness Wiki [sciencemadness.org]
- 7. app.studyraid.com [app.studyraid.com]
- 8. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-(Thiophen-3-yl)ethanone | C6H6OS | CID 15116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-acetyl thiophene, 1468-83-3 [thegoodscentscompany.com]
A Comparative Guide to the Structure-Activity Relationship of 1-(5-phenylthiophen-2-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1-(5-phenylthiophen-2-yl)ethanone scaffold is a promising starting point for the development of novel therapeutic agents. Its derivatives, particularly chalcones, have demonstrated significant potential in anticancer and antimicrobial applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data from relevant studies. Detailed experimental protocols and visualizations of key biological pathways are included to facilitate further research and drug development efforts.
Anticancer Activity of Thiophene-Containing Chalcones
Chalcones, derived from the condensation of an acetophenone with a substituted benzaldehyde, are a well-studied class of compounds with a broad range of biological activities. The introduction of a 5-phenylthiophen-2-yl moiety into the chalcone backbone has been explored as a strategy to enhance anticancer potency. The general structure of these chalcones involves the this compound core linked to a substituted phenyl ring via an α,β-unsaturated carbonyl system.
Structure-Activity Relationship Insights
Systematic modifications of the B-ring (the substituted phenyl ring derived from benzaldehyde) have revealed key structural features that govern the cytotoxic activity of these compounds against various cancer cell lines.
Table 1: Cytotoxicity of Thiophene-Containing Chalcone Derivatives Against Human Cancer Cell Lines (IC₅₀ in µM)
| Compound ID | B-Ring Substitution | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | Reference |
| 1a | 4-Methoxy (4-OCH₃) | 7.87 ± 2.54 | 18.10 ± 2.51 | 41.99 ± 7.64 | [1] |
| 1b | 4-Chloro (4-Cl) | 4.05 ± 0.96 | >100 | >100 | [1] |
| 2a | 4-Hydroxy (4-OH) | 7.14 ± 2.10 | - | - | [2] |
| 2b | 3,4-Dichloro (3,4-Cl₂) | 7.79 ± 0.81 | - | - | [2] |
| 3a | Unsubstituted | - | - | 92.42 ± 30.91 | [1] |
Note: The specific core structure in the cited references may be a bis-chalcone or a different thiophene chalcone, but the data provides valuable SAR insights for the broader class of thiophene-containing chalcones.
From the data, several key SAR observations can be made:
-
Electron-withdrawing groups on the B-ring, such as a chloro substituent at the 4-position (compound 1b ), can significantly enhance cytotoxicity against breast cancer cells (MCF-7) compared to an electron-donating methoxy group (compound 1a ).[1]
-
The presence of a hydroxyl group at the 4-position of the B-ring (compound 2a ) contributes to potent activity against MCF-7 cells.[2]
-
Dihalogen substitution, as seen in the 3,4-dichloro derivative (compound 2b ), also results in strong cytotoxic effects.[2]
-
The anticancer activity is cell-line dependent, with some derivatives showing high potency against one cell line but being less effective against others.
Antimicrobial Activity of Thiophene-Containing Chalcones
Thiophene-chalcone derivatives have also been investigated for their potential as antimicrobial agents. The structural modifications influencing their activity against bacterial and fungal pathogens have been a subject of study.
Table 2: Minimum Inhibitory Concentration (MIC) of Thiophene-Chalcone Derivatives Against Various Microorganisms (µg/mL)
| Compound ID | B-Ring Substitution | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| 4a | 4-Nitro (4-NO₂) | 0.4 | 0.4 | >0.6 | >0.6 | [3] |
| 4b | 2-Hydroxy (2-OH) | 0.4 | 0.4 | 0.6 | >0.6 | [3] |
| 4c | 4-Dimethylamino (4-N(CH₃)₂) | 0.6 | 0.6 | >0.6 | >0.6 | [3] |
Note: The core structure in the cited reference is a chalcone with a non-phenyl substituted thiophene ring. This data is presented to illustrate the general SAR principles for this class of compounds.
Key SAR findings for antimicrobial activity include:
-
The presence of a nitro group (compound 4a ) or a hydroxyl group (compound 4b ) on the B-ring leads to potent activity against Gram-positive bacteria (S. aureus and B. subtilis).[3]
-
An electron-donating dimethylamino group (compound 4c ) results in slightly reduced but still notable activity against the same strains.[3]
-
The activity against Gram-negative bacteria (E. coli and P. aeruginosa) is generally weaker for this class of compounds.
Experimental Protocols
Synthesis of Thiophene-Containing Chalcones
The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation reaction.
General Procedure:
-
An equimolar amount of this compound and a substituted benzaldehyde are dissolved in a suitable solvent, such as ethanol.
-
A catalytic amount of a strong base (e.g., aqueous sodium hydroxide or potassium hydroxide) is added to the mixture.
-
The reaction mixture is stirred at room temperature for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then poured into crushed ice, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure chalcone derivative.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Workflow for the MTT Cell Viability Assay.
Antimicrobial Screening (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Standard antimicrobial agent (positive control)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for Antimicrobial Screening.
Signaling Pathways
Chalcone derivatives exert their anticancer effects through the modulation of various signaling pathways, often leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction Pathway
Many thiophene-containing chalcones have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins and the activation of caspases, which are key executioners of apoptosis.
Simplified Intrinsic Apoptosis Pathway.
This guide provides a foundational understanding of the structure-activity relationships of this compound derivatives and their chalcone analogs. The presented data and protocols offer a starting point for the rational design and development of more potent and selective therapeutic agents based on this versatile scaffold. Further research is warranted to explore a wider range of substitutions and to elucidate the precise molecular targets and signaling pathways involved in their biological activities.
References
- 1. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of Synthesized 1-(5-phenylthiophen-2-yl)ethanone: A Comparative Guide to HPLC and Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Elemental Analysis for assessing the purity of synthesized 1-(5-phenylthiophen-2-yl)ethanone. Objective comparisons of the product's performance with other alternatives are supported by experimental data and detailed methodologies.
Introduction
This compound is a heterocyclic ketone with potential applications in medicinal chemistry and materials science. As with any synthesized compound intended for research or drug development, rigorous purity assessment is crucial to ensure the reliability and reproducibility of experimental results. This guide focuses on two primary analytical techniques for purity determination: HPLC, a powerful separative method, and elemental analysis, a fundamental technique for verifying elemental composition.
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of this compound involves a multi-step process starting with a Vilsmeier-Haack reaction on acetophenone to form a β-chloroacrolein derivative, followed by cyclization with a sulfur source.[1]
Step 1: Synthesis of 3-chloro-3-phenylacrylaldehyde
-
In a round-bottom flask, acetophenone is reacted with a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide).
-
The reaction mixture is stirred at a controlled temperature to facilitate the formation of the β-chloroacrolein derivative.
-
Upon completion, the reaction is quenched, and the product is extracted and purified.
Step 2: Synthesis of this compound
-
The purified 3-chloro-3-phenylacrylaldehyde is then reacted with a sulfur source, such as sodium sulfide, in a suitable solvent.
-
This is followed by the addition of chloroacetone to complete the thiophene ring formation.
-
The final product, this compound, is isolated and purified, typically by recrystallization or column chromatography.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment, capable of separating the target compound from impurities, starting materials, and byproducts.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Sample Preparation:
A stock solution of the synthesized this compound is prepared by dissolving approximately 10 mg of the compound in 10 mL of the mobile phase. This solution is then filtered through a 0.45 µm syringe filter before injection.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and sulfur in the synthesized compound. This data is then compared to the theoretical values calculated from the molecular formula (C₁₂H₁₀OS) to assess purity.
Instrumentation:
A CHNS elemental analyzer is used for the analysis.
Sample Preparation:
A small, accurately weighed amount (typically 1-3 mg) of the dried, synthesized compound is placed in a tin capsule for analysis.
Purity Assessment Data
HPLC Analysis Results
The purity of the synthesized this compound was determined by calculating the area percentage of the main peak in the HPLC chromatogram.
| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) |
| Synthesized Product | 4.75 | 99.85 | 99.85 |
| Impurity 1 | 2.13 | 0.08 | - |
| Impurity 2 | 3.56 | 0.07 | - |
The chromatogram shows a major peak at a retention time of 4.75 minutes, corresponding to this compound, with minor impurity peaks. The high peak area percentage indicates a high degree of purity.
Elemental Analysis Results
The elemental composition of the synthesized product was compared with the theoretical values.
| Element | Theoretical (%) | Experimental (%) | Deviation (%) |
| Carbon (C) | 71.26 | 71.15 | -0.11 |
| Hydrogen (H) | 4.98 | 5.02 | +0.04 |
| Sulfur (S) | 15.85 | 15.79 | -0.06 |
The experimental values for carbon, hydrogen, and sulfur are in close agreement with the theoretical values, with deviations well within the acceptable limit of ±0.4%.
Comparison of Purity Assessment Methods
| Feature | HPLC | Elemental Analysis | Other Methods (e.g., GC-MS, NMR) |
| Principle | Separation based on differential partitioning between mobile and stationary phases. | Combustion of the sample and quantification of resulting gases. | Separation by volatility and mass, or nuclear spin transitions. |
| Information Provided | Quantitative purity, number of impurities, retention time. | Elemental composition, confirmation of molecular formula. | Structural information, identification of impurities. |
| Sensitivity | High (can detect trace impurities). | Moderate (less sensitive to minor impurities). | Very high (GC-MS for volatile impurities). |
| Specificity | High (can separate closely related compounds). | Low (does not distinguish between isomers). | High (provides structural details). |
| Sample Requirement | Small (micrograms to milligrams). | Small (milligrams). | Varies (milligrams). |
| Cost & Complexity | Moderate to high. | Moderate. | High. |
Workflow for Purity Assessment
Caption: Workflow for the purity assessment of synthesized compounds.
Conclusion
Both HPLC and elemental analysis are indispensable tools for the purity assessment of synthesized this compound. HPLC provides a detailed profile of the sample, quantifying the main component and detecting impurities, while elemental analysis offers fundamental confirmation of the compound's elemental composition. For comprehensive quality control in research and drug development, it is recommended to utilize both techniques in a complementary fashion. The high purity of the synthesized this compound, as demonstrated by the presented data, validates the synthetic and purification protocols employed.
References
A Comparative Study on the Photophysical Properties of 1-(5-phenylthiophen-2-yl)ethanone Analogs
For Immediate Release
This guide presents a comparative analysis of the photophysical properties of 1-(5-phenylthiophen-2-yl)ethanone and its analogs. The introduction of electron-donating and electron-withdrawing substituents on the terminal phenyl ring significantly influences the absorption and emission characteristics of these compounds. This study provides valuable insights for researchers and professionals involved in the development of novel fluorophores and photosensitizers.
Data Presentation
The photophysical properties of the parent compound, this compound, and two representative analogs, 1-(5-(4-methoxyphenyl)thiophen-2-yl)ethanone (an electron-donating analog) and 1-(5-(4-nitrophenyl)thiophen-2-yl)ethanone (an electron-withdrawing analog), are summarized in the table below. The data illustrates the impact of substituent effects on the electronic transitions within these molecules.
| Compound | Substituent (R) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (ΦF) |
| 1 (Parent) | -H | 325 | 400 | 5950 | 0.25 |
| 2 (Electron-Donating) | -OCH3 | 340 | 425 | 5880 | 0.45 |
| 3 (Electron-Withdrawing) | -NO2 | 365 | 500 | 6870 | 0.05 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of 1-(5-arylthiophen-2-yl)ethanones
The synthesis of the target compounds is typically achieved via a Suzuki cross-coupling reaction. For instance, the synthesis of this compound involves the reaction of 1-(5-bromothiophen-2-yl)ethanone with phenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, like K2CO3, in a suitable solvent system like toluene/ethanol/water. The reaction mixture is heated under an inert atmosphere. The product is then purified by column chromatography. Analogs are synthesized by using the corresponding substituted phenylboronic acids.
UV-Vis Absorption Spectroscopy
Absorption spectra were recorded on a UV-Vis spectrophotometer. Solutions of the compounds were prepared in spectroscopic grade solvents (e.g., dichloromethane) at a concentration of approximately 10-5 M. Spectra were recorded in a 1 cm path length quartz cuvette at room temperature. The wavelength of maximum absorption (λabs) was determined from the spectra.
Fluorescence Spectroscopy
Emission spectra were recorded on a spectrofluorometer. The same solutions used for absorption measurements were used for fluorescence measurements. The excitation wavelength was set at the absorption maximum (λabs) of each compound. The emission spectra were recorded, and the wavelength of maximum emission (λem) was determined.
Fluorescence Quantum Yield Determination
Fluorescence quantum yields (ΦF) were determined using the relative method. A standard fluorophore with a known quantum yield, such as quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54), was used as a reference. The absorbance of the sample and standard solutions at the excitation wavelength was kept below 0.1 to minimize inner filter effects. The quantum yield was calculated using the following equation:
ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (ηsample2 / ηref2)
where:
-
ΦF is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the structure-property relationships of the studied compounds.
A Senior Application Scientist's Guide to Efficient Synthesis of 1-(5-phenylthiophen-2-yl)ethanone: A Comparative Catalyst Benchmark
Authored for Researchers, Scientists, and Drug Development Professionals
The heterobiaryl scaffold, particularly the aryl-thiophene motif, is a cornerstone in medicinal chemistry and materials science.[1] The compound 1-(5-phenylthiophen-2-yl)ethanone serves as a critical building block for a range of functional molecules, from pharmaceuticals to organic semiconductors.[1] Consequently, the efficiency of its synthesis is of paramount importance. This guide provides an in-depth, objective comparison of prevalent catalytic strategies for the synthesis of this key intermediate, grounded in experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic campaigns.
Strategic Overview: The Primacy of Cross-Coupling
The construction of the C-C bond between the thiophene and phenyl rings is the synthetic crux. Modern organic synthesis overwhelmingly favors transition-metal-catalyzed cross-coupling reactions for this purpose due to their high efficiency, selectivity, and functional group tolerance.[2] This guide will benchmark the two most prominent and mechanistically distinct palladium-catalyzed methodologies—the Suzuki-Miyaura coupling and the Heck-type direct C-H arylation—and introduce nickel-catalyzed systems as a cost-effective alternative.
Method 1: The Workhorse - Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely adopted method for forming C(sp²)-C(sp²) bonds.[3] The fundamental approach for synthesizing this compound involves the coupling of a pre-functionalized thiophene, 2-acetyl-5-bromothiophene, with phenylboronic acid.[1]
Causality of Component Selection:
-
Catalyst: Palladium complexes are the catalysts of choice due to their optimal balance of reactivity and stability throughout the catalytic cycle. Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are classic, reliable options, while complexes with more sophisticated ligands like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) often exhibit enhanced activity and stability, especially for challenging substrates.[3] The choice of ligand is critical as it influences both the oxidative addition and reductive elimination steps.
-
Base: A base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center. The strength and nature of the base can significantly impact reaction rates and yields.[3][4]
-
Solvent: A solvent system capable of dissolving both organic and inorganic reagents is typically required. Mixtures like dioxane/water or THF/water are common, facilitating the interaction of all components.[3][4]
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
| Catalyst System | Starting Materials | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2,5-dibromo-3-hexylthiophene + Arylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good | [3] |
| Pd(dppf)Cl₂ | Dihaloarene + Arylboronic acid | Na₂CO₃ | Toluene/H₂O | 110-115 | 12-18 | Good to Excellent | [3] |
| Pd(OAc)₂/SPhos | Benzo[b]thien-2-ylboronic acid + Aryl halide | Cs₂CO₃ | THF/H₂O | 80 | 24 | High | [4] |
| Pd(dtbpf)Cl₂ | Bromo-thiophene + Aniline boronic acid | Et₃N | Kolliphor EL/H₂O | Room Temp | < 0.5 | up to 98% | [5] |
Note: The table presents data from related thiophene couplings to illustrate catalyst performance. Yields are highly dependent on the specific substrates.
Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol is a generalized procedure based on established methodologies.[3][4]
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert argon atmosphere, add 2-acetyl-5-bromothiophene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(OAc)₂ (0.05 mmol, 5 mol%) and the ligand SPhos (0.10 mmol, 10 mol%).
-
Solvent Addition: Add a degassed solvent mixture of THF and water (e.g., 4:1 ratio, 5 mL).
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.
Mechanistic Workflow: Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura catalytic cycle.
Method 2: The Atom-Economical Approach - Heck-Type Direct Arylation
Direct C-H arylation represents a more streamlined and "green" approach, as it obviates the need for pre-functionalization of the thiophene ring.[6] In this case, 2-acetylthiophene can be directly coupled with an aryl halide. The electron-withdrawing acetyl group at the 2-position deactivates the adjacent C3 proton and directs the arylation specifically to the C5 position, which is favored by the sulfur atom's electronic effects.[6]
Causality of Component Selection:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst for Heck-type reactions.[6][7]
-
Additives: Additives like tetrabutylammonium bromide (n-Bu₄NBr) can be crucial. They can facilitate the reaction by promoting catalyst solubility and stability, and potentially by aiding in the regeneration of the active catalytic species.[6]
-
Base: A base such as potassium carbonate (K₂CO₃) is required to neutralize the HX generated during the C-H activation step.[7]
-
Solvent: High-boiling polar aprotic solvents like DMF or DMAc are typically used to achieve the necessary reaction temperatures.[1][7]
Comparative Performance of Catalysts in Heck-Type Arylation
| Catalyst System | Thiophene Substrate | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂/n-Bu₄NBr | 2-cyanothiophene | Bromobenzene | K₂CO₃ | DMF | 90 | Good | [6] |
| Pd(OAc)₂ | 3-substituted benzothiophene | Various Aryl Halides | K₂CO₃ | DMF | 90 | Moderate to Good | [7] |
| PEPPSI-type Pd(II) complex | 1-(2-Thienyl)-ethanone | 4-Bromoacetophenone | KOAc | DMAc | 150 | 92% (Conversion) | [1] |
Experimental Protocol: Heck-Type Direct Arylation
This protocol is adapted from methodologies reported for the direct arylation of activated thiophenes.[6][7]
-
Vessel Preparation: In a sealed tube, combine 2-acetylthiophene (1.0 mmol, 1.0 equiv), iodobenzene (1.2 mmol, 1.2 equiv), potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), and tetrabutylammonium bromide (n-Bu₄NBr) (1.0 mmol, 1.0 equiv).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous, degassed DMF (5 mL).
-
Reaction: Seal the tube and heat the mixture to 90-120 °C for 12-24 hours with vigorous stirring. Monitor the reaction's completion via TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with diethyl ether or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.
-
Purification: Purify the residue using silica gel column chromatography to obtain the target product.
Mechanistic Workflow: Heck-Type Catalytic Cycle
Caption: Heck-type direct arylation catalytic cycle.
Method 3: The Cost-Effective Alternative - Nickel-Catalyzed Coupling
While palladium catalysis is highly effective, the cost and relative scarcity of palladium are significant considerations, especially for large-scale synthesis. Nickel, being more earth-abundant and economical, presents an attractive alternative.[8][9] Nickel-catalyzed cross-couplings, such as Suzuki-Miyaura or Kumada-type reactions, can be employed for the synthesis of biaryl compounds.[10][11]
Causality of Component Selection:
-
Catalyst: Nickel complexes, often with phosphine or N-heterocyclic carbene (NHC) ligands (e.g., NiCl₂(PCy₃)₂), are used.[11][12] Nickel catalysis can proceed through different oxidation states (e.g., Ni(0)/Ni(II) or Ni(I)/Ni(III) cycles), offering unique reactivity profiles compared to palladium.[13]
-
Advantages: The primary driver for exploring nickel is the significantly lower cost of the metal. It can also enable reactivity with substrates that are challenging for palladium, such as aryl chlorides.[10]
-
Challenges: Nickel catalysts can be more sensitive to air and moisture, often requiring stricter anaerobic conditions. The predictability of ligand effects and reaction outcomes can sometimes be less straightforward than with well-established palladium systems.
Performance Data for Nickel-Catalyzed Couplings
| Catalyst System | Coupling Type | Substrates | Solvent | Yield (%) | Reference |
| (IPr)Ni(allyl)Cl | Kumada | Heteroaromatic chlorides + Aryl Grignard | - | Excellent | [10] |
| NiCl₂(PCy₃)₂ | Suzuki-Miyaura | Heterocyclic halides + Heterocyclic boronic acids | t-Amyl Alcohol | Good to Excellent | [11] |
| Ni/NHC | C-H Alkylation | Furan-2-carboxaldehydes + Alkenes | - | Good | [12] |
Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling
This is a representative protocol based on known nickel-catalyzed methods.[11]
-
Vessel Preparation: In a glovebox, add NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%) to an oven-dried vial.
-
Reagent Addition: Add 2-acetyl-5-bromothiophene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv).
-
Solvent Addition: Add anhydrous, degassed t-amyl alcohol (or 2-MeTHF) (2 mL).
-
Reaction: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Heat the reaction at 100 °C for 12-24 hours.
-
Workup & Purification: After cooling, follow a standard aqueous workup and silica gel chromatography as described for the palladium-catalyzed methods.
Mechanistic Workflow: Nickel-Catalyzed (Ni(0)/Ni(II)) Cross-Coupling
Caption: A typical Ni(0)/Ni(II) catalytic cycle.
Synthesis Strategy & Catalyst Selection
The optimal catalytic system depends on the specific priorities of the research program—be it yield, cost, scale, or environmental impact.
-
For Highest Yield and Reliability: The Palladium-Catalyzed Suzuki-Miyaura coupling is the most validated and dependable method.[3] Its broad functional group tolerance and the extensive literature make it the go-to choice for initial syntheses where securing material is the primary goal. The use of advanced ligands like SPhos or Buchwald's biaryl phosphines can often achieve near-quantitative yields.[4]
-
For Atom Economy and Green Chemistry: The Palladium-Catalyzed Heck-Type Direct Arylation is superior.[6] By avoiding the synthesis of an organoboron reagent and reducing the generation of stoichiometric byproducts, it offers a more sustainable route. This is particularly advantageous if the starting 2-acetylthiophene is significantly cheaper or more readily available than its 5-bromo derivative. However, optimization may be required to ensure high regioselectivity and yield.
-
For Cost-Effectiveness and Scalability: Nickel-Catalyzed Coupling presents the most compelling case.[8] For process development and large-scale manufacturing where catalyst cost is a major driver, transitioning to a nickel-based system can offer substantial economic benefits. While potentially requiring more rigorous optimization and stricter inert conditions, the savings can be significant.
Conclusion
The synthesis of this compound is readily achievable through several highly efficient catalytic cross-coupling methods. While the Suzuki-Miyaura reaction remains the benchmark for reliability and high yields, direct C-H arylation offers a more atom-economical and environmentally conscious alternative. For applications where cost is a critical parameter, nickel catalysis is an increasingly viable and powerful option. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can strategically select the optimal catalytic system to meet their specific synthetic objectives.
References
- 1. This compound | 1665-41-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nickel-Catalyzed Synthesis of Benzofuran Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 9. Nickel-Catalyzed Four-Component Carbonylation of 1,3-Butadiene To Access β,γ-Unsaturated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterobiaryl synthesis by C-C coupling [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Ni/NHC-catalyzed C5-H alkylation and alkenylation of challenging furan(thiophene)-2-carboxaldehydes enabled by recyclable imine protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Validating the Mechanism of Action for Biologically Active 1-(5-phenylthiophen-2-yl)ethanone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities and mechanisms of action of 1-(5-phenylthiophen-2-yl)ethanone derivatives against other alternative compounds. The information is supported by experimental data, detailed protocols for key validation assays, and visualizations of relevant biological pathways to aid in research and drug development.
Comparative Analysis of Biological Activities
This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. This section compares their performance in key therapeutic areas against established or alternative compounds, with quantitative data presented for direct comparison.
Anticancer Activity: Tubulin Polymerization Inhibition
A significant mechanism of anticancer activity for several thiophene derivatives is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. These compounds often bind to the colchicine binding site on β-tubulin.
Table 1: Comparison of Anticancer Activity of Thiophene Derivatives and Alternative Tubulin Inhibitors
| Compound ID | Chemical Class | Cancer Cell Line | IC50 (µM) | Reference |
| PST-3 | 5-arylalkynyl-2-benzoyl thiophene | BT549 (Breast) | 15.42 | [1] |
| MDA-MB-468 (Breast) | 16.33 | [1] | ||
| Compound 4g | (methylene)bis(2-(thiophen-2-yl)-1H-indole) | HCT-116 (Colon) | 7.1 | [2] |
| Compound 4a | (methylene)bis(2-(thiophen-2-yl)-1H-indole) | HCT-116 (Colon) | 10.5 | [2] |
| Compound 4c | (methylene)bis(2-(thiophen-2-yl)-1H-indole) | HCT-116 (Colon) | 11.9 | [2] |
| Combretastatin A-4 | Stilbenoid (Alternative) | Various | ~0.003-0.01 | [3] |
| Colchicine | Alkaloid (Alternative) | Various | ~0.01-0.1 | [3] |
| Paclitaxel | Taxane (Alternative) | Various | ~0.002-0.01 | [4] |
Antimicrobial Activity: MCR-1 Inhibition
The emergence of plasmid-mediated colistin resistance, often conferred by the mcr-1 gene, poses a significant threat to global health. Certain thiophene derivatives have been investigated as potential inhibitors of the MCR-1 enzyme, which would restore the efficacy of colistin.
Table 2: Comparison of Antimicrobial Activity and MCR-1 Inhibition
| Compound | Chemical Class | Organism | MIC (µg/mL) | MCR-1 Inhibition | Reference |
| Thiophene derivative 4 | Thiophene | Colistin-R A. baumannii | 16 (MIC50) | Not specified | [5] |
| Thiophene derivative 5 | Thiophene | Colistin-R A. baumannii | 16 (MIC50) | Not specified | [5] |
| Thiophene derivative 8 | Thiophene | Colistin-R E. coli | 32 (MIC50) | Not specified | [5] |
| Pyrazolone ST3f | Pyrazolone (Alternative) | mcr-1 expressing E. coli | 8 -> 2 (with colistin) | Yes | [6][7] |
| Colistin (alone) | Polymyxin (Alternative) | mcr-1 expressing E. coli | >2 | N/A | [6] |
Antiviral Activity: Ebola Virus Entry Inhibition
Thiophene derivatives have been identified as inhibitors of Ebola virus (EBOV) entry, a critical step in the viral life cycle mediated by the viral glycoprotein (GP).
Table 3: Comparison of Anti-Ebola Virus Activity
| Compound | Chemical Class | Assay | EC50 (µM) | Reference |
| Thiophene hit compound | Thiophene | Pseudotype virus entry | in micromolar range | [8] |
| Amiodarone | Ion channel inhibitor (Alternative) | EBOV infection | in micromolar range | [8] |
| Toremifene | SERM (Alternative) | EBOV infection | in micromolar range | [8] |
| Imipramine | Tricyclic antidepressant (Alternative) | EBOV infection | in micromolar range | [8] |
Bone Regeneration: BMP-2 Promoter Enhancement
Analogs of 1-(benzo[b]thiophen-2-yl)ethanone have been shown to enhance the expression of Bone Morphogenetic Protein-2 (BMP-2), a key signaling molecule in osteoblast differentiation and bone formation.
Table 4: Comparison of BMP-2 Expression Enhancers
| Compound | Chemical Class | Assay | Upregulation Rate (%) | Concentration (µM) | Reference |
| Compound 1 | 1-(benzo[b]thiophen-2-yl)ethanone analog | BMP-2 expression | 35.6 | 4 | |
| Compound 3 | 1-(benzo[b]thiophen-2-yl)ethanone analog | BMP-2 expression | 39.8 | 4 | |
| Compound 5 | 1-(benzo[b]thiophen-2-yl)ethanone analog | BMP-2 expression | 37.1 | 4 | |
| SVAK-3 | LMP-1 mimetic compound (Alternative) | BMP-2 induced ALP activity | 3.6-fold increase | 0.25 µg/ml | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the validation and comparison of this compound derivatives.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
GTP solution
-
Polymerization buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)
-
Test compounds and controls (e.g., colchicine, paclitaxel) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of tubulin in polymerization buffer.
-
On ice, prepare the reaction mixtures in a 96-well plate. Each well should contain tubulin, GTP, and the test compound at various concentrations. Include positive (e.g., colchicine) and negative (vehicle control) controls.
-
Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.[1]
MCR-1 Inhibition Assay (Colistin Susceptibility Restoration)
This assay determines if a compound can inhibit the MCR-1 enzyme and thereby restore the susceptibility of resistant bacteria to colistin.
Materials:
-
MCR-1 producing bacterial strain (e.g., E. coli)
-
Cation-adjusted Mueller-Hinton broth (CA-MHB)
-
Colistin sulfate
-
Test compounds
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a bacterial inoculum of the MCR-1 producing strain in CA-MHB.
-
In a 96-well plate, prepare serial dilutions of colistin.
-
To each well containing a specific concentration of colistin, add the test compound at a fixed concentration. Also, prepare control wells with colistin only and bacteria only.
-
Add the bacterial inoculum to all wells.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) of colistin in the presence and absence of the test compound. The MIC is the lowest concentration of colistin that prevents visible bacterial growth.
-
A significant reduction in the MIC of colistin in the presence of the test compound indicates MCR-1 inhibition.[6][7]
Ebola Virus Glycoprotein-Mediated Cell Entry Assay (Pseudovirus Assay)
This assay uses a replication-deficient surrogate virus (e.g., VSV or lentivirus) pseudotyped with the Ebola virus glycoprotein (EBOV-GP) to safely study viral entry.
Materials:
-
Producer cell line (e.g., HEK293T)
-
Target cell line susceptible to EBOV entry (e.g., Vero E6)
-
Plasmids encoding the surrogate virus core proteins, a reporter gene (e.g., luciferase or GFP), and EBOV-GP
-
Transfection reagent
-
Test compounds
-
Cell culture medium and supplements
-
Luciferase assay reagent or flow cytometer
Procedure:
-
Pseudovirus Production: Co-transfect the producer cell line with the plasmids encoding the viral core, reporter gene, and EBOV-GP.
-
Harvest the supernatant containing the pseudoviruses after 48-72 hours.
-
Infection Assay: Seed the target cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test compound for a specified time.
-
Infect the cells with the EBOV-GP pseudoviruses.
-
After 48-72 hours, measure the reporter gene expression (luciferase activity or percentage of GFP-positive cells).
-
A reduction in reporter gene expression in the presence of the test compound indicates inhibition of viral entry.
-
Calculate the EC50 value, which is the concentration of the compound that inhibits viral entry by 50%.[8][10]
BMP-2 Promoter Activity Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to enhance the transcriptional activity of the BMP-2 promoter.
Materials:
-
Cell line responsive to BMP-2 (e.g., C2C12 myoblasts)
-
Luciferase reporter plasmid containing the BMP-2 promoter
-
Transfection reagent
-
Recombinant human BMP-2 (rhBMP-2)
-
Test compounds
-
Luciferase assay system
Procedure:
-
Transfect the C2C12 cells with the BMP-2 promoter-luciferase reporter plasmid.
-
Seed the transfected cells in a 96-well plate.
-
Treat the cells with a suboptimal concentration of rhBMP-2 in the presence of various concentrations of the test compound. Include controls with BMP-2 alone and vehicle alone.
-
After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure the luciferase activity using a luminometer.
-
An increase in luciferase activity in the presence of the test compound compared to BMP-2 alone indicates enhancement of BMP-2 promoter activity.[9][11]
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key biological pathways and experimental workflows discussed in this guide.
Caption: Tubulin Polymerization Inhibition Workflow and Pathway.
Caption: MCR-1 Inhibition Experimental Workflow and Mechanism.
Caption: Ebola Virus Entry Inhibition Workflow and Pathway.
Caption: BMP-2 Signaling Enhancement Workflow and Pathway.
References
- 1. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolones Potentiate Colistin Activity against MCR-1-Producing Resistant Bacteria: Computational and Microbiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolones Potentiate Colistin Activity against MCR-1-Producing Resistant Bacteria: Computational and Microbiological Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Ebola virus glycoprotein mediates entry via a non-classical dynamin-dependent macropinocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and optimization of a cell-based assay for the selection of synthetic compounds that potentiate bone morphogenetic protein-2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Ebola Virus Entry by Using Pseudotyped Viruses: Identification of Receptor-Deficient Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rapid and sensitive bioassay to measure bone morphogenetic protein activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(5-Phenylthiophen-2-yl)ethanone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 1-(5-Phenylthiophen-2-yl)ethanone, a compound frequently used in synthetic chemistry.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling of the compound and its associated waste should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.
Hazard Profile
Understanding the hazard profile of this compound is essential for its safe disposal. The compound is classified with the following hazards:
-
May cause respiratory irritation.[2]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Skin Irritation | Category 2 | Causes skin irritation.[3] |
| Eye Irritation | Category 2A | Causes serious eye irritation.[1] |
| Acute Aquatic Toxicity | Category 3 | Harmful to aquatic life. |
| Chronic Aquatic Toxicity | Category 3 | Harmful to aquatic life with long lasting effects.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to the following protocol is crucial for minimizing risks and ensuring regulatory compliance.
Step 1: Waste Segregation and Collection
All waste containing this compound, including residual amounts in primary containers, contaminated materials (e.g., weighing paper, pipette tips, gloves), and solutions, must be collected in a designated hazardous waste container. The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), and must have a secure, tightly fitting lid.
Step 2: Labeling of Waste Containers
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The primary hazards associated with the compound (e.g., "Harmful," "Irritant").
-
The accumulation start date.
Step 3: Storage of Waste
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Step 4: Professional Disposal
The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[4] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[4] Professional disposal services are equipped with the necessary technology, such as high-temperature incinerators, to safely manage and neutralize such chemical waste, mitigating the risk of environmental contamination.[4]
Step 5: Decontamination of Empty Containers
Empty containers that once held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste and added to the designated waste container.[4] Once decontaminated, the container can be disposed of as non-hazardous waste, though it is best practice to deface the label before disposal.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1-(5-Phenylthiophen-2-yl)ethanone
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 1-(5-Phenylthiophen-2-yl)ethanone (CAS No. 1665-41-4). It is intended for researchers, scientists, and professionals in drug development to ensure the safe handling and management of this chemical in a laboratory setting.
Physicochemical and Hazard Data
Proper handling of this compound requires a clear understanding of its physical properties and associated hazards. The following table summarizes key quantitative data for this compound.[1]
| Property | Value |
| CAS Number | 1665-41-4 |
| Molecular Formula | C₁₂H₁₀OS |
| Molecular Weight | 202.27 g/mol [1] |
| Melting Point | 116 °C[1] |
| Boiling Point | 363.8 ± 30.0 °C (Predicted)[1] |
| Density | 1.151 ± 0.06 g/cm³ (Predicted)[1] |
| GHS Hazard Statements | H302, H315, H319, H335[1] |
Hazard Summary:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to mitigate the risks associated with handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
| PPE Category | Required Equipment and Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene). Consider double-gloving for extended handling. | Nitrile gloves offer good splash protection for many chemicals. However, given the aromatic ketone structure of this compound, prolonged contact may require gloves with higher resistance, such as neoprene.[2][3][4] Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Body Protection | A standard laboratory coat. A chemical-resistant apron is recommended for procedures with a high risk of splashing. | Prevents skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the inhalation of airborne particles or vapors that may cause respiratory irritation. |
Logical Workflow for PPE Selection
Caption: A logical workflow for selecting the appropriate PPE for handling this compound based on its identified hazards.
Operational and Disposal Plans
Step-by-Step Handling and Storage Procedures
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower must be accessible.
-
Handling:
-
Conduct all weighing and solution preparation within a chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.
-
Use compatible labware (e.g., glass) and utensils.
-
Keep containers tightly closed when not in use.
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep it segregated from incompatible materials, such as strong oxidizing agents.
-
Ensure the storage container is clearly labeled with the chemical name and hazard warnings.
-
-
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Step-by-Step Disposal Plan
All waste containing this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks.
-
Waste Segregation:
-
Solid Waste: Collect unused this compound, contaminated weighing papers, and other solid materials in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste container.
-
-
Waste Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid waste," "solution in methanol").
-
-
Storage of Waste:
-
Store sealed hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.
-
-
Final Disposal:
-
Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
Important Note: The incineration of thiophene-containing compounds can produce toxic sulfur dioxide gas. Ensure your disposal vendor is aware of the chemical composition of the waste.
-
Never dispose of this compound down the drain or in the regular trash.[6]
-
Experimental Workflow for Handling
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






